Product packaging for Z-D-Lys-OH(Cat. No.:CAS No. 70671-54-4)

Z-D-Lys-OH

Cat. No.: B554795
CAS No.: 70671-54-4
M. Wt: 280.32 g/mol
InChI Key: OJTJKAUNOLVMDX-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Z-D-Lys-OH, also known as this compound, is a useful research compound. Its molecular formula is C14H20N2O4 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O4 B554795 Z-D-Lys-OH CAS No. 70671-54-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-6-amino-2-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c15-9-5-4-8-12(13(17)18)16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTJKAUNOLVMDX-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426929
Record name Z-D-Lys-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70671-54-4
Record name Z-D-Lys-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Z-D-Lys-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Z-D-Lys-OH, chemically known as Nα-benzyloxycarbonyl-D-Lysine, is a pivotal synthetic building block in the fields of peptide chemistry, drug discovery, and biotechnology.[1][2][3] This derivative of the amino acid D-lysine incorporates a benzyloxycarbonyl (Z) protecting group on its alpha-amino group, a strategic modification that facilitates its use in the controlled, stepwise synthesis of peptides.[4][5] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, its primary application in peptide synthesis with detailed experimental protocols, and relevant logical workflows for its use in research and development.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in the laboratory. The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 70671-54-4
Molecular Formula C₁₄H₂₀N₂O₄
Molecular Weight 280.32 g/mol
Appearance White to off-white solid
Melting Point Approximately 218 °C
Solubility Soluble in various organic solvents

Primary Application: A Linchpin in Peptide Synthesis

The principal utility of this compound lies in its role as a protected amino acid for solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The benzyloxycarbonyl (Z) group prevents the alpha-amino group from participating in unwanted side reactions during the peptide chain elongation process. This allows for the specific and sequential addition of amino acids to construct a peptide with a defined sequence. Peptides synthesized using this compound can have a wide range of applications, from therapeutic agents to research tools for studying protein-protein interactions and enzyme functions.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using a Z-Protected Amino Acid

The following is a generalized protocol for the incorporation of a Z-protected amino acid, such as this compound, into a peptide chain using manual or automated solid-phase peptide synthesis.

Materials:

  • This compound

  • Appropriate solid support resin (e.g., Wang resin, Rink amide resin)

  • Coupling reagents (e.g., HBTU/HOBt, DIC/HOBt)

  • Base (e.g., DIEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection reagent for the N-terminal protecting group of the growing peptide chain (e.g., piperidine for Fmoc deprotection)

  • Cleavage cocktail (e.g., TFA-based)

Workflow for a Single Coupling Cycle:

spss_workflow resin Resin-Bound Peptide (N-terminal deprotected) activation Activation of this compound with Coupling Reagents coupling Coupling of Activated This compound to Resin activation->coupling Add to resin wash1 Wash Resin coupling->wash1 deprotection N-terminal Deprotection (of previously coupled amino acid) wash1->deprotection wash2 Wash Resin deprotection->wash2 next_cycle Proceed to Next Coupling Cycle or Cleavage wash2->next_cycle z_deprotection start Dissolve Z-Protected Peptide in Solvent add_catalyst Add Pd/C Catalyst start->add_catalyst hydrogenolysis Hydrogenolysis (H₂ atmosphere, RT) add_catalyst->hydrogenolysis filtration Filter to Remove Catalyst hydrogenolysis->filtration evaporation Evaporate Solvent filtration->evaporation product Purified Deprotected Peptide evaporation->product logical_relationship target_peptide Define Target Peptide Sequence with a D-Lysine Residue synthesis_strategy Select Peptide Synthesis Strategy (SPPS or Solution Phase) target_peptide->synthesis_strategy protecting_group Choose Appropriate Protecting Groups synthesis_strategy->protecting_group select_z_d_lys Select this compound for Nα-protection of D-Lysine protecting_group->select_z_d_lys synthesis Synthesize the Peptide select_z_d_lys->synthesis deprotection Cleave and Deprotect synthesis->deprotection purification Purify the Final Peptide deprotection->purification bio_assay Perform Biological Assays on the Final Peptide purification->bio_assay

References

A Technical Guide to Z-D-Lys-OH (CAS 70671-54-4) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the chemical properties, synthesis applications, and strategic importance of N-alpha-benzyloxycarbonyl-D-lysine in peptide chemistry.

N-alpha-benzyloxycarbonyl-D-lysine, commonly referred to as Z-D-Lys-OH, is a cornerstone building block in the field of peptide synthesis. With the CAS number 70671-54-4, this derivative of the non-proteinogenic D-lysine is instrumental for the controlled, stepwise assembly of peptide chains. Its primary function lies in the strategic protection of the α-amino group, preventing unwanted side reactions during the intricate process of peptide bond formation. This guide provides a comprehensive overview of its chemical characteristics, its application in synthetic protocols, and its role in the broader context of drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. The benzyloxycarbonyl (Z) group attached to the alpha-amino group is a key feature, offering stability under various reaction conditions and allowing for selective deprotection. This strategic protection is fundamental to modern peptide synthesis, enabling the precise construction of complex peptide sequences.[1][2]

PropertyValueReference
CAS Number 70671-54-4[1][2]
Molecular Formula C14H20N2O4[1]
Molecular Weight 280.32 g/mol
Appearance White to off-white powder
Melting Point 220 - 230 °C
Optical Rotation [a]20D = 11 - 15 ° (c=2 in 0.2N HCl)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage 0 - 8 °C

Role in Peptide Synthesis: The Logic of Protecting Groups

The synthesis of peptides with a defined sequence necessitates the use of protecting groups. Without them, the amino and carboxyl groups of the amino acid monomers would react indiscriminately, leading to a mixture of random polymers. This compound exemplifies the use of the benzyloxycarbonyl (Z) group for N-terminal protection. This group is stable during the coupling of the carboxylic acid end of the amino acid but can be selectively removed to allow for the addition of the next amino acid in the sequence. The Z-group is typically removed by catalytic hydrogenation.

Protecting_Group_Logic cluster_synthesis Peptide Synthesis Cycle Start Free Amino Acid (D-Lysine) Protected N-alpha-Protected Amino Acid (this compound) Start->Protected Add Z-group Coupling Peptide Bond Formation (Coupling Reaction) Protected->Coupling Activate Carboxyl Group Elongated_Peptide Elongated Peptide Chain Coupling->Elongated_Peptide Form Peptide Bond Deprotection N-alpha-Deprotection (e.g., Hydrogenation) Deprotection->Coupling Ready for next Amino Acid Elongated_Peptide->Deprotection Expose New N-terminus

Diagram 1: The role of N-alpha-protection in the peptide synthesis cycle.

Experimental Protocol: Solution-Phase Synthesis of a Dipeptide

The following is a representative protocol for the solution-phase synthesis of a dipeptide, for instance, Z-D-Lys-Ala-OMe, illustrating the use of this compound.

Materials:

  • This compound

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Activation of this compound: Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 equivalents) dissolved in a small amount of DCM dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours. The formation of the NHS ester can be monitored by thin-layer chromatography (TLC). Dicyclohexylurea (DCU), a byproduct, will precipitate as a white solid.

  • Neutralization of H-Ala-OMe·HCl: In a separate flask, dissolve H-Ala-OMe·HCl (1 equivalent) in DCM and cool to 0 °C. Add TEA (1.1 equivalents) dropwise to neutralize the hydrochloride salt, forming the free amino ester.

  • Coupling Reaction: Filter the DCU precipitate from the activated this compound solution and add the filtrate to the neutralized H-Ala-OMe solution. Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Filter any further DCU precipitate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

    • Purify the crude product by silica gel column chromatography.

  • Deprotection of the Z-group (Optional): To elongate the peptide chain, the Z-group can be removed. Dissolve the purified dipeptide in methanol and add a catalytic amount of 10% Palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) until TLC indicates the complete consumption of the starting material. Filter the catalyst through Celite® and evaporate the solvent to yield the deprotected dipeptide.

Dipeptide_Synthesis_Workflow cluster_workflow Solution-Phase Dipeptide Synthesis Workflow Activation Step 1: Activation of this compound (with DCC/NHS in DCM) Coupling Step 3: Coupling Reaction (Mix activated ester and free amine) Activation->Coupling Neutralization Step 2: Neutralization of H-Ala-OMe.HCl (with TEA in DCM) Neutralization->Coupling Workup Step 4: Aqueous Work-up (Wash with HCl, NaHCO3, Brine) Coupling->Workup Purification Step 5: Purification (Silica Gel Chromatography) Workup->Purification Final_Product Purified Z-D-Lys-Ala-OMe Purification->Final_Product Deprotection Step 6 (Optional): Z-group Deprotection (Catalytic Hydrogenation with Pd/C) Deprotected_Product H-D-Lys-Ala-OMe Deprotection->Deprotected_Product Final_Product->Deprotection

Diagram 2: A typical workflow for the synthesis of a dipeptide using this compound.

Applications in Drug Development and Research

While this compound itself is not typically the active pharmaceutical ingredient, its incorporation into peptides is critical for the development of new therapeutics. The use of D-amino acids, like D-lysine, can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based drugs. Furthermore, the precise stereochemistry of D-amino acids can lead to unique three-dimensional structures and novel biological activities. Peptides synthesized using this compound are utilized in a wide range of research areas, including the development of enzyme inhibitors, receptor agonists and antagonists, and antimicrobial peptides.

Conclusion

This compound is a vital reagent for chemists and pharmaceutical scientists engaged in peptide synthesis. Its utility is defined by the reliable protection it offers to the α-amino group of D-lysine, enabling the controlled and predictable assembly of peptide chains. A thorough understanding of its properties and its role in synthetic strategies is essential for the successful design and creation of novel peptides for therapeutic and research applications.

References

Solubility Profile of Z-D-Lys-OH in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Nα-benzyloxycarbonyl-D-lysine (Z-D-Lys-OH), a commonly used protected amino acid in peptide synthesis and pharmaceutical development. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthetic protocols, formulation studies, and other research applications. This document compiles available quantitative and qualitative solubility data, details a general experimental protocol for solubility determination, and presents a visual representation of the experimental workflow.

Quantitative and Qualitative Solubility Data

Table 1: Quantitative Solubility of Z-L-Lys-OH

SolventSolubilityConditions
Water (H₂O)50 mg/mL (178.37 mM)Requires sonication.[1]
Dimethyl Sulfoxide (DMSO)10 mg/mL (35.67 mM)Requires sonication, warming, and pH adjustment to 10 with 1 M NaOH.[1]

It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of the product; therefore, using a newly opened container is recommended.[1]

Qualitative Solubility Information for this compound

This compound is generally described as being soluble in a variety of organic solvents.[2] This qualitative information is useful for initial solvent screening.

Table 2: Qualitative Solubility of this compound

SolventSolubility
ChloroformSoluble[2]
DichloromethaneSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like this compound in a given solvent, based on the gravimetric method. This method is a reliable and widely used technique for generating accurate solubility data.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Vials with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Pipettes

  • Evaporation apparatus (e.g., rotary evaporator or vacuum oven)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is necessary to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution reaches saturation.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the excess undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a syringe filter to prevent any solid particles from being transferred.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed evaporation flask or dish. Remove the solvent under reduced pressure using a rotary evaporator or by drying in a vacuum oven until a constant weight of the dissolved solid is obtained.

  • Data Analysis: Weigh the flask or dish containing the dried solid. The difference between this weight and the initial weight of the empty container is the mass of this compound that was dissolved in the known volume of the solvent.

  • Calculation: Calculate the solubility in mg/mL or other desired units.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

G Gravimetric Solubility Determination Workflow A Add excess this compound to a vial B Add a known volume of solvent A->B C Equilibrate at a controlled temperature (e.g., 24-48h) B->C D Centrifuge to separate solid and liquid phases C->D E Withdraw a known volume of the supernatant D->E F Filter the supernatant (0.22 µm) E->F G Evaporate the solvent from the filtered supernatant F->G H Weigh the dried solid G->H I Calculate the solubility H->I

Caption: Gravimetric solubility determination workflow.

References

An In-depth Technical Guide to Protecting Group Strategies for Z-D-Lys-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

In the complex landscape of peptide synthesis, the strategic use of protecting groups is fundamental to achieving desired outcomes while preventing unwanted side reactions. N-α-benzyloxycarbonyl-D-lysine (Z-D-Lys-OH) and its derivatives are critical building blocks that leverage the unique stability of the benzyloxycarbonyl (Z or Cbz) group. This guide provides a comprehensive overview of the orthogonal protecting group strategies involving this compound, focusing on the interplay between the Nα-Z group and common Nε-protecting groups such as Boc and Fmoc. We present detailed experimental protocols, quantitative data summaries, and workflow visualizations to equip researchers with the technical knowledge required for the successful synthesis of complex peptides.

Introduction to this compound and Orthogonal Protection

N-α-benzyloxycarbonyl-D-lysine (this compound) is a derivative of the amino acid D-lysine where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group. The incorporation of D-amino acids like D-lysine into peptide chains can significantly enhance resistance to enzymatic degradation, thereby improving the pharmacokinetic profiles of peptide-based therapeutics.

The core challenge in peptide synthesis is to selectively form amide bonds between specific amino acids in a defined sequence. This requires the temporary masking of reactive functional groups, particularly the α-amino group of one amino acid and the α-carboxyl group of another, as well as any reactive side chains. The Z-group is a classic urethane-type protecting group renowned for its stability under the acidic and basic conditions typically used to remove other common protecting groups.[1][2]

This stability is the foundation of an orthogonal protection strategy , where multiple, distinct classes of protecting groups are used, each of which can be removed by a specific chemical reaction without affecting the others.[1][3] This strategy allows for precise, stepwise control over the synthesis, which is essential for constructing complex, branched, or cyclized peptides. In the context of this compound, the Nα-Z group is typically paired with an orthogonal protecting group on the lysine side chain's epsilon-amino (Nε) group, most commonly the tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) group.

1.1. Chemical Properties of this compound

The fundamental properties of the parent compound this compound are summarized below.

PropertyValueReferences
Chemical Name N-α-benzyloxycarbonyl-D-lysine
Synonyms CBZ-D-LYSINE, Z-D-LYSINE
CAS Number 70671-54-4
Molecular Formula C14H20N2O4
Molecular Weight 280.32 g/mol
Appearance White Solid
Storage Store in freezer, under -20°C in an inert atmosphere.

Core Protecting Groups and Orthogonal Strategy

The success of a peptide synthesis involving lysine hinges on the differential cleavage conditions of the protecting groups at the Nα and Nε positions. The most common orthogonal scheme involving the Z-group is its use alongside Boc and Fmoc groups.

Protecting GroupStructureCleavage ConditionStability
Z (Benzyloxycarbonyl) Benzyl-O-(C=O)-Catalytic Hydrogenolysis (e.g., H₂/Pd-C)Stable to mild acid and base
Boc (tert-butyloxycarbonyl) (CH₃)₃C-O-(C=O)-Moderate to strong acid (e.g., TFA)Stable to base and hydrogenolysis
Fmoc (9-fluorenylmethoxycarbonyl) Fluorenyl-CH₂-O-(C=O)-Base (e.g., 20% Piperidine in DMF)Stable to mild acid and hydrogenolysis

This orthogonality allows for three distinct deprotection pathways, enabling selective modification at the N-terminus, the lysine side chain, or final deprotection of the Z-group.

Orthogonal_Strategy cluster_deprotection Selective Deprotection Pathways Peptide Z-D-Lys(PG)-Peptide-Resin (PG = Boc or Fmoc) Boc_Deprotection Nε-Boc Deprotection Peptide->Boc_Deprotection TFA Fmoc_Deprotection Nε-Fmoc Deprotection Peptide->Fmoc_Deprotection Piperidine Z_Deprotection Nα-Z Deprotection Peptide->Z_Deprotection H₂ / Pd-C Modified_Peptide_Boc Z-D-Lys(NH₂)-Peptide-Resin (Ready for side-chain modification) Boc_Deprotection->Modified_Peptide_Boc Modified_Peptide_Fmoc Z-D-Lys(NH₂)-Peptide-Resin (Ready for side-chain modification) Fmoc_Deprotection->Modified_Peptide_Fmoc Deprotected_N_Terminus H₂N-D-Lys(PG)-Peptide-Resin (Ready for N-terminal elongation) Z_Deprotection->Deprotected_N_Terminus

Figure 1: Logical workflow of the orthogonal protection strategy using Z, Boc, and Fmoc groups.

Experimental Protocols

The following sections provide detailed methodologies for the key deprotection and coupling steps involved in a typical peptide synthesis using this compound derivatives.

3.1. Protocol for Nα-Z Group Deprotection (Catalytic Hydrogenolysis)

This protocol describes the selective removal of the Nα-Z group, leaving Boc and Fmoc groups intact. This step is typically performed to expose the N-terminal amine for elongation or modification.

Materials:

  • Z-protected peptide

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the Z-protected peptide in a suitable solvent such as methanol or ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution. The typical catalyst loading is 10-20% by weight relative to the peptide.

  • Secure a hydrogen-filled balloon to the reaction flask or place the flask in a dedicated hydrogenation apparatus.

  • Stir the reaction mixture vigorously under the hydrogen atmosphere. Reaction times can vary from 2 to 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Z_Deprotection_Workflow start Dissolve Z-Peptide in MeOH add_catalyst Add 10% Pd/C Catalyst start->add_catalyst hydrogenate Stir under H₂ Atmosphere (2-16 hours) add_catalyst->hydrogenate monitor Monitor by LC-MS/TLC hydrogenate->monitor monitor->hydrogenate Incomplete filter Filter through Celite monitor->filter Complete evaporate Evaporate Solvent filter->evaporate end Obtain N-terminally Deprotected Peptide evaporate->end

Figure 2: Experimental workflow for the catalytic hydrogenolysis of a Z-protected peptide.

3.2. Protocol for Nε-Boc Group Deprotection (Acidolysis)

This protocol is used for the selective removal of the Boc group from the lysine side chain, leaving Z and Fmoc groups intact. This is a common step before side-chain modification.

Materials:

  • Z-D-Lys(Boc)-Peptide-Resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., Triisopropylsilane (TIS), Water)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Swell the peptide-resin in DCM.

  • Prepare a cleavage cocktail, typically consisting of 95% TFA, 2.5% TIS, and 2.5% water.

  • Treat the resin with the TFA cocktail for 1-2 hours at room temperature to cleave the Boc group.

  • Filter the resin and wash thoroughly with DCM to remove residual acid.

  • Neutralize the resulting ammonium salt on the lysine side chain by washing with a 10% solution of DIPEA in DMF.

  • Wash the resin again with DCM and DMF to prepare for the subsequent coupling or modification step.

3.3. Protocol for Nε-Fmoc Group Deprotection (Basolysis)

This protocol details the removal of the Fmoc group from the lysine side chain, which is stable to both acidolysis and hydrogenolysis, making it orthogonal to Boc and Z groups.

Materials:

  • Z-D-Lys(Fmoc)-Peptide-Resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Swell the peptide-resin in DMF.

  • Treat the resin with a solution of 20% piperidine in DMF.

  • Agitate the mixture for 5 minutes, then drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for an additional 10-20 minutes to ensure complete deprotection.

  • Filter the resin and wash thoroughly with DMF (at least 5 times) to remove piperidine and the dibenzofulvene byproduct. The resin is now ready for side-chain modification.

3.4. Protocol for Peptide Coupling

This is a general protocol for coupling an activated amino acid to a free amine (either at the N-terminus or on a deprotected lysine side chain).

Materials:

  • Resin-bound peptide with a free amine

  • Fmoc- or Z-protected amino acid (e.g., Fmoc-Leu-OH)

  • Coupling reagent (e.g., HBTU)

  • Base (e.g., DIPEA)

  • DMF

Procedure:

  • In a separate vessel, dissolve the protected amino acid (3-5 equivalents) and an equimolar amount of HBTU in DMF.

  • Add DIPEA (2 equivalents relative to the amino acid) to the solution to activate the amino acid.

  • Immediately add the activated amino acid solution to the swelled, amine-bearing resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF and DCM.

Quantitative Data Summary

The following tables summarize typical reaction parameters for the protocols described above. Exact conditions may vary based on the peptide sequence and scale.

Table 1: Deprotection Reaction Conditions

ParameterNα-Z DeprotectionNε-Boc DeprotectionNε-Fmoc Deprotection
Primary Reagent H₂ / 10% Pd-CTrifluoroacetic acid (TFA)Piperidine
Solvent MeOH or EtOHDichloromethane (DCM)DMF
Concentration 10-20% w/w catalyst95% TFA in cocktail20% Piperidine in DMF
Reaction Time 2 - 16 hours1 - 2 hours5 + 15 minutes
Temperature Room TemperatureRoom TemperatureRoom Temperature
Typical Yield >95%>99%>99%

Table 2: Peptide Coupling Reaction Conditions

ParameterValue
Amino Acid Excess 3 - 5 equivalents
Coupling Reagent HBTU (1 eq. to amino acid)
Base DIPEA (2 eq. to amino acid)
Solvent DMF
Reaction Time 1 - 2 hours
Temperature Room Temperature
Typical Yield >98%

Conclusion

The use of this compound in conjunction with orthogonal protecting groups like Boc and Fmoc provides a robust and highly versatile strategy for the synthesis of complex peptides. The differential stability of the Z-group to both acidic and basic conditions allows for the selective deprotection of Boc and Fmoc groups, respectively, granting precise control over peptide chain elongation and side-chain modification. The detailed protocols and workflows provided in this guide offer a foundational framework for researchers to confidently implement this powerful strategy, enabling the development of novel peptide-based therapeutics and research tools with enhanced stability and functionality.

References

The Strategic Application of Z-D-Lys-OH in Peptide Synthesis: A Technical Comparison of Boc and Fmoc Chemistries

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Utilization of Z-D-Lysine in Solid-Phase Peptide Synthesis, Offering a Comparative Analysis for Researchers and Drug Development Professionals.

In the landscape of therapeutic peptide development, the precise control of amino acid side-chain functionality is paramount. The choice between the two primary solid-phase peptide synthesis (SPPS) methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) chemistry, profoundly impacts the strategic incorporation of specialized amino acid derivatives such as Z-D-Lys-OH. This technical guide provides an in-depth analysis of the use of this compound in both Boc and Fmoc-based strategies, complete with comparative data, detailed experimental protocols, and workflow visualizations to inform rational peptide design and synthesis.

The benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group for amines, valued for its stability and resistance to racemization during coupling reactions.[1] Its application in protecting the ε-amino group of D-lysine (this compound) offers distinct advantages and presents unique considerations within the frameworks of Boc and Fmoc SPPS. The core difference lies in the concept of orthogonality—the ability to selectively remove one type of protecting group without affecting others.[2][3]

Core Principles: Orthogonality and Deprotection Strategies

The decision to employ this compound in either Boc or Fmoc chemistry hinges on the desired protecting group strategy and the overall synthetic plan.

In Boc Chemistry: The Nα-Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the side-chain protecting groups are typically benzyl-based and require a strong acid, such as hydrofluoric acid (HF), for removal.[2] The Z group on the lysine side chain is stable to the repeated TFA treatments used for Nα-Boc deprotection. However, it is cleaved by the same strong acids used for final cleavage and global deprotection.[4] This makes the Boc/Z combination a non-orthogonal but viable strategy, where the Z group is carried through the synthesis and removed in the final step. For enhanced stability against TFA, the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is often preferred for lysine side-chain protection in Boc SPPS.

In Fmoc Chemistry: The Nα-Fmoc group is labile to bases, typically a solution of piperidine in DMF. The Z group, conversely, is stable under these basic conditions. This establishes an orthogonal protecting group scheme. The Z-protected lysine side chain can remain intact while other acid-labile side-chain protecting groups (like Boc or tBu) are removed during the final TFA-mediated cleavage from the resin. This orthogonality allows for the Z group to be selectively removed at a later stage, for instance, through catalytic hydrogenolysis, enabling site-specific modifications of the lysine side chain post-synthesis or in a protected peptide fragment.

Comparative Data: this compound in Boc vs. Fmoc SPPS

FeatureBoc Chemistry with this compoundFmoc Chemistry with this compound
Nα-Protection Acid-labile (TFA)Base-labile (Piperidine)
Side-Chain (Lys) Protection Z-group (acid-labile, strong acid)Z-group (stable to base, removable by hydrogenolysis or strong acid)
Orthogonality Partial/Non-orthogonalFully Orthogonal
Final Cleavage Harsh (e.g., HF, TFMSA)Mild (e.g., TFA cocktail)
Handling Precautions Requires specialized HF-resistant apparatusStandard laboratory glassware
Compatibility with PTMs Limited due to harsh final cleavageGenerally compatible, allows for selective Z-group removal
Potential Side Reactions Acid-catalyzed side reactions; tert-butylation of sensitive residues.Base-catalyzed side reactions (e.g., aspartimide formation); potential for modification of Z-group during final cleavage if not carefully planned.
Automation Less common for commercial synthesizersStandard for automated synthesizers

Experimental Protocols

The following are generalized protocols for the incorporation of this compound into a peptide sequence using manual Boc and Fmoc SPPS.

Protocol 1: Incorporation of Boc-D-Lys(Z)-OH in Boc SPPS

This protocol outlines the manual synthesis on a MBHA resin.

  • Resin Preparation:

    • Swell the MBHA resin in dichloromethane (DCM).

    • Perform Nα-Boc deprotection of the preceding amino acid using 50% TFA in DCM.

    • Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF.

    • Wash the resin thoroughly with DMF and DCM.

  • Coupling of Boc-D-Lys(Z)-OH:

    • Dissolve Boc-D-Lys(Z)-OH (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and couple for 2-4 hours.

    • Monitor the coupling completion using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Chain Elongation:

    • Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids.

  • Final Cleavage and Deprotection:

    • After completion of the synthesis, treat the resin with a strong acid cocktail, such as HF with scavengers (e.g., anisole), to cleave the peptide from the resin and remove the Z and other side-chain protecting groups simultaneously.

Protocol 2: Incorporation of Fmoc-D-Lys(Z)-OH in Fmoc SPPS

This protocol outlines the manual synthesis on a Rink Amide resin.

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF.

    • Perform Nα-Fmoc deprotection of the preceding amino acid using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-D-Lys(Z)-OH:

    • Dissolve Fmoc-D-Lys(Z)-OH (3 equivalents) and an activating agent like HCTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling completion using a Kaiser test.

    • Wash the resin with DMF.

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for the subsequent amino acids.

  • Final Cleavage (Z-group remains):

    • After the final Nα-Fmoc deprotection, treat the resin with a TFA cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5) to cleave the peptide from the resin and remove other acid-labile side-chain protecting groups. The Z-group will remain on the lysine side chain.

  • Z-Group Deprotection (Optional, Post-Cleavage):

    • The purified peptide with the Z-protected lysine can be subjected to catalytic hydrogenolysis (e.g., H₂/Pd-C in a suitable solvent like methanol or acetic acid) to remove the Z group.

Visualization of Workflows and Logic

The following diagrams illustrate the core logic and workflows for the use of this compound in Boc and Fmoc SPPS.

Boc_SPPS_Workflow start Resin-AA(n-1) deprotection Nα-Boc Deprotection (TFA) start->deprotection neutralization Neutralization (DIEA) deprotection->neutralization coupling Couple Boc-D-Lys(Z)-OH neutralization->coupling resin_lys Resin-AA(n-1)-D-Lys(Z) coupling->resin_lys elongation Repeat Cycle for Remaining AAs resin_lys->elongation final_peptide Protected Peptide-Resin elongation->final_peptide cleavage Final Cleavage (HF) Simultaneous Z-deprotection final_peptide->cleavage product Deprotected Peptide cleavage->product

Boc SPPS Workflow for this compound Incorporation.

Fmoc_SPPS_Workflow start Resin-AA(n-1) deprotection Nα-Fmoc Deprotection (Piperidine) start->deprotection coupling Couple Fmoc-D-Lys(Z)-OH deprotection->coupling resin_lys Resin-AA(n-1)-D-Lys(Z) coupling->resin_lys elongation Repeat Cycle for Remaining AAs resin_lys->elongation final_peptide Protected Peptide-Resin elongation->final_peptide cleavage Final Cleavage (TFA) Z-group remains final_peptide->cleavage z_peptide Z-Protected Peptide cleavage->z_peptide z_deprotection Selective Z-Deprotection (Hydrogenolysis) z_peptide->z_deprotection product Deprotected Peptide z_deprotection->product

Fmoc SPPS Workflow for this compound Incorporation.

Orthogonality_Logic boc_strategy Boc Strategy Nα-Boc ε-Z-Lys TFA Strong Acid (HF) boc_deprotection TFA removes Nα-Boc only. HF removes both Nα-Boc and ε-Z. boc_strategy->boc_deprotection fmoc_strategy Fmoc Strategy Nα-Fmoc ε-Z-Lys Piperidine Hydrogenolysis or Strong Acid fmoc_deprotection Piperidine removes Nα-Fmoc only. Hydrogenolysis removes ε-Z only. TFA does not remove ε-Z. fmoc_strategy->fmoc_deprotection non_orthogonal Non-Orthogonal boc_deprotection->non_orthogonal orthogonal Orthogonal fmoc_deprotection->orthogonal

Orthogonality Comparison of this compound in Boc and Fmoc.

Conclusion

The selection of Boc versus Fmoc chemistry for the incorporation of this compound is a strategic decision that should be guided by the ultimate goal of the peptide synthesis. The Boc strategy offers a more traditional, albeit harsher, approach where the Z-group acts as a standard side-chain protecting group removed at the final step. In contrast, the Fmoc strategy provides a milder and more flexible orthogonal approach, allowing the Z-protected lysine to be carried through the synthesis and selectively deprotected at a later stage. This orthogonality is particularly advantageous for the synthesis of complex peptides requiring site-specific modifications, such as branching, cyclization, or the attachment of reporter molecules. For researchers and drug development professionals, a thorough understanding of these differences is crucial for the successful and efficient synthesis of novel peptide-based therapeutics.

References

The Unseen Architect: A Technical Guide to Z-D-Lys-OH in the Synthesis of Neurologically Active Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core utility of N-α-benzyloxycarbonyl-D-lysine (Z-D-Lys-OH), a crucial building block in the chemical synthesis of peptides for neuroscience research. While not a direct effector of neural function, its role as a protected amino acid is fundamental to the creation of bespoke peptides that are instrumental in studying and targeting the nervous system. This document will elucidate the properties of this compound, its application in peptide synthesis, and provide examples of its potential use in creating neurologically relevant peptides.

Core Concepts: The Role of Protected Amino Acids in Peptide Synthesis

This compound is a derivative of the D-isomer of the essential amino acid lysine.[1][2][3] The key feature of this compound is the benzyloxycarbonyl (abbreviated as Z or Cbz) group attached to the alpha-amino group (N-α).[3][4] This "protecting group" is a temporary modification that masks the reactivity of the amine, preventing it from forming unwanted side reactions during the stepwise assembly of a peptide chain.

The D-configuration of the lysine is also a critical feature. While most naturally occurring amino acids are in the L-configuration, the incorporation of D-amino acids can significantly alter the properties of a peptide. This can include increased resistance to enzymatic degradation (proteolytic stability), which is a highly desirable trait for therapeutic peptide candidates, and the ability to adopt unique three-dimensional structures for specific receptor interactions.

Table 1: Chemical Properties of this compound

PropertyValueReference
Synonyms N-α-benzyloxycarbonyl-D-lysine, Cbthis compound
CAS Number 70671-54-4
Molecular Formula C₁₄H₂₀N₂O₄
Molecular Weight 280.32 g/mol
Appearance White to off-white solid

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using this compound

The primary application of this compound is in peptide synthesis, most commonly through the Solid-Phase Peptide Synthesis (SPPS) methodology. The following is a generalized protocol illustrating how this compound would be incorporated into a growing peptide chain.

Objective: To incorporate a D-lysine residue into a specific position within a peptide sequence using this compound.

Materials:

  • This compound

  • Solid support resin (e.g., Wang resin, Rink amide resin)

  • Amino-terminally protected amino acids (e.g., Fmoc- or Boc-protected)

  • Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)

  • Deprotection reagents (e.g., piperidine for Fmoc, TFA for Boc)

  • Solvents (e.g., DMF, DCM)

  • Cleavage cocktail (e.g., TFA-based)

Methodology:

  • Resin Preparation: The synthesis begins with a solid support resin, to which the first amino acid of the desired peptide sequence is attached (C-terminus).

  • Deprotection: The protecting group (e.g., Fmoc) on the N-terminus of the resin-bound amino acid is removed using a deprotection reagent (e.g., 20% piperidine in DMF). This exposes a free amine group.

  • Activation and Coupling: this compound is "activated" by reacting it with a coupling reagent in a suitable solvent. This forms a highly reactive species that readily forms a peptide bond with the free amine on the resin. The reaction is allowed to proceed until completion.

  • Washing: The resin is thoroughly washed to remove any unreacted reagents and byproducts.

  • Chain Elongation: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the sequence.

  • Final Deprotection: Once the full peptide has been assembled, the terminal Z-group on the D-lysine and any other remaining protecting groups are removed. The benzyloxycarbonyl group is typically removed via catalytic hydrogenation.

  • Cleavage and Purification: The completed peptide is cleaved from the solid resin support using a strong acid cocktail. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of incorporating this compound into a peptide and the general concept of using protected amino acids to build peptides for neuroscience applications.

Peptide_Synthesis_Workflow Resin Solid Support Resin (with first amino acid) Deprotection Deprotection (Expose free amine) Resin->Deprotection Coupling Coupling Reaction Deprotection->Coupling Wash Washing Coupling->Wash Z_D_Lys_OH This compound (Activated) Z_D_Lys_OH->Coupling Repeat Repeat Cycle for Next Amino Acid Wash->Repeat Repeat->Deprotection Continue Final_Cleavage Final Cleavage & Deprotection Repeat->Final_Cleavage End of Sequence Purified_Peptide Purified Peptide (Containing D-Lys) Final_Cleavage->Purified_Peptide

Workflow for incorporating this compound into a peptide via SPPS.

Application_Concept cluster_synthesis Chemical Synthesis cluster_product Synthetic Peptide Product cluster_application Neuroscience Research Application Z_D_Lys_OH This compound SPPS Solid-Phase Peptide Synthesis Z_D_Lys_OH->SPPS Other_AA Other Protected Amino Acids Other_AA->SPPS Neuro_Peptide Neurologically Active Peptide (e.g., Neuropeptide Analog, Enzyme Inhibitor) SPPS->Neuro_Peptide Receptor_Binding Receptor Binding Assays Neuro_Peptide->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Studies Neuro_Peptide->Enzyme_Inhibition In_Vivo_Studies In Vivo Animal Models Neuro_Peptide->In_Vivo_Studies

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Z-D-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of non-standard amino acids, such as the D-enantiomer of lysine with a benzyloxycarbonyl (Z) protected side chain (Z-D-Lys-OH), is a critical technique in modern peptide science. This modification can enhance peptide stability against enzymatic degradation, modulate biological activity, and provide a handle for further chemical modifications. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing this compound, adaptable for both Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) protection strategies.

I. Overview of this compound in Peptide Synthesis

This compound is a valuable building block for introducing a D-lysine residue into a peptide sequence. The Z group on the ε-amine of the lysine side chain is stable to the conditions used for the removal of the temporary Nα-protecting groups (piperidine for Fmoc and mild acid for Boc) during SPPS.[1][2] This orthogonality allows for the selective deprotection of the Nα-amino group for chain elongation while the side chain remains protected. The Z group is typically removed during the final cleavage of the peptide from the solid support using strong acidic conditions.[1]

II. Materials and Reagents

The following table summarizes the key reagents and their typical specifications for the synthesis.

Reagent Specification/Supplier Example Purpose Protection Strategy
Amino Acid Derivatives
Nα-Fmoc-Nε-Z-D-Lys-OH≥98% purity (HPLC, TLC) (e.g., Novabiochem)D-Lysine building blockFmoc
Nα-Boc-Nε-Z-D-Lys-OH≥98% purity (TLC) (e.g., Novabiochem, Aapptec)[3]D-Lysine building blockBoc
Resins
Wang Resin100-200 mesh, ~1.0 mmol/g substitutionStandard for C-terminal acidsFmoc
Rink Amide Resin200-400 mesh, ~0.7 mmol/g substitutionFor C-terminal amidesFmoc
Merrifield Resin100-200 mesh, 1% DVB, ~1.2 mmol/g substitutionStandard for C-terminal acidsBoc
Coupling Reagents
HBTU/HATU≥99.5% purityActivating agentFmoc/Boc
HOBt≥99.0% purityRacemization suppressorFmoc/Boc
DIC/DCC≥99.0% purityActivating agentFmoc/Boc
Bases
DIPEA (DIEA)≥99.5% purityActivation/NeutralizationFmoc/Boc
NMM≥99.5% purityActivation baseFmoc/Boc
Deprotection Reagents
Piperidine≥99.5% purityFmoc group removalFmoc
Trifluoroacetic Acid (TFA)≥99.5% purityBoc group removal/CleavageBoc/Fmoc (Cleavage)
Solvents
DMFPeptide synthesis gradeMain solventFmoc/Boc
DCMPeptide synthesis gradeWashing/SwellingFmoc/Boc
Cleavage Reagents
TFMSA≥99.0% purityStrong acid for cleavageBoc
Thioanisole≥99.0% purityScavengerBoc/Fmoc (Cleavage)
EDT≥98.0% purityScavengerBoc/Fmoc (Cleavage)

III. Experimental Protocols

The following protocols outline the key steps for incorporating this compound into a peptide sequence using either Fmoc or Boc SPPS.

This protocol is based on the widely used Fmoc/tBu strategy.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Wang or Rink Amide) in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

2. First Amino Acid Coupling (Loading):

  • Pre-activation: In a separate vial, dissolve 3 equivalents of the first Fmoc-amino acid and 3 equivalents of HOBt in DMF. Add 3 equivalents of DIC and allow to pre-activate for 5-10 minutes.

  • Coupling: Add the pre-activated amino acid solution to the swollen resin. Agitate for 2-4 hours at room temperature.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

3. Peptide Chain Elongation Cycle:

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for an additional 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (including Fmoc-D-Lys(Z)-OH):

    • Pre-activation: In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (e.g., Fmoc-D-Lys(Z)-OH), 3-5 equivalents of HBTU, and 6-10 equivalents of DIPEA in DMF.

    • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat the deprotection and coupling steps for each amino acid in the sequence.

4. Final Cleavage and Deprotection:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail. A common mixture is Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v).

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide under vacuum.

5. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

This protocol follows the traditional Boc/Bzl strategy.

1. Resin Swelling and First Amino Acid Attachment:

  • Swell Merrifield resin in DCM for 30 minutes.

  • Couple the first Boc-amino acid as its cesium salt by reacting with the resin in DMF at 50°C overnight.

2. Peptide Chain Elongation Cycle:

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash with DCM (3x).

  • Neutralization:

    • Treat the resin with 10% DIPEA in DCM for 5 minutes (2x).

    • Wash with DCM (3x).

  • Amino Acid Coupling (including Boc-D-Lys(Z)-OH):

    • Pre-activation: Dissolve 3 equivalents of the Boc-amino acid (e.g., Boc-D-Lys(Z)-OH) and 3 equivalents of HBTU in DMF. Add 6 equivalents of DIPEA.

    • Coupling: Add the activated amino acid solution to the neutralized resin. Agitate for 1-2 hours.

    • Monitoring: Perform a Kaiser test.

    • Washing: Wash with DMF (3x) and DCM (3x).

  • Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.

3. Final Cleavage and Deprotection:

  • Dry the peptide-resin under vacuum.

  • Perform HF cleavage. This requires specialized equipment and safety precautions. A common HF cleavage cocktail is HF:anisole (9:1 v/v) at 0°C for 1 hour.

  • Alternatively, a TFMSA-mediated cleavage can be performed: TFMSA/TFA/thioanisole (1:10:1 v/v/v) for 2-4 hours.

  • After cleavage, precipitate, wash, and dry the crude peptide as described for the Fmoc protocol.

4. Purification:

  • Purify the crude peptide by RP-HPLC.

IV. Quantitative Data Summary

Parameter Fmoc-SPPS Boc-SPPS Reference
Amino Acid Equivalents 3 - 53
Coupling Reagent Equivalents 3 - 53
Base Equivalents (Activation) 6 - 10 (DIPEA)6 (DIPEA)
Coupling Time 1 - 2 hours1 - 2 hours
Deprotection Time 5 + 15 minutes30 minutes
Final Cleavage Time 2 - 4 hours1 - 4 hours

V. Workflow Diagrams

Fmoc_SPPS_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (HBTU/DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 cycle Repeat for Each Amino Acid wash2->cycle cycle->deprotection Next Amino Acid cleavage Final Cleavage & Deprotection (TFA) cycle->cleavage Final Amino Acid end Purified Peptide cleavage->end

Caption: Fmoc-SPPS workflow for peptide chain elongation.

Boc_SPPS_Workflow start Start: Peptide-Resin deprotection Boc Deprotection (50% TFA/DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization Neutralization (10% DIPEA/DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Amino Acid Coupling (HBTU/DIPEA) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 cycle Repeat for Each Amino Acid wash3->cycle cycle->deprotection Next Amino Acid cleavage Final Cleavage & Deprotection (HF/TFMSA) cycle->cleavage Final Amino Acid end Purified Peptide cleavage->end

Caption: Boc-SPPS workflow for peptide chain elongation.

VI. Conclusion

The incorporation of this compound into synthetic peptides is a straightforward process using standard solid-phase peptide synthesis methodologies. The choice between Fmoc and Boc strategies will depend on the specific requirements of the target peptide and the available laboratory infrastructure. The protocols provided herein offer a comprehensive guide for researchers to successfully synthesize peptides containing this important non-canonical amino acid, enabling the exploration of novel peptide therapeutics and research tools. Careful monitoring of coupling and deprotection steps, along with robust purification, are key to obtaining high-quality final products.

References

Application Notes and Protocols for the Liquid-Phase Synthesis of Z-D-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the liquid-phase peptide synthesis (LPPS) of Nα-benzyloxycarbonyl-D-lysine (Z-D-Lys-OH). This protected amino acid derivative is a crucial building block in the synthesis of peptides for research and pharmaceutical applications.

Introduction

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, is a classical method for constructing peptides.[1][2] In LPPS, the peptide chain is elongated in a solution, with purification of the intermediate product after each coupling step.[2] This approach offers several advantages, including high purity of intermediates and better scalability compared to solid-phase peptide synthesis (SPPS).[1][3] LPPS is particularly well-suited for the synthesis of shorter peptides and for processes where precise control over the reaction is paramount. This compound is a derivative of the amino acid D-lysine where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group. This protection is essential to prevent unwanted side reactions during peptide coupling.

Synthesis of this compound

The synthesis of this compound involves the selective protection of the α-amino group of D-lysine. A common method utilizes benzyl chloroformate as the protecting agent in an aqueous basic solution. The ε-amino group of lysine is more nucleophilic and will also react, necessitating a strategy to achieve selective α-protection. One established method involves the temporary protection of both amino groups followed by selective deprotection, or more commonly, direct protection under carefully controlled pH conditions. An alternative and effective method involves the use of a copper chelate to temporarily protect the α-amino and carboxyl groups, allowing for the selective acylation of the ε-amino group, followed by removal of the copper. However, for the synthesis of this compound where the α-amino group is to be protected, a direct approach with benzyl chloroformate is often employed.

Key Experimental Parameters

The successful synthesis of this compound is dependent on several critical parameters:

  • pH Control: Maintaining the appropriate pH is crucial for selective protection.

  • Temperature: The reaction is typically carried out at a low temperature to minimize side reactions.

  • Reagent Stoichiometry: The molar ratio of reactants must be carefully controlled to maximize yield and purity.

  • Purification: Effective purification of the final product is essential to remove unreacted starting materials and byproducts.

Quantitative Data Summary

The following table summarizes typical quantitative data for the liquid-phase synthesis of protected lysine derivatives, which can be considered representative for the synthesis of this compound.

ParameterTypical ValueReference
Starting Material D-Lysine HydrochlorideN/A
Protecting Agent Benzyl Chloroformate
Yield 80%
Crude Purity >90%
Final Purity (after recrystallization) ≥98.0% (TLC)
Molecular Formula C14H20N2O4
Molecular Weight 280.32 g/mol

Experimental Protocol: Liquid-Phase Synthesis of this compound

This protocol is based on established methods for the N-benzyloxycarbonylation of amino acids.

Materials:

  • D-Lysine hydrochloride

  • Sodium hydroxide (NaOH)

  • Cupric sulfate pentahydrate (CuSO4·5H2O)

  • Sodium bicarbonate (NaHCO3)

  • Benzyl chloroformate (Z-Cl)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Hydrochloric acid (HCl)

  • Acetone

  • Methanol

  • Ethanol

  • Deionized water

Procedure:

  • Formation of the Copper Complex:

    • Dissolve D-Lysine hydrochloride (e.g., 18.25 g, 100 mmol) and sodium hydroxide (8 g, 200 mmol) in deionized water (80 ml).

    • To this solution, add a solution of cupric sulfate pentahydrate (12.5 g, 50 mmol) in water (40 ml) at 30°C.

    • Cool the mixture to 0°C in an ice bath.

  • Benzyloxycarbonylation:

    • Add sodium bicarbonate (10 g, 120 mmol) to the cooled suspension.

    • Slowly add benzyl chloroformate (19 ml, 130 mmol) dropwise while stirring vigorously.

    • Continue stirring the reaction mixture at 0°C for 3 hours, and then at room temperature overnight.

  • Isolation of the Protected Copper Complex:

    • Collect the precipitated Nα-Z-D-Lys-Cu2+ complex by filtration.

    • Wash the precipitate with water (200 ml) and then with acetone (100 ml).

    • Dry the collected solid.

  • Decomplexation and Product Isolation:

    • Prepare a boiling suspension of EDTA (40 g, 110 mmol) in water (400 ml).

    • Add the powdered Nα-Z-D-Lys-Cu2+ complex portionwise to the boiling EDTA solution.

    • Maintain the pH of the mixture at 7.0 by the addition of concentrated HCl.

    • A white precipitate of this compound will form.

    • Collect the white precipitate by filtration.

    • Wash the product with water and then with methanol.

    • Dry the final product.

  • Purification (Recrystallization):

    • Recrystallize the crude this compound from an ethanol-water mixture to obtain the purified product.

Experimental Workflow Diagram

LPPS_ZD_Lys_OH start Start: D-Lysine HCl cu_complex Formation of Copper Chelate start->cu_complex NaOH, CuSO4 protection Benzyloxycarbonylation (Z-Cl, NaHCO3) cu_complex->protection isolate_complex Isolate Z-D-Lys-Cu Complex protection->isolate_complex decomplex Decomplexation (EDTA, HCl) isolate_complex->decomplex isolate_product Isolate Crude This compound decomplex->isolate_product purify Recrystallization (Ethanol/Water) isolate_product->purify final_product Final Product: Pure this compound purify->final_product

References

Application Notes and Protocols for Coupling Z-D-Lys-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids is a critical step in the synthesis of peptides with modified properties for research and therapeutic applications. Z-D-Lysine-OH (Nε-benzyloxycarbonyl-D-lysine) is a valuable building block that introduces a D-amino acid for increased proteolytic stability and a side-chain protecting group (Z, benzyloxycarbonyl) that can be removed orthogonally under specific conditions. Due to the stability of the Z-group to acidic conditions, Z-D-Lys-OH is primarily utilized in Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS).

This document provides detailed application notes and protocols for the efficient coupling of this compound in Boc-SPPS using various common coupling reagents. It includes a comparative overview of reagent performance, potential side reactions, and detailed experimental procedures to guide researchers in successfully incorporating this modified amino acid into their peptide sequences.

Core Concepts in Coupling this compound

The primary challenge in coupling this compound, as with many protected amino acids, is to achieve high coupling efficiency while minimizing side reactions, particularly racemization. The bulky benzyloxycarbonyl (Z) group on the side chain can also impart some steric hindrance. The choice of coupling reagent is therefore crucial for a successful synthesis.

The general strategy involves the activation of the carboxylic acid of Boc-Z-D-Lys-OH to form a reactive intermediate that readily undergoes nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support.

Comparative Overview of Coupling Reagents

While specific quantitative data on the coupling efficiency of this compound with different reagents is not extensively published, general performance characteristics for sterically hindered or protected amino acids can guide the selection process. The most common and effective coupling reagents for this purpose fall into two main categories: carbodiimides and onium salts (aminium/uronium and phosphonium).

Coupling Reagent Class Examples General Performance Characteristics Typical Coupling Time
Carbodiimides DIC/HOBtCost-effective and widely used. The addition of HOBt is crucial to suppress racemization. May require longer reaction times for sterically hindered couplings.[1][2][3][4]2 - 4 hours
Aminium/Uronium Salts HBTU, HATU, HCTUHighly efficient with faster reaction times and generally higher coupling yields, especially for difficult couplings.[1] HATU is often considered superior for reducing racemization.20 - 60 minutes
Phosphonium Salts PyBOPAlso highly efficient and known for rapid couplings.30 - 60 minutes

Experimental Protocols

The following protocols are based on a standard Boc-SPPS workflow on a 0.1 mmol scale. Reagent equivalents are calculated based on the initial loading of the resin. It is crucial to ensure that all reagents and solvents are of high purity and anhydrous to maximize coupling efficiency.

General Boc-SPPS Cycle Prior to this compound Coupling
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin for a C-terminal acid, or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 1-2 hours.

  • Boc Deprotection: Remove the N-terminal Boc group from the resin-bound peptide by treating with 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of diisopropylethylamine (DIEA) in DCM.

  • Washing: Wash the resin thoroughly with DCM to remove excess base. The resin is now ready for the coupling of Boc-Z-D-Lys-OH.

G cluster_deprotection Boc Deprotection & Neutralization Resin_Bound_Peptide Resin-Bound Peptide (N-terminal Boc protected) TFA_Treatment Treat with 25-50% TFA in DCM Resin_Bound_Peptide->TFA_Treatment 1 Deprotected_Peptide_Salt Deprotected Peptide-TFA Salt TFA_Treatment->Deprotected_Peptide_Salt 2 Neutralization Neutralize with 10% DIEA in DCM Deprotected_Peptide_Salt->Neutralization 3 Free_Amine Resin-Bound Peptide (Free N-terminal Amine) Neutralization->Free_Amine 4 G cluster_coupling DIC/HOBt Coupling Workflow Start Resin with Free Amine Activate Dissolve Boc-Z-D-Lys-OH and HOBt in DMF Start->Activate 1 Couple Add Activated Amino Acid and DIC to Resin Activate->Couple 2 React Agitate for 2-4 hours Couple->React 3 Monitor Kaiser Test React->Monitor 4 Monitor->Couple Repeat if positive Wash Wash Resin (DMF, DCM) Monitor->Wash 5 (if negative) End Coupled Peptide Wash->End 6 G cluster_coupling HATU Coupling Workflow Start Resin with Free Amine Activate Dissolve Boc-Z-D-Lys-OH and HATU in DMF Start->Activate 1 Preactivate Add DIEA and pre-activate for 1-2 min Activate->Preactivate 2 Couple Add Activated Amino Acid to Resin Preactivate->Couple 3 React Agitate for 20-45 minutes Couple->React 4 Monitor Kaiser Test React->Monitor 5 Monitor->Couple Repeat if positive Wash Wash Resin (DMF, DCM) Monitor->Wash 6 (if negative) End Coupled Peptide Wash->End 7

References

Application Notes and Protocols for the Deprotection of Z-D-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the removal of the benzyloxycarbonyl (Z or Cbz) protecting group from Z-D-Lys-OH. The Z-group is a widely utilized amine protecting group in peptide synthesis due to its stability under various conditions and its susceptibility to removal by specific deprotection methods. The selection of an appropriate deprotection strategy is critical to ensure high yield and purity of the final D-Lysine product.

Introduction to Z-Group Deprotection

The benzyloxycarbonyl (Z) group is a urethane-type protecting group commonly employed to mask the α-amino or side-chain amino groups of amino acids during peptide synthesis. Its removal is typically achieved through methods that cleave the benzyl-oxygen bond. The two most prevalent and effective strategies for the deprotection of the Z-group from this compound are catalytic hydrogenation and acidolysis.

Deprotection Methodologies

This section outlines the primary methods for the deprotection of this compound, including catalytic hydrogenation, catalytic transfer hydrogenation, and acidolysis.

Catalytic Hydrogenation

Catalytic hydrogenation is a mild and efficient method for Z-group removal. It involves the use of a metal catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction proceeds cleanly, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.

Catalytic Transfer Hydrogenation

A variation of catalytic hydrogenation, catalytic transfer hydrogenation, utilizes a hydrogen donor in place of hydrogen gas. Formic acid is a commonly used and effective hydrogen donor in conjunction with a palladium catalyst.[1] This method is particularly advantageous as it does not require specialized high-pressure hydrogenation apparatus.[1]

Acidolysis

Strong acidic conditions can also be employed to cleave the Z-group. A common reagent for this purpose is a solution of hydrogen bromide (HBr) in acetic acid.[2] This method is robust but can be less mild than hydrogenolysis and may not be suitable for substrates with other acid-labile protecting groups.[3]

Quantitative Data Summary

The following table summarizes the typical reaction conditions and outcomes for the deprotection of Z-protected amino acids and peptides using the methods described above.

Deprotection MethodReagents & CatalystSolventTemperatureTimeTypical YieldReference(s)
Catalytic Hydrogenation H₂, 10% Pd/CMethanol or Acetic AcidRoom Temperature1 - 4 hours>95%[4]
Catalytic Transfer Hydrogenation HCOOH, 10% Pd/CMethanolRoom Temperature10 - 60 minutes80 - 95%
Acidolysis 33% HBr in Acetic AcidAcetic AcidRoom Temperature60 - 90 minutesHigh

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound

This protocol describes the deprotection of this compound using catalytic hydrogenation with hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂) supply

  • Reaction flask (e.g., round-bottom flask or Parr shaker bottle)

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite pad or syringe filter)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in methanol in the reaction flask.

  • Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the substrate).

  • Seal the reaction flask and purge the system with nitrogen or argon.

  • Introduce hydrogen gas to the reaction vessel (typically at atmospheric pressure or slightly above).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the deprotected D-Lys-OH.

Protocol 2: Catalytic Transfer Hydrogenation of this compound

This protocol details the deprotection of this compound using formic acid as a hydrogen donor.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Formic Acid (HCOOH)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve this compound in methanol in the reaction flask.

  • Add 10% Pd/C to the solution.

  • To the stirred suspension, add formic acid.

  • Stir the reaction mixture at room temperature. The reaction is often complete within 10-60 minutes.

  • Monitor the reaction for the cessation of gas evolution and by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude D-Lys-OH. Further purification may be achieved by recrystallization or ion-exchange chromatography if necessary.

Protocol 3: Acidolysis of this compound with HBr in Acetic Acid

This protocol outlines the deprotection of this compound using a solution of HBr in acetic acid.

Materials:

  • This compound

  • 33% Hydrogen Bromide in Acetic Acid

  • Anhydrous diethyl ether

  • Reaction flask with a gas outlet to a trap

  • Stirring apparatus

  • Centrifuge or filtration apparatus

Procedure:

  • Place this compound in a dry reaction flask.

  • Under a fume hood, add the solution of 33% HBr in acetic acid.

  • Stir the reaction mixture at room temperature for 60-90 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, precipitate the product by adding the reaction mixture to a stirred, cold solution of anhydrous diethyl ether.

  • Collect the precipitated D-Lysine hydrobromide salt by filtration or centrifugation.

  • Wash the solid product with anhydrous diethyl ether and dry under vacuum.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_product Final Product Z_Lys This compound Catalytic_Hydro Catalytic Hydrogenation Z_Lys->Catalytic_Hydro H₂, Pd/C Methanol Transfer_Hydro Catalytic Transfer Hydrogenation Z_Lys->Transfer_Hydro HCOOH, Pd/C Methanol Acidolysis Acidolysis Z_Lys->Acidolysis 33% HBr/AcOH Lys D-Lys-OH Catalytic_Hydro->Lys Transfer_Hydro->Lys Acidolysis->Lys

Caption: General workflow for the deprotection of this compound.

Signaling_Pathway Z_Lys This compound H2_PdC H₂ / Pd-C Z_Lys->H2_PdC Hydrogenolysis HCOOH_PdC HCOOH / Pd-C Z_Lys->HCOOH_PdC Transfer Hydrogenolysis HBr_AcOH HBr / AcOH Z_Lys->HBr_AcOH Acidic Cleavage Deprotected_Lys D-Lys-OH H2_PdC->Deprotected_Lys Toluene Toluene H2_PdC->Toluene CO2 CO₂ H2_PdC->CO2 HCOOH_PdC->Deprotected_Lys HCOOH_PdC->Toluene HCOOH_PdC->CO2 HBr_AcOH->Deprotected_Lys HBr_AcOH->CO2 BenzylBromide Benzyl Bromide HBr_AcOH->BenzylBromide

References

Application Notes and Protocols: Hydrogenolysis for Z-D-Lys-OH Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of the benzyloxycarbonyl (Z or Cbz) protecting group is a critical step in peptide synthesis and other areas of organic chemistry. Catalytic hydrogenolysis is a widely employed method for this transformation due to its clean reaction profile and mild conditions, which preserve the stereochemistry of the amino acid.[1] This document provides detailed application notes and protocols for the deprotection of Nα-Z-D-lysine (Z-D-Lys-OH) via hydrogenolysis, a common procedure in the synthesis of lysine-containing peptides and derivatives.

The Z-group is cleaved by heterogeneous catalytic hydrogenation over a palladium catalyst, typically palladium on carbon (Pd/C).[2][3] The reaction proceeds with the uptake of hydrogen gas (H₂), leading to the formation of the free amine, toluene, and carbon dioxide as byproducts. This method is favored for its high efficiency and the ease of product isolation from the solid catalyst.[2]

Reaction Overview

The hydrogenolysis of this compound involves the cleavage of the N-benzyloxycarbonyl group to yield D-lysine. The overall reaction is as follows:

This compound + H₂ --(Pd/C)--> D-Lysine + Toluene + CO₂

This process can be achieved using hydrogen gas directly or through catalytic transfer hydrogenation, where a hydrogen donor molecule is used in place of gaseous hydrogen.[4] The choice of catalyst, solvent, and reaction conditions can influence the reaction rate and yield.

Experimental Protocols

This section details two common protocols for the hydrogenolysis of this compound: standard catalytic hydrogenation with hydrogen gas and catalytic transfer hydrogenation.

Protocol 1: Standard Catalytic Hydrogenation with Hydrogen Gas

This protocol describes the deprotection of this compound using palladium on carbon (Pd/C) and hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Diatomaceous earth (Celite®)

  • Hydrogen gas (H₂) supply with a balloon or a hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel or a sintered glass funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol (typically 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The catalyst loading can range from 5 to 10 mol% of the substrate. For efficient reaction, a 10 wt% loading relative to the substrate is often used.

  • Atmosphere Exchange: Seal the flask and purge the system with an inert gas like nitrogen or argon. Then, evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the reaction atmosphere is entirely hydrogen. For laboratory-scale reactions, a hydrogen-filled balloon is often sufficient.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Monitoring the Reaction: To monitor the reaction by TLC, take a small aliquot from the reaction mixture, filter it through a small plug of Celite® to remove the catalyst, and spot it on a TLC plate. A suitable eluent system would be a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v). The disappearance of the starting material spot and the appearance of the product spot (which will be more polar and have a lower Rf value) indicates the completion of the reaction.

  • Work-up: Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure all the product is collected. Caution: The Pd/C catalyst is pyrophoric and can ignite in the presence of air, especially when dry. It is crucial to keep the filter cake wet with solvent during and after filtration.

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude D-lysine.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed.

Protocol 2: Catalytic Transfer Hydrogenation

This protocol is an alternative to using hydrogen gas and employs a hydrogen donor.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate or 1,4-cyclohexadiene

  • Methanol (MeOH) or Ethanol (EtOH)

  • Diatomaceous earth (Celite®)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Catalyst and Hydrogen Donor Addition: Add 10% Pd/C (10-20 wt% of the substrate) to the solution, followed by the hydrogen donor. If using ammonium formate, add 3-5 equivalents. If using 1,4-cyclohexadiene, 2-3 equivalents are typically sufficient.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC as described in Protocol 1.

  • Work-up and Isolation: Follow the same work-up, catalyst removal, and product isolation steps as in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the hydrogenolysis of Z-protected amino acids, which can be considered representative for the deprotection of this compound.

SubstrateCatalyst (mol%)Hydrogen SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Z-protected amine1 mol% Pd/CH₂ (1 atm)MeOHRoom Temp.15-20>95
Z-protected amine10 wt% Pd/CH₂ (3.5 atm)EtOAc800.0899
Z-protected amine10 wt% Pd/CEt₃SiH----
N-Cbz protected amines0.05 mol% Pd(OAc)₂/charcoalH₂ (1 atm)MeOHRoom Temp.12High

Visualizations

Reaction Mechanism

reaction_mechanism sub This compound int1 Adsorbed Complex sub->int1 Adsorption on Pd surface h2 H₂ h2->int1 pdc Pd/C prod D-Lysine int1->prod Hydrogenolysis byprod1 Toluene int1->byprod1 byprod2 CO₂ int1->byprod2

Caption: Mechanism of Z-group hydrogenolysis.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve this compound in Solvent start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst purge Purge with H₂ add_catalyst->purge react Stir under H₂ atmosphere purge->react monitor Monitor by TLC react->monitor monitor->react Incomplete filter Filter through Celite® monitor->filter Complete concentrate Concentrate Filtrate filter->concentrate purify Purify (optional) concentrate->purify end End concentrate->end purify->end

Caption: Hydrogenolysis experimental workflow.

Safety Precautions

  • Catalyst Handling: Palladium on carbon is pyrophoric, especially when dry and in the presence of organic solvents and hydrogen. Always handle the catalyst in an inert atmosphere or as a slurry in a solvent. Never allow the catalyst to dry on the filter paper or in the reaction vessel in the presence of air. Quench the used catalyst by suspending it in water before disposal.

  • Hydrogen Gas: Hydrogen is a highly flammable gas. Ensure all connections in the hydrogenation apparatus are secure to prevent leaks. Perform the reaction in a well-ventilated fume hood, away from ignition sources.

  • Solvents: Use flammable solvents like methanol and ethanol with appropriate care in a well-ventilated area.

Troubleshooting

  • Slow or Incomplete Reaction:

    • Catalyst Activity: The catalyst may be old or deactivated. Use fresh, high-quality Pd/C.

    • Insufficient Hydrogen: Ensure a continuous supply of hydrogen and that the system is properly sealed.

    • Poor Mixing: Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen.

  • Side Reactions:

    • Aromatic Ring Reduction: Prolonged reaction times or harsh conditions can lead to the saturation of the aromatic ring of the Z-group. Monitor the reaction closely and stop it once the starting material is consumed.

  • Low Yield:

    • Incomplete Reaction: See above.

    • Product Adsorption: The product may adsorb onto the catalyst. Wash the catalyst thoroughly with the reaction solvent after filtration.

    • Loss During Work-up: Ensure careful handling during filtration and concentration steps.

References

Application Notes and Protocols for the Use of Z-D-Lys-OH in Manual Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Lys-OH, or Nα-benzyloxycarbonyl-D-lysine, is a valuable building block in manual solid-phase peptide synthesis (SPPS), particularly for the introduction of D-lysine residues into a peptide sequence. The benzyloxycarbonyl (Z or Cbz) group serves as a temporary protecting group for the α-amino functionality, while the D-configuration of the lysine can impart unique properties to the final peptide, such as increased resistance to enzymatic degradation.[1][2] These application notes provide a comprehensive guide to the effective use of this compound in manual SPPS, covering protocols for coupling and deprotection, expected quantitative outcomes, and potential applications of D-lysine-containing peptides.

Peptides incorporating D-amino acids are of significant interest in drug development as they often exhibit enhanced stability against proteases, leading to longer in vivo half-lives.[2][3] The inclusion of D-lysine can influence the peptide's secondary structure and its interaction with biological targets, such as G protein-coupled receptors (GPCRs) or bacterial cell membranes.[4]

Data Presentation

The following tables summarize the expected quantitative data for the manual synthesis of a model peptide incorporating this compound. These values are typical for standard manual SPPS and may vary depending on the specific peptide sequence, resin, and coupling reagents used.

Table 1: Reagents and Materials for a Typical Manual SPPS Cycle with this compound

Reagent/MaterialPurposeTypical Excess (relative to resin loading)
This compoundNα-protected amino acid3 - 5 equivalents
Coupling Reagent (e.g., HBTU, HATU)Carboxyl group activation2.9 - 4.9 equivalents
Base (e.g., DIPEA/DIEA)Neutralization and activation6 - 10 equivalents
Solvent (e.g., DMF, NMP)Resin swelling and reaction mediumSufficient to swell resin and dissolve reagents
Deprotection Reagent (for Z-group)Removal of the Nα-Z protecting groupSee Protocol 2
Washing Solvents (e.g., DMF, DCM)Removal of excess reagents and byproductsN/A
Solid Support (e.g., Wang resin, Rink amide resin)Insoluble support for peptide elongationN/A

Table 2: Expected Performance Metrics in Manual SPPS with this compound

ParameterExpected OutcomeNotes
Coupling Efficiency >98% per stepCan be monitored by a qualitative ninhydrin (Kaiser) test. Incomplete couplings may require a second coupling step.
Overall Crude Yield 60-80%Dependent on the length and sequence of the peptide. Longer and more complex sequences may result in lower yields.
Purity of Crude Peptide 50-70%Highly sequence-dependent. Purification by RP-HPLC is typically required to achieve higher purity.
Final Purity (after HPLC) >95%Achievable with optimized purification protocols.

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a growing peptide chain during manual solid-phase peptide synthesis. These protocols assume a standard Fmoc/tBu strategy for the preceding amino acids, with the final N-terminal residue being this compound.

Protocol 1: Coupling of this compound to the Resin-Bound Peptide

This protocol describes the manual coupling of this compound to a deprotected N-terminal amine on the solid support.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Manual SPPS reaction vessel

  • Shaker or vortex mixer

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the preceding amino acid has been removed and the resin has been thoroughly washed with DMF.

    • Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3 eq.) and HBTU (2.9 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the solution and vortex briefly. This is the activation solution.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Immediately add the activation solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours. Longer coupling times may be necessary for sterically hindered sequences.

  • Monitoring the Coupling:

    • After the coupling time, take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling.

    • If the Kaiser test is positive (blue/purple beads), a second coupling may be required. To do this, drain the reaction solution, wash the resin with DMF, and repeat steps 2 and 3.

  • Washing:

    • Once the coupling is complete, drain the reaction solution from the vessel.

    • Wash the resin extensively with DMF (3-5 times).

    • Wash the resin with DCM (3-5 times) to prepare for the next step or for storage.

Protocol 2: Deprotection of the Nα-Z-Group

The benzyloxycarbonyl (Z) group is stable to the basic conditions used for Fmoc removal and the acidic conditions for Boc removal, providing orthogonality. The Z-group is typically removed by catalytic hydrogenation or by strong acids like HBr in acetic acid. For solid-phase synthesis, catalytic transfer hydrogenation is a more practical approach.

Materials:

  • Resin-bound peptide with an N-terminal Z-group

  • Palladium on carbon (10% Pd/C)

  • Hydrogen donor (e.g., formic acid or 1,4-cyclohexadiene)

  • Solvent (e.g., DMF or a mixture of DMF/DCM)

  • Manual SPPS reaction vessel

  • Shaker

Procedure (Catalytic Transfer Hydrogenation):

  • Resin Preparation:

    • Swell the Z-protected peptide-resin in the reaction solvent (e.g., DMF) for at least 30 minutes.

  • Deprotection Reaction:

    • To the swollen resin, add 10% Pd/C (catalytic amount, typically 0.1-0.2 equivalents relative to the peptide).

    • Add the hydrogen donor. A solution of formic acid in DMF (e.g., 10-25% v/v) can be used.

    • Agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight.

  • Monitoring the Deprotection:

    • The progress of the reaction can be monitored by taking a small aliquot of the resin, washing it, cleaving a small amount of peptide, and analyzing by LC-MS.

  • Washing:

    • Once the deprotection is complete, carefully filter the reaction mixture to remove the Pd/C catalyst. This may require passing the solution through a fine frit or a pad of celite.

    • Wash the resin thoroughly with DMF to remove all traces of the catalyst and byproducts.

    • Wash with DCM and dry the resin if the synthesis is complete.

Alternative Deprotection (HBr/TFA): The Z-group is also labile to strong acids such as HBr in acetic acid or trifluoroacetic acid (TFA). If the peptide is to be cleaved from an acid-labile resin (e.g., Wang resin) and all side-chain protecting groups are also acid-labile (e.g., tBu, Boc, Trt), the N-terminal Z-group may be cleaved concurrently during the final cleavage cocktail treatment with a high concentration of TFA.

Mandatory Visualizations

Manual_SPPS_Workflow_with_Z_D_Lys_OH cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Fmoc-AA-OH) cluster_Z_Lys_Coupling This compound Coupling cluster_final_steps Final Steps Start Start Swell_Resin Swell Resin in DMF Start->Swell_Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Wash_DMF Wash (DMF) Fmoc_Deprotection->Wash_DMF Coupling Couple Fmoc-AA-OH (HBTU/DIPEA) Wash_DMF->Coupling Wash_DMF2 Wash (DMF) Coupling->Wash_DMF2 Wash_DMF2->Fmoc_Deprotection Repeat for each Fmoc-amino acid Couple_Z_Lys Couple this compound (HBTU/DIPEA) Wash_DMF2->Couple_Z_Lys Wash_DMF3 Wash (DMF/DCM) Couple_Z_Lys->Wash_DMF3 Z_Deprotection N-terminal Z-Group Deprotection Wash_DMF3->Z_Deprotection Final_Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Z_Deprotection->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: Workflow for manual solid-phase peptide synthesis incorporating this compound.

D_Lysine_Peptide_Interaction cluster_interaction Mechanism of Action D_Lys_Peptide D-Lysine Containing Antimicrobial Peptide Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) Electrostatic_Interaction Electrostatic Interaction D_Lys_Peptide->Electrostatic_Interaction Initial Binding Bacterial_Membrane->Electrostatic_Interaction Membrane_Disruption Membrane Disruption/ Pore Formation Electrostatic_Interaction->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

Caption: Conceptual pathway of a D-lysine peptide's antimicrobial action.

References

Application Note: Automated Synthesis of Peptides Containing Nε-Z-D-Lysine

Author: BenchChem Technical Support Team. Date: November 2025

An application note and protocol for the automated synthesis of peptides containing Z-protected D-Lysine (Z-D-Lys-OH) is detailed below. This guide is intended for researchers, scientists, and professionals in drug development. The protocol outlines the use of Nα-Fmoc-Nε-Z-D-lysine (Fmoc-D-Lys(Z)-OH) as the building block for incorporation into a peptide sequence via automated solid-phase peptide synthesis (SPPS).

Introduction

The incorporation of D-amino acids and derivatives with specific side-chain protecting groups is a common strategy in peptide-based drug design to enhance stability and activity. The benzyloxycarbonyl (Z) group is a well-established protecting group for the ε-amino function of lysine.[1] It is stable under the mildly basic conditions used for Fmoc removal and the acidic conditions of Boc deprotection, but can be removed by strong acids or catalytic hydrogenation.[1][2] This protocol details the automated solid-phase synthesis of a peptide containing a D-lysine residue with its side chain protected by a Z group, using Fmoc-D-Lys(Z)-OH.

Principle of the Method

Automated peptide synthesis is typically performed using solid-phase peptide synthesis (SPPS), a method that builds a peptide chain sequentially while it is anchored to a solid support (resin).[3] The process involves repeated cycles of Nα-Fmoc deprotection, amino acid coupling, and washing.[3] For the incorporation of Z-D-Lys, the building block used is Nα-Fmoc-Nε-Z-D-lysine (Fmoc-D-Lys(Z)-OH). The Z group on the side chain remains intact throughout the synthesis and is removed during the final cleavage and deprotection step.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent Purpose Typical Concentration/Grade
Fmoc-D-Lys(Z)-OHAmino acid building blockPeptide synthesis grade, >98% purity
Rink Amide ResinSolid support for peptide synthesis100-200 mesh, ~0.5 mmol/g substitution
Dimethylformamide (DMF)SolventPeptide synthesis grade
Dichloromethane (DCM)SolventPeptide synthesis grade
PiperidineFmoc deprotection reagent20% (v/v) in DMF
HBTU/HOBt or HATUCoupling activators0.5 M in DMF
DIPEABase for coupling reaction2 M in NMP or DMF
Trifluoroacetic acid (TFA)Cleavage and deprotection reagentReagent grade, >99%
Triisopropylsilane (TIS)ScavengerReagent grade
Dithiothreitol (DTT)Scavenger (if Trp is present)Reagent grade
WaterScavengerDeionized
Diethyl etherPeptide precipitationAnhydrous

Experimental Protocol: Automated Peptide Synthesis

This protocol is designed for a standard automated peptide synthesizer.

1. Resin Preparation

  • Place the desired amount of Rink Amide resin in the reaction vessel of the synthesizer.

  • Swell the resin in DMF for at least 30 minutes.

2. N-terminal Fmoc Deprotection

  • Treat the resin with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.

  • Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc adduct.

3. Amino Acid Coupling

  • Dissolve Fmoc-D-Lys(Z)-OH and the coupling activators (e.g., HBTU/HOBt) in DMF.

  • Add the activation solution to the deprotected resin, followed by the addition of a base (e.g., DIPEA) to initiate the coupling reaction.

  • Allow the coupling reaction to proceed for the optimized time (typically 30-60 minutes).

  • Wash the resin with DMF to remove excess reagents.

4. Repetition of Synthesis Cycle

  • Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.

5. Final Fmoc Deprotection

  • After the final amino acid has been coupled, perform a final deprotection step to remove the N-terminal Fmoc group.

  • Wash the resin extensively with DMF and then with DCM.

  • Dry the peptide-resin under vacuum.

6. Cleavage and Deprotection

  • Prepare a cleavage cocktail. For a peptide containing Arg(Pbf), a standard cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v). The Z group on the lysine side chain will also be cleaved under these strong acidic conditions.

  • Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

7. Purification and Analysis

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for the synthesis.

Parameter Value Notes
Synthesis Scale0.1 mmol
Resin Substitution0.5 mmol/g
Amino Acid Excess5 equivalentsRelative to resin substitution
Coupling Activator Excess4.9 equivalents
Base Excess10 equivalents
Coupling Time45 minutesCan be extended for difficult couplings
Deprotection Time2 x 10 minutes
Cleavage Time2.5 hours
Expected Crude Purity>70%Sequence dependent
Expected Final Purity>95%After RP-HPLC purification

Visualizing the Workflow

The following diagram illustrates the key stages of the automated peptide synthesis workflow.

G cluster_prep Resin Preparation cluster_cycle Automated Synthesis Cycle cluster_final Final Steps Resin Start with Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Repeat for each AA Coupling Couple Fmoc-AA-OH (HBTU/HOBt, DIPEA) Wash1->Coupling Repeat for each AA Wash2 DMF Wash Coupling->Wash2 Repeat for each AA Wash2->Deprotection Repeat for each AA FinalDeproteposition FinalDeproteposition Wash2->FinalDeproteposition After last AA FinalDeprotection Final Fmoc Deprotection FinalWash DCM Wash & Dry FinalDeprotection->FinalWash Cleavage Cleavage from Resin (TFA/TIS/H2O) FinalWash->Cleavage Precipitation Precipitate with Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis MS & HPLC Analysis Purification->Analysis

Caption: Automated Fmoc-SPPS Workflow.

References

Application Notes and Protocols for the Synthesis of Lysine-Containing Peptides using Z-D-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Lys-OH, or Nα-benzyloxycarbonyl-D-lysine, is a critical building block in the synthesis of peptides, particularly in the development of peptide-based therapeutics and research tools. The incorporation of a D-amino acid, such as D-lysine, can significantly enhance the biological activity and stability of peptides. This is primarily due to increased resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. The benzyloxycarbonyl (Z) group serves as a robust protecting group for the α-amino functionality of D-lysine, preventing unwanted side reactions during peptide synthesis. It is stable under various coupling conditions and can be selectively removed, most commonly through catalytic hydrogenation.

These application notes provide detailed protocols for the use of this compound in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). Additionally, we present data on the impact of D-lysine incorporation on the biological activity of antimicrobial peptides (AMPs) and outline the experimental workflows for synthesis and purification.

Data Presentation

The following tables summarize quantitative data related to the synthesis and biological activity of peptides containing D-lysine.

Table 1: Synthesis and Purification of a Model D-Lysine Containing Peptide

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis
Coupling Reagent HBTU/DIPEADCC/HOBt
Typical Coupling Time 2 - 4 hours12 - 24 hours
Z-Group Deprotection Method Catalytic Transfer HydrogenationCatalytic Hydrogenation (H₂/Pd-C)
Deprotection Time 1 - 4 hours2 - 8 hours
Crude Purity (Post-Cleavage) 70-85%60-80%
Purified Yield (after RP-HPLC) 30-50%25-45%
Final Purity (after RP-HPLC) >95%>95%

Table 2: Biological Activity of Antimicrobial Peptide (AMP) CM15 and its D-Lysine Analogs [1][2][3]

PeptideD-Lysine SubstitutionsMinimal Inhibitory Concentration (MIC) against S. aureus (µM)50% Lethal Dose (LD₅₀) against murine macrophages (µM)
CM150425
D-Lys³,¹³-CM152878
D-Lys³,⁷,¹³-CM153898

Data adapted from studies on the antimicrobial peptide CM15 and its diastereomeric analogs to illustrate the effect of D-lysine incorporation.[1][2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Lysine Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing a D-lysine residue using Fmoc/tBu chemistry and incorporating this compound.

1. Resin Preparation:

  • Swell Fmoc-Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

3. Coupling of Standard Fmoc-Amino Acids:

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HCTU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

  • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat steps 2 and 3 for each subsequent amino acid in the sequence until the position for D-lysine incorporation is reached.

4. Coupling of this compound:

  • In a separate vessel, dissolve this compound (3 equivalents) and HCTU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Add the activated this compound solution to the resin and agitate for 4 hours at room temperature. A longer coupling time is recommended to ensure efficient incorporation of the Z-protected amino acid.

  • Wash the resin with DMF (3 times) and DCM (3 times).

5. Chain Elongation (Post D-Lysine):

  • For subsequent amino acid additions, perform a standard Fmoc deprotection (Step 2) followed by coupling (Step 3).

6. Cleavage from Resin:

  • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and agitate gently at room temperature for 2-3 hours.

  • Filter the cleavage solution away from the resin beads into a cold diethyl ether solution to precipitate the crude peptide.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

7. Z-Group Deprotection (Catalytic Transfer Hydrogenation):

  • Dissolve the crude peptide in a mixture of methanol and formic acid.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (approximately 10-20% by weight of the peptide).

  • Stir the reaction mixture under an inert atmosphere at room temperature. Monitor the reaction progress by HPLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

8. Purification:

  • Purify the deprotected peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a white powder.

Protocol 2: Solution-Phase Synthesis of a Dipeptide containing this compound

This protocol describes the synthesis of a model dipeptide, Z-D-Lys-Ala-OMe, in solution.

1. Activation of this compound:

  • Dissolve this compound (1 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

2. Preparation of the C-terminal Amino Acid Ester:

  • In a separate flask, suspend H-Ala-OMe.HCl (1 equivalent) in anhydrous DCM and add triethylamine (TEA) (1.1 equivalents) to neutralize the salt. Stir for 20 minutes at room temperature.

3. Coupling Reaction:

  • To the cooled this compound solution, add the neutralized alanine methyl ester solution.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) dissolved in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

4. Work-up and Purification:

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude dipeptide by column chromatography on silica gel.

Mandatory Visualizations

Signaling Pathway of Antimicrobial Peptides (AMPs)

While a specific signaling pathway uniquely targeted by a this compound containing peptide is not yet extensively documented, the general mechanism of action for many cationic antimicrobial peptides, including those with D-lysine, involves disruption of the bacterial cell membrane. This process can be visualized as a logical workflow.

AMP_Mechanism AMP Cationic AMP (with D-Lysine) Binding Electrostatic Interaction AMP->Binding Membrane Bacterial Cell Membrane (Anionic) Membrane->Binding Insertion Membrane Insertion/ Pore Formation Binding->Insertion Disruption Membrane Disruption Insertion->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: General mechanism of action for cationic antimicrobial peptides.

Experimental Workflow for SPPS of a D-Lysine Containing Peptide

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating this compound.

SPPS_Workflow cluster_synthesis Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing Resin_Prep Resin Swelling Fmoc_Deprotection1 Fmoc Deprotection Resin_Prep->Fmoc_Deprotection1 Coupling1 Couple Fmoc-AA Fmoc_Deprotection1->Coupling1 Z_D_Lys_Coupling Couple this compound Coupling1->Z_D_Lys_Coupling Repeat Cycles Fmoc_Deprotection2 Fmoc Deprotection Z_D_Lys_Coupling->Fmoc_Deprotection2 Coupling2 Couple Fmoc-AA Fmoc_Deprotection2->Coupling2 Cleavage Cleavage from Resin Coupling2->Cleavage Repeat Cycles Z_Deprotection Z-Group Deprotection (Catalytic Transfer Hydrogenation) Cleavage->Z_Deprotection Purification RP-HPLC Purification Z_Deprotection->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide Pure D-Lys Peptide Lyophilization->Final_Peptide

References

Application Note: Downstream Purification of Z-D-Lys-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Z-D-Lys-OH (Cbz-D-Lysine) and its derivatives are crucial building blocks in the synthesis of peptides for therapeutic and research applications.[1][2][3] The presence of the lysine residue, with its basic side chain, introduces specific challenges and opportunities in the downstream purification process. The overall charge and hydrophobicity of the peptide will be influenced by the lysine residue, dictating the selection and optimization of purification strategies.[4][5] This document provides detailed protocols and application notes for the purification of this compound containing peptides, focusing on the most common and effective chromatography techniques.

General Downstream Purification Workflow

The purification of synthetic peptides is a multi-step process designed to separate the target peptide from impurities generated during synthesis, such as deletion sequences, incompletely deprotected peptides, and by-products from side reactions. A typical workflow involves a primary capture step followed by one or more polishing steps to achieve the desired purity, often greater than 99% for therapeutic applications.

General_Purification_Workflow Crude Crude Peptide (Post-Cleavage & Precipitation) Capture Primary Purification (e.g., Ion Exchange) Crude->Capture  Impurity Removal   Polishing Polishing Step (e.g., RP-HPLC) Capture->Polishing  High-Resolution Separation   Formulation Final Product (Lyophilization) Polishing->Formulation  Solvent Removal   RP_HPLC_Workflow start Start: Crude Peptide Solution prep Sample Preparation (Dissolve & Filter) start->prep inject Inject Sample prep->inject equilibrate Equilibrate C18 Column (Initial Mobile Phase) equilibrate->inject elute Gradient Elution (Increasing Acetonitrile) inject->elute collect Collect Fractions (UV Detection at 220nm) elute->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool Purity > 98%? lyophilize Lyophilize pool->lyophilize end_node End: Purified Peptide Powder lyophilize->end_node IEX_Workflow start Start: Peptide in Low Salt Buffer load Load Sample onto Column start->load equilibrate Equilibrate Cation Exchange Column (Binding Buffer) equilibrate->load bind Target Peptide Binds (Impurities Flow Through) load->bind wash Wash Column (Binding Buffer) bind->wash elute Elute Peptide (Salt or pH Gradient) wash->elute collect Collect Fractions elute->collect desalt Desalt Fractions & Lyophilize collect->desalt end_node End: Purified Peptide Powder desalt->end_node

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency with Z-D-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the coupling of Z-D-Lys-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling efficiency with this compound?

Low coupling efficiency with this compound primarily stems from steric hindrance. The bulky benzyloxycarbonyl (Z) group on the alpha-amino group, combined with the lysine side chain, can physically obstruct the approach of the activated amino acid to the free amine of the growing peptide chain on the solid support. This steric bulk can slow down the reaction rate and lead to incomplete coupling.

Other contributing factors can include:

  • Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the resin, making the N-terminal amine inaccessible.

  • Inadequate Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid of this compound, especially in the presence of steric hindrance.

  • Suboptimal Reaction Conditions: Factors such as solvent choice, temperature, and reaction time can significantly impact coupling efficiency.

  • Degraded Reagents: The quality and freshness of the this compound, coupling reagents, and solvents are crucial for successful synthesis.

Q2: How does the Z-protecting group compare to the Fmoc-protecting group for lysine coupling?

The choice between a Z-group and an Fmoc-group for the alpha-amino protection of lysine fundamentally influences the peptide synthesis strategy.

FeatureZ-Protected Lysine (e.g., this compound)Fmoc-Protected Lysine (e.g., Fmoc-D-Lys(Boc)-OH)
Primary Synthesis Method Primarily used in solution-phase peptide synthesis (SPPS less common).Standard for solid-phase peptide synthesis (SPPS).
Steric Hindrance The Z-group is bulky and can contribute to lower coupling efficiency.The Fmoc group is also large, but extensive optimization for SPPS exists.
Deprotection Conditions Harsher conditions (e.g., catalytic hydrogenation, strong acids like HBr/acetic acid).Milder basic conditions (e.g., piperidine in DMF).
Orthogonality in SPPS Less commonly used in modern Fmoc-based SPPS due to deprotection incompatibility.Excellent orthogonality with acid-labile side-chain protecting groups (like Boc on the lysine side chain).

In the context of modern solid-phase peptide synthesis (SPPS), Fmoc-protected amino acids are generally preferred due to their compatibility with milder deprotection conditions and well-established, highly efficient protocols.[1] The Z-group's requirement for harsher deprotection methods makes it less suitable for standard Fmoc-based SPPS workflows.

Q3: When should I consider using a double coupling protocol?

A double coupling protocol is a valuable strategy when you suspect or have evidence of incomplete coupling. It is particularly recommended in the following situations:

  • After coupling a sterically hindered amino acid like this compound.

  • When coupling to a proline residue , as the secondary amine of proline is less reactive.[2]

  • When synthesizing a peptide with a known "difficult" sequence that is prone to aggregation.

  • If a monitoring test (e.g., Kaiser test) indicates the presence of unreacted free amines after the initial coupling reaction.

Performing a second coupling can significantly increase the incorporation of the desired amino acid, thereby reducing the presence of deletion sequences in the final product.[2]

Troubleshooting Guide

Issue: Low Yield of the Desired Peptide Containing this compound

Symptoms:

  • Low intensity of the target peptide peak in HPLC analysis of the crude product.

  • Presence of significant deletion sequences (missing the this compound residue) in mass spectrometry analysis.

  • A positive Kaiser test (indicating free amines) after the this compound coupling step.

Below is a troubleshooting workflow to address low coupling efficiency with this compound.

G cluster_0 Troubleshooting Low this compound Coupling Efficiency start Low Coupling Efficiency Detected q1 Are you using a potent coupling reagent? start->q1 sol1 Switch to a more potent reagent: HATU, HBTU, or PyBOP q1->sol1 No q2 Is the reaction time sufficient? q1->q2 Yes sol1->q2 sol2 Increase coupling time (e.g., 2-4 hours or overnight) q2->sol2 No q3 Is a single coupling sufficient? q2->q3 Yes sol2->q3 sol3 Perform a double coupling q3->sol3 No q4 Is peptide aggregation a possibility? q3->q4 Yes sol3->q4 sol4 Use structure-disrupting solvents (e.g., NMP, DMSO) or chaotropic salts q4->sol4 Yes end Improved Coupling Efficiency q4->end No sol4->end

Troubleshooting workflow for low this compound coupling.

Quantitative Data Summary

While specific comparative data for this compound is limited in the literature, the following table provides a general comparison of the relative efficiencies of common coupling reagents for sterically hindered amino acids. This data is extrapolated from studies on similar challenging couplings and serves as a guide for reagent selection.[3]

Coupling ReagentRelative ReactivityTypical Coupling Time for Hindered ResiduesPropensity for Racemization
DIC/HOBt Standard2 - 12 hoursLow with HOBt
HBTU/DIPEA High30 minutes - 2 hoursLow
PyBOP/DIPEA High30 minutes - 2 hoursLow
HATU/DIPEA Very High15 - 60 minutesVery Low

Note: HATU is often considered one of the most efficient coupling reagents for difficult sequences, including those with significant steric hindrance, and it also helps in suppressing racemization.[3]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol describes a standard method for coupling this compound in solid-phase peptide synthesis using HATU as the activating agent.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. If the N-terminal protecting group is present, perform deprotection (e.g., with 20% piperidine in DMF for Fmoc) and wash the resin thoroughly with DMF.

  • Activation of this compound: In a separate reaction vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution and vortex briefly. Allow the pre-activation to proceed for 1-2 minutes.

  • Coupling Reaction: Add the activated this compound solution to the vessel containing the swollen and deprotected peptide-resin.

  • Reaction Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Reaction: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, extend the reaction time or proceed to the double coupling protocol.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

G cluster_0 Standard Coupling Workflow resin Swell and Deprotect Resin activate Activate this compound with HATU/DIPEA couple Couple to Resin (1-2h) activate->couple monitor Monitor with Kaiser Test couple->monitor monitor->couple Positive (Extend Time) wash Wash Resin monitor->wash Negative next_cycle Proceed to Next Cycle wash->next_cycle G cluster_0 Double Coupling Protocol first_coupling Perform First Coupling (1-2h) wash1 Wash Resin with DMF first_coupling->wash1 kaiser1 Kaiser Test wash1->kaiser1 second_coupling Perform Second Coupling with Fresh Reagents (1-2h) kaiser1->second_coupling Positive complete Coupling Complete kaiser1->complete Negative wash2 Wash Resin with DMF second_coupling->wash2 kaiser2 Final Kaiser Test wash2->kaiser2 kaiser2->complete

References

Side reactions associated with Z-D-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Z-D-Lys-OH in peptide synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield or Incomplete Coupling Reaction

Question: My coupling reaction with this compound is showing low yield or is incomplete, as indicated by a positive Kaiser test. What are the possible causes and how can I resolve this?

Answer:

Low coupling efficiency with this compound can be attributed to several factors, primarily related to steric hindrance and the activation of the carboxylic acid.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Steric Hindrance: The bulky benzyloxycarbonyl (Z) group can sterically hinder the approach of the coupling reagents and the N-terminal amine of the coupling partner.[1]- Optimize Coupling Reagents: Switch to a more powerful coupling reagent known to be effective for sterically hindered amino acids, such as HATU or HCTU.[2] - Increase Reaction Time and Temperature: Extend the coupling time (e.g., to overnight) and consider a modest increase in temperature. However, monitor for racemization.[1] - Double Coupling: Perform a second coupling step to ensure the reaction goes to completion.[2]
Suboptimal Activation: Inefficient activation of the carboxylic acid of this compound will lead to poor coupling.- Pre-activation: Pre-activate the this compound with the coupling reagent and an additive like HOBt or OxymaPure® before adding it to the deprotected peptide-resin.[3] This is particularly important for carbodiimide-based couplings. - Choice of Additive: Ensure the use of additives like HOBt or OxymaPure® with carbodiimides (e.g., DIC, DCC) to form a more stable active ester, which can improve coupling efficiency.
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking reactive sites.- Change Solvent: Switch from DMF to a more disruptive solvent like NMP or add chaotropic salts. - Incorporate Pseudoproline Dipeptides: If the sequence allows, the introduction of pseudoproline dipeptides can disrupt secondary structures that lead to aggregation.
Issue 2: Incomplete Deprotection of the Z-Group

Question: I am having trouble completely removing the Z-group from the lysine side chain. What could be the reason, and what is the best way to ensure complete deprotection?

Answer:

The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenolysis. Incomplete deprotection can result from catalyst poisoning or inefficient hydrogen transfer.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Catalyst Poisoning: Sulfur-containing residues (Cys, Met) or impurities can poison the Palladium catalyst (Pd/C), reducing its activity.- Use a Larger Amount of Catalyst: Increase the weight percentage of the Pd/C catalyst. - Thiol Scavengers: If sulfur is present, consider alternative deprotection methods or the use of specific scavengers, though this can be complex.
Inefficient Hydrogen Transfer: This can be an issue in both catalytic hydrogenation (using H₂ gas) and catalytic transfer hydrogenation (using a hydrogen donor).- Ensure Proper Mixing: Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen source. - Optimize Hydrogen Donor: For transfer hydrogenation, ensure an adequate excess of the hydrogen donor (e.g., ammonium formate, formic acid). - Check Hydrogen Source: For hydrogenation with H₂ gas, ensure the system is properly purged and maintained under a positive pressure of hydrogen.
Steric Hindrance: In large or folded peptides, the Z-group may be sterically inaccessible to the catalyst.- Use a Swelling Solvent: Perform the hydrogenolysis in a solvent that effectively swells the peptide, such as DMF or NMP.
Issue 3: Formation of N-acylurea Side Product

Question: I have identified an impurity with a mass corresponding to the addition of the carbodiimide to my this compound. What is this side product and how can I prevent its formation?

Answer:

This common side product is an N-acylurea , which forms from the rearrangement of the highly reactive O-acylisourea intermediate generated during carbodiimide-mediated coupling reactions. This N-acylurea is unreactive and terminates the peptide chain.

Prevention Strategies:

  • Use of Additives: The most effective way to prevent N-acylurea formation is to add a nucleophilic additive, such as 1-hydroxybenzotriazole (HOBt) or its less explosive alternative, OxymaPure®. These additives rapidly trap the O-acylisourea to form a more stable active ester, which is less prone to rearrangement but still reactive enough for amide bond formation.

  • Pre-activation: Pre-activating the this compound with the carbodiimide and additive before adding it to the resin can minimize the lifetime of the O-acylisourea intermediate in the presence of the free amine.

  • Low Temperature: Performing the coupling reaction at a lower temperature (e.g., 0 °C) can slow down the rate of the rearrangement to N-acylurea.

  • Solvent Choice: The use of less polar solvents like dichloromethane (DCM) can sometimes reduce the rate of N-acylurea formation compared to highly polar aprotic solvents like DMF.

N_Acylurea_Formation cluster_activation Activation cluster_pathways Reaction Pathways cluster_prevention Prevention Z_Lys_OH This compound O_Acylisourea O-Acylisourea Intermediate Z_Lys_OH->O_Acylisourea + Carbodiimide Carbodiimide R-N=C=N-R' Peptide Desired Peptide O_Acylisourea->Peptide + Amine (Desired Reaction) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) Active_Ester Active Ester O_Acylisourea->Active_Ester + HOBt HOBt HOBt / OxymaPure Active_Ester->Peptide + Amine Coupling_Workflow start Start: Deprotected Peptide-Resin swell Swell Resin in DMF start->swell activate Activate this compound with HATU/DIPEA swell->activate couple Add Activated Amino Acid to Resin activate->couple react Agitate for 1-2 hours couple->react kaiser Kaiser Test react->kaiser wash Wash Resin with DMF kaiser->wash Negative recouple Recouple kaiser->recouple Positive end End: Coupled Peptide-Resin wash->end recouple->couple

References

Solubility issues with Z-D-Lys-OH during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Z-D-Lys-OH during synthesis.

Solubility Data

The solubility of this compound can vary depending on the solvent and experimental conditions. Below is a summary of available solubility data. It is important to note that some data pertains to the L-isomer (Z-L-Lys-OH), which is expected to have similar solubility to the D-isomer (this compound).

SolventReported SolubilityConditions & Notes
Water50 mg/mLFor Z-L-Lys-OH; requires sonication.[1][2]
Dimethyl Sulfoxide (DMSO)10 mg/mLFor Z-L-Lys-OH; requires warming, pH adjustment to 10 with 1 M NaOH, and heating to 60°C.[1][2] Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.
Dichloromethane (DCM)SolubleQualitative data. A common solvent for solution-phase peptide synthesis.[3]
ChloroformSolubleQualitative data.
Ethyl AcetateSolubleQualitative data.
AcetoneSolubleQualitative data.

Experimental Protocols

Below are detailed methodologies for key experiments involving the dissolution and use of this compound in peptide synthesis.

Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent

This protocol describes the preparation of a stock solution of this compound in a common organic solvent like Dichloromethane (DCM) for use in solution-phase peptide synthesis.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Glass vial with a screw cap

  • Magnetic stirrer and stir bar (optional)

  • Vortex mixer

  • Sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound into a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DCM to the vial to achieve the desired concentration.

  • Dissolution:

    • Cap the vial tightly and vortex the mixture for 1-2 minutes.

    • If the solid does not fully dissolve, place the vial on a magnetic stirrer at room temperature.

    • For difficult-to-dissolve solids, sonicate the vial in a water bath for 5-10 minute intervals. Avoid excessive heating of the solvent.

  • Visual Inspection: Visually inspect the solution to ensure that all of the solid has dissolved and the solution is clear.

  • Storage: Store the stock solution in a tightly sealed container, protected from moisture, at the recommended temperature (typically 2-8°C for short-term storage or -20°C for long-term storage).

Protocol 2: Coupling of this compound in Solution-Phase Peptide Synthesis

This protocol outlines a general procedure for the coupling of this compound to an amino acid ester using a carbodiimide coupling agent.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 1-Hydroxybenzotriazole (HOBt)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM in a round-bottom flask.

    • Cool the flask to 0°C in an ice bath.

  • Neutralization of Amino Acid Ester:

    • In a separate flask, suspend the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM.

    • Add the base (1 equivalent) to neutralize the salt and stir for 15 minutes at room temperature.

  • Coupling Reaction:

    • Add the neutralized amino acid ester solution to the cooled this compound solution.

    • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.

    • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • A precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

    • Wash the organic filtrate with aqueous solutions (e.g., 1M HCl, saturated NaHCO₃, and brine) to remove unreacted starting materials and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Z-protected dipeptide.

    • Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in DCM, what should I do?

A1: If you are experiencing difficulty dissolving this compound in DCM, first ensure that your solvent is anhydrous, as moisture can affect solubility. Try gentle warming of the solution or sonication in a water bath for short periods. If the compound still does not dissolve, consider using a more polar solvent such as Dimethylformamide (DMF) or a mixture of DCM and a small amount of DMF.

Q2: I observe a precipitate forming during my coupling reaction with this compound. What is it and what should I do?

A2: In coupling reactions using DCC, a white precipitate is typically the byproduct dicyclohexylurea (DCU), which is insoluble in DCM. This is a normal observation. The DCU should be removed by filtration at the end of the reaction. If the precipitate forms immediately upon addition of reagents and the reaction does not proceed, it could indicate insolubility of your starting materials or the growing peptide chain. In such cases, switching to a more polar solvent like DMF may be necessary.

Q3: Can I use a base to help dissolve this compound?

A3: Yes, for certain solvents, adding a base can increase the solubility of this compound by deprotonating the carboxylic acid. For example, when dissolving in DMSO, adjusting the pH to 10 with 1M NaOH is recommended. However, be cautious when adding a base, as it may affect the stability of the Z-protecting group or cause unwanted side reactions depending on the other components of your reaction mixture.

Q4: Is sonication safe for this compound?

A4: Yes, sonication is a common and generally safe method to aid in the dissolution of this compound and other amino acid derivatives. It helps to break up solid aggregates and increase the surface area for solvation. Use a water bath to prevent excessive heating of the sample during sonication.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound does not dissolve in the chosen solvent. - Solvent is not appropriate for the compound.- Solvent is not of sufficient purity (e.g., contains water).- The concentration is too high.- Consult the solubility table and try a different solvent.- Use anhydrous solvents, especially for DCM and DMF.- Try to dissolve a smaller amount of the compound or add more solvent.
A gel-like substance forms during dissolution. - Aggregation of the solute.- Try vigorous vortexing or sonication.- Gentle warming of the solution may help.- Consider a different solvent or a solvent mixture.
The solution is cloudy or hazy after dissolution. - Incomplete dissolution.- Presence of insoluble impurities.- Sonicate the solution for a longer period.- Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles.
Precipitation occurs upon cooling a previously clear solution. - The compound has low solubility at the lower temperature.- Maintain a slightly elevated temperature during your experiment if the reaction conditions allow.- Use a solvent in which the compound has higher solubility at room temperature.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

The following diagram illustrates a step-by-step workflow for addressing solubility problems with this compound.

G cluster_0 Troubleshooting this compound Solubility cluster_1 Initial Steps cluster_2 Advanced Steps start Start with this compound Powder dissolve Attempt to Dissolve in Chosen Solvent start->dissolve vortex Vortex Vigorously dissolve->vortex check Is Solution Clear? heat Warm Gently check->heat No success Solution Ready for Use check->success Yes sonicate Sonicate Gently vortex->sonicate sonicate->check add_cosolvent Add Co-solvent (e.g., DMF) heat->add_cosolvent change_solvent Use Alternative Solvent add_cosolvent->change_solvent change_solvent->check fail Consult Further/ Re-evaluate Synthesis Plan change_solvent->fail

Caption: A troubleshooting workflow for dissolving this compound.

Experimental Workflow for Solution-Phase Dipeptide Synthesis

This diagram shows the general workflow for incorporating this compound into a dipeptide using solution-phase synthesis.

G cluster_workflow Solution-Phase Synthesis of Z-D-Lys-AA-OR cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_purification Step 3: Purification start_materials Start: This compound & H-AA-OR activate Activate this compound (e.g., with DCC/HOBt in DCM) start_materials->activate couple Couple with H-AA-OR activate->couple purify Work-up and Purify (Filtration, Extraction, Chromatography) couple->purify end_product Product: Z-D-Lys-AA-OR purify->end_product

Caption: Workflow for using this compound in dipeptide synthesis.

References

Technical Support Center: Managing Steric Hindrance with Z-D-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Z-D-Lys-OH. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a special focus on overcoming challenges related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as Nα-Benzyloxycarbonyl-D-Lysine, is a protected amino acid derivative.[1] The benzyloxycarbonyl (Z) group protects the alpha-amino group of D-lysine. This protection is crucial in peptide synthesis to ensure that the amino group does not participate in unwanted side reactions during the formation of peptide bonds.[1] Its primary applications are in the synthesis of custom peptides for research, development of peptide-based therapeutics, and in biochemical assays to study protein structure and function.[1][2]

Q2: What contributes to the steric hindrance observed with this compound?

The steric hindrance associated with this compound arises from the bulky benzyloxycarbonyl (Z) protecting group attached to the alpha-amino group. This large, rigid group can physically obstruct the approach of coupling reagents and the incoming amino acid, thereby slowing down or preventing the formation of the desired peptide bond. This issue is more pronounced when coupling this compound to another sterically hindered amino acid.

Q3: I am observing low coupling efficiency in my reaction with this compound. What are the likely causes?

Low coupling efficiency is a common challenge when working with sterically hindered amino acids like this compound. The primary causes include:

  • Inadequate Activation of the Carboxylic Acid: Standard coupling reagents may not be reactive enough to overcome the steric barrier presented by the Z-group.[3]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and reaction time can significantly influence the coupling outcome.

  • Poor Solubility: this compound and its derivatives can sometimes have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and reduced reaction rates.

  • Presence of Salts: If this compound is used as a salt (e.g., dicyclohexylammonium - DCHA), the presence of the salt can prevent the carboxyl group from being activated for coupling.

Q4: Can this compound be used directly in solid-phase peptide synthesis (SPPS)?

Yes, this compound can be used in SPPS. However, due to its steric bulk, longer coupling times and more potent coupling reagents may be necessary to achieve complete and efficient coupling to the resin-bound amino acid or peptide. Careful monitoring of the coupling reaction is recommended, for instance, by using a ninhydrin test to check for the presence of unreacted free amines.

Q5: How can I minimize the risk of racemization when using highly reactive coupling reagents?

The use of highly reactive coupling reagents to overcome steric hindrance can increase the risk of racemization at the chiral center of the amino acid. To mitigate this risk, consider the following strategies:

  • Choice of Coupling Reagent: While highly reactive, some coupling reagents are known to cause higher rates of racemization. The addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) can suppress this side reaction.

  • Base Selection: Employ a non-nucleophilic, sterically hindered base such as Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). For particularly sensitive couplings, a weaker base like 2,4,6-collidine may be beneficial.

  • Temperature Control: While elevated temperatures can increase the rate of coupling, they can also accelerate racemization. It is crucial to find an optimal temperature that balances coupling efficiency with the preservation of stereochemical integrity.

Troubleshooting Guides

Issue: Low or No Coupling Yield
Possible Cause Troubleshooting Step
Inefficient Carboxyl Group Activation Switch to a more potent coupling reagent. Uronium/aminium-based reagents like HATU, HCTU, or COMU are highly effective for sterically hindered couplings.
Suboptimal Solvent Ensure this compound is fully dissolved. Consider using solvents known for good solvating properties for protected amino acids, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). In some cases, a small amount of Dimethyl sulfoxide (DMSO) can be added to improve solubility.
Short Reaction Time Extend the reaction time. Sterically hindered couplings often require longer reaction times to go to completion. Monitor the reaction progress to determine the optimal duration.
Low Reaction Temperature Gradually increase the reaction temperature. While this can increase the risk of racemization, a moderate increase can significantly improve coupling efficiency.
Issue: Poor Solubility of this compound
Possible Cause Troubleshooting Step
Inappropriate Solvent System Test a range of solvents. While DMF is a common choice, NMP or a mixture of DMF/DMSO can be more effective for certain protected amino acids.
Salt Form of the Amino Acid If you are using a salt form like a DCHA salt, it may have different solubility characteristics. Consider converting the salt to the free acid before the coupling reaction.
Low Temperature Gently warming the solvent can help to dissolve the protected amino acid. Ensure the temperature is not high enough to cause degradation.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

The following table provides a summary of common coupling reagents and their general suitability for challenging couplings, such as those involving this compound.

Coupling ReagentClassRelative ReactivityNotes on Steric HindrancePotential for Racemization
DCC/DIC CarbodiimideModerateOften requires an additive (e.g., HOBt, Oxyma) for hindered couplings.Moderate, reduced with additives.
HBTU/TBTU Aminium/UroniumHighGood for many difficult couplings.Low when used with HOBt.
HATU/HCTU Aminium/UroniumVery HighHighly effective for sterically hindered amino acids.Low, due to the formation of the OAt/O-6-ClBt active ester.
PyBOP PhosphoniumHighEffective for hindered couplings.Low.
COMU UroniumVery HighExcellent for difficult couplings, including N-methylated amino acids. Considered a safer alternative to HATU.Low.

Experimental Protocols

Protocol 1: General Workflow for Coupling this compound in Solution Phase

This protocol outlines a general procedure for coupling this compound to an amino acid ester (e.g., H-Gly-OMe).

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification prep_ester Dissolve Amino Acid Ester HCl in Anhydrous Solvent (e.g., DMF) add_base Add Hindered Base (e.g., DIPEA) at 0°C prep_ester->add_base stir_ester Stir for 10-15 min add_base->stir_ester add_activated Add the activated this compound solution to the amino acid ester solution prep_lys In a separate flask, dissolve This compound, Coupling Reagent (e.g., HATU), and Additive (e.g., HOAt) in Anhydrous DMF add_base_act Add DIPEA and stir for 5-10 min at 0°C for pre-activation prep_lys->add_base_act react Allow to react at room temperature (or slightly elevated) for 2-24h add_activated->react monitor Monitor reaction progress (e.g., by TLC or LC-MS) react->monitor quench Quench reaction monitor->quench extract Aqueous work-up to remove water-soluble byproducts quench->extract purify Purify by column chromatography extract->purify G start Low Coupling Yield Observed check_sol Is this compound fully dissolved? start->check_sol change_sol Improve solubility: - Change solvent (DMF, NMP) - Add co-solvent (DMSO) - Gentle warming check_sol->change_sol No check_reagent Is the coupling reagent potent enough? check_sol->check_reagent Yes change_sol->check_reagent change_reagent Switch to a stronger coupling reagent: - HATU, HCTU, or COMU check_reagent->change_reagent No check_conditions Are reaction conditions optimal? check_reagent->check_conditions Yes change_reagent->check_conditions optimize_conditions Optimize conditions: - Increase reaction time - Increase temperature moderately - Check base and stoichiometry check_conditions->optimize_conditions No success Coupling Yield Improved check_conditions->success Yes optimize_conditions->success

References

Technical Support Center: Z-D-Lys-OH Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-D-Lys-OH (Nα-benzyloxycarbonyl-D-lysine). Our goal is to help you anticipate and resolve common and unexpected issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a derivative of the amino acid D-lysine where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This protection prevents unwanted reactions at the α-amino group during peptide synthesis, allowing for the selective formation of peptide bonds at the carboxyl group or the side-chain ε-amino group. Its primary application is as a building block in the synthesis of peptides and peptidomimetics.

Q2: Why is the D-enantiomer (D-Lysine) used in some peptide synthesis applications?

A2: Peptides incorporating D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. This can lead to a longer in vivo half-life and improved pharmacokinetic properties of peptide-based drugs.

Q3: What are the standard methods for removing the Z (benzyloxycarbonyl) protecting group?

A3: The most common method for cleaving the Z-group is catalytic hydrogenation. This is typically carried out using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate). This method is favored for its mild conditions, which generally do not affect other common protecting groups.

Troubleshooting Guide: Unexpected Byproducts and Side Reactions

Issue 1: Guanidinylation of the N-terminus

Symptoms:

  • Mass spectrometry analysis shows a mass increase of +42.04 Da on the N-terminal amine.

  • The peptide is capped and will not elongate further.

Root Cause: This side reaction can occur when using amidinium-based coupling reagents such as HATU or HBTU, especially when an excess of the coupling reagent is used relative to the carboxylic acid.[1] The coupling reagent can react directly with the free N-terminal amine of the growing peptide chain, forming an irreversible guanidinium cap.

Solutions:

  • Stoichiometry Control: Use a minimal excess of the coupling reagent. A 1.0 to 1.2-fold excess is often sufficient.

  • Pre-activation: Pre-activate the carboxylic acid of the incoming amino acid with the coupling reagent for a short period (1-5 minutes) before adding it to the resin-bound peptide. This consumes the coupling reagent and reduces its availability to react with the N-terminus.

  • Choice of Base: Using a less hindered base like 2,4,6-collidine in place of DIPEA may sometimes help mitigate this issue.[1]

Issue 2: Intramolecular Cyclization to form a Lactam

Symptoms:

  • Observation of a byproduct with a mass corresponding to the loss of a water molecule ( -18.02 Da) from the this compound residue.

  • Reduced yield of the desired linear peptide.

Root Cause: The ε-amino group of the lysine side chain can act as an internal nucleophile, attacking the activated carboxyl group to form a seven-membered lactam ring. This is a known intramolecular side reaction for lysine and its shorter homologues like ornithine. The reaction is often promoted by the conditions used for carboxyl group activation.

Solutions:

  • Side-Chain Protection: If the ε-amino group is not intended for ligation, it should be protected with an orthogonal protecting group (e.g., Boc, Fmoc).

  • Control of Activation: Minimize the time the carboxyl group remains activated before the intermolecular coupling reaction occurs.

  • pH Control: The rate of lactam formation can be pH-dependent. Maintaining a neutral or slightly acidic pH during the coupling step can sometimes disfavor the intramolecular cyclization.

Issue 3: Incomplete Deprotection of the Z-group

Symptoms:

  • The final peptide product retains the Z-group, as confirmed by mass spectrometry (mass increase of +134.05 Da).

  • The peptide exhibits unexpected hydrophobicity during chromatographic purification.

Root Cause:

  • Catalyst Inactivation: The palladium catalyst used for hydrogenation can become poisoned by sulfur-containing compounds or other impurities.

  • Insufficient Hydrogen Source: The amount of hydrogen gas or transfer hydrogenation reagent may be insufficient for complete reaction.

  • Steric Hindrance: In larger peptides, the Z-group may be sterically inaccessible to the catalyst surface.

Solutions:

  • Catalyst Quality and Quantity: Use fresh, high-quality palladium catalyst. Increase the catalyst loading if necessary.

  • Reaction Conditions: Ensure efficient stirring to keep the catalyst suspended. For catalytic transfer hydrogenation (e.g., with ammonium formate), ensure the temperature is adequate (typically 40-60 °C).

  • Alternative Cleavage Methods: While less common, strong acids like HBr in acetic acid can also cleave the Z-group, but this method is harsh and may affect other protecting groups.

Issue 4: Formation of N-benzyl or Toluene Adducts during Z-group Deprotection

Symptoms:

  • Mass spectrometry reveals byproducts with mass additions corresponding to benzylation (+90.05 Da) or the addition of a toluene fragment.

  • These are often observed in trace amounts but can complicate purification.

Root Cause: During catalytic hydrogenation, the cleavage of the Z-group proceeds through the formation of a benzyl cation intermediate. This reactive species can be trapped by nucleophiles present in the reaction mixture or on the peptide itself, leading to the formation of benzyl adducts. Toluene is also a byproduct of the reaction and can potentially participate in side reactions under certain conditions.

Solutions:

  • Scavengers: The addition of a scavenger, such as a thiol (e.g., dithiothreitol) or a silane (e.g., triethylsilane), can help to quench the reactive benzyl cation intermediate.

  • Solvent Choice: The choice of solvent can influence the stability of the carbocation. Protic solvents may help to solvate and stabilize the intermediate, reducing its reactivity towards unwanted side reactions.

Data Summary

The following table summarizes the mass shifts associated with common and unexpected byproducts in this compound reactions. This can be a useful reference for interpreting mass spectrometry data.

Byproduct/ModificationMass Shift (Da)Common Cause
Guanidinylation+42.04Excess amidinium coupling reagent (e.g., HATU, HBTU)
Lactam Formation-18.02Intramolecular cyclization of the lysine side chain
Incomplete Z-Deprotection+134.05Inefficient catalytic hydrogenation
N-Benzylation+90.05Side reaction during Z-group cleavage
Acetylation+42.01Use of acetic acid in the workup or as a solvent
Formylation+28.00Impurities in solvents (e.g., DMF)

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling using this compound with HATU
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminus.

  • Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (3 times).

  • Coupling:

    • In a separate vessel, dissolve Z-D-Lys(Boc)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and allow it to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2 hours.

  • Washing: Wash the resin with DMF (5 times), isopropanol (3 times), and dichloromethane (DCM) (3 times).

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: Z-Group Deprotection by Catalytic Hydrogenation
  • Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or a mixture of methanol and acetic acid.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).

  • Hydrogenation:

    • Method A (H₂ gas): Purge the reaction vessel with nitrogen, then introduce hydrogen gas (typically at atmospheric pressure or slightly above). Stir the reaction vigorously for 2-16 hours.

    • Method B (Catalytic Transfer): Add ammonium formate (4-5 equivalents) to the reaction mixture and heat to 40-60 °C for 1-4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Workup: Evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_deprotection Deprotection & Cleavage cluster_analysis Analysis Resin Resin Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Coupling with Z-D-Lys(Boc)-OH Fmoc_Deprotection->Coupling Chain_Elongation Repeat Steps Coupling->Chain_Elongation Z_Deprotection Z-Group Deprotection (H2/Pd) Chain_Elongation->Z_Deprotection Side_Chain_Deprotection Side-Chain Deprotection (TFA) Z_Deprotection->Side_Chain_Deprotection Cleavage Cleavage from Resin Side_Chain_Deprotection->Cleavage Purification HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: General experimental workflow for solid-phase peptide synthesis using this compound.

troubleshooting_logic cluster_increase cluster_decrease cluster_no_change Start Unexpected MS Result Mass_Increase Mass Increase? Start->Mass_Increase Mass_Decrease Mass Decrease? Start->Mass_Decrease No Mass Change (but multiple peaks) Mass_Increase->Mass_Decrease No Guanidinylation +42 Da Guanidinylation Mass_Increase->Guanidinylation Yes Benzylation +90 Da Benzylation Mass_Increase->Benzylation Yes Z_Group +134 Da Incomplete Z-Deprotection Mass_Increase->Z_Group Yes Lactam -18 Da Lactam Formation Mass_Decrease->Lactam Yes Racemization Diastereomers (Racemization) Mass_Decrease->Racemization No

Caption: Troubleshooting logic for identifying potential byproducts based on mass shifts.

References

Validation & Comparative

Z vs. Boc: A Comparative Guide to Lysine Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups for trifunctional amino acids like lysine is paramount to achieving high yields and purity. This guide provides an objective comparison of two cornerstone protecting groups for the ε-amino group of lysine: the Benzyloxycarbonyl (Z) group and the tert-Butoxycarbonyl (Boc) group. This comparison is supported by experimental data to inform the rational design of peptide synthesis strategies.

The ε-amino group of lysine is a potent nucleophile that necessitates robust protection to prevent undesired side reactions, such as peptide chain branching. The choice between the Z and Boc protecting groups is dictated by the overall synthetic strategy, particularly whether the synthesis is conducted in solution or on a solid phase, and the desired orthogonality with other protecting groups used for the α-amino terminus and other side chains.

At a Glance: Key Differences and Advantages of the Z Group

While both Z and Boc are effective carbamate-type protecting groups, the Z group, introduced by Bergmann and Zervas, offers distinct advantages in specific synthetic contexts, primarily owing to its differential stability and cleavage conditions compared to the acid-labile Boc group. The primary advantage of the Z group lies in its stability to acidic conditions used for Boc removal, making it an excellent orthogonal protecting group in strategies that require selective deprotection.

Quantitative Comparison of Z and Boc Protecting Groups for Lysine

The efficiency of protection and deprotection are critical parameters in peptide synthesis. The following table summarizes key quantitative data related to the use of Z and Boc protecting groups for the side chain of lysine.

ParameterZ (Benzyloxycarbonyl) GroupBoc (tert-Butoxycarbonyl) Group
Chemical Stability Stable to mild acids (e.g., TFA used for Boc removal) and bases.[1]Stable to basic and nucleophilic conditions.[2]
Primary Cleavage Method Catalytic Hydrogenolysis (H₂/Pd-C).[1]Strong acids (e.g., Trifluoroacetic Acid - TFA).[2]
Alternative Cleavage Strong acids (e.g., HBr in Acetic Acid).[3]-
Orthogonality Orthogonal to the acid-labile Boc group and the base-labile Fmoc group.Orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Z group.
Typical Protection Yield High, often quantitative.High, typically >90-98%.
Typical Deprotection Yield Generally high (>90%), but can be affected by catalyst poisoning.High, but can be compromised by side reactions with sensitive residues.
Key Advantage for Lysine Enables selective deprotection of the α-amino Boc group while the ε-amino Z group remains intact, crucial for solution-phase synthesis and fragment condensation.Commonly used for ε-amino protection in Fmoc-based solid-phase peptide synthesis (SPPS) due to its acid lability.
Potential Side Reactions Catalyst poisoning by sulfur-containing residues (Met, Cys). Incomplete cleavage can be an issue.Alkylation of sensitive residues (Trp, Met) by the tert-butyl cation generated during deprotection.

Experimental Protocols

Detailed methodologies are crucial for the successful application of protecting groups. Below are representative protocols for the protection and deprotection of the lysine side chain.

Protocol 1: Nε-Benzyloxycarbonyl (Z) Protection of Nα-Boc-Lysine

This protocol describes the selective protection of the ε-amino group of lysine with the Z group, starting from Nα-Boc-L-lysine.

Materials:

  • Nα-Boc-L-lysine

  • Benzyl chloroformate (Z-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Nα-Boc-L-lysine in a 1:1 mixture of dioxane and water containing two equivalents of sodium carbonate.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add one equivalent of benzyl chloroformate dropwise while maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous residue with ethyl acetate to remove any excess benzyl chloroformate.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield Nα-Boc-Nε-Z-L-lysine.

Protocol 2: Deprotection of Nε-Z-Lysine by Catalytic Hydrogenolysis

This protocol outlines the removal of the Z group from a lysine side chain.

Materials:

  • Nε-Z-protected peptide or amino acid derivative

  • Palladium on charcoal (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve the Nε-Z-protected compound in methanol or ethanol in a hydrogenation flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or HPLC). The reaction is typically complete within 2-16 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected product.

Protocol 3: Nε-tert-Butoxycarbonyl (Boc) Protection of Lysine

This protocol describes the protection of the ε-amino group of lysine using Boc anhydride.

Materials:

  • L-lysine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Potassium hydrogen sulfate (KHSO₄) solution (4M)

Procedure:

  • Dissolve L-lysine hydrochloride in a 1:1 mixture of dioxane and water.

  • Adjust the pH of the solution to 10-11 by the dropwise addition of 1M NaOH solution.

  • Add a solution of di-tert-butyl dicarbonate in dioxane to the lysine solution while stirring.

  • Allow the reaction to proceed at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Acidify the aqueous layer with 4M KHSO₄ solution to pH 1-2 to precipitate the product.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the Nε-Boc-L-lysine.

Protocol 4: Deprotection of Nε-Boc-Lysine using Trifluoroacetic Acid (TFA)

This protocol details the removal of the Boc protecting group from the lysine side chain.

Materials:

  • Nε-Boc-protected peptide or amino acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIS), water)

  • Cold diethyl ether

Procedure:

  • Dissolve the Nε-Boc-protected substrate in dichloromethane.

  • Add a cleavage cocktail, typically consisting of TFA and scavengers (e.g., 95% TFA, 2.5% water, 2.5% TIS), to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether to remove the scavengers and byproducts.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the chemical structures, reaction pathways, and a decision-making workflow for choosing between Z and Boc protecting groups for lysine.

Chemical Structures of Protected Lysine cluster_Z Z-Protected Lysine cluster_Boc Boc-Protected Lysine Z_Lys Nε-Z-Lysine Z_structure Structure: -NH-(CH₂)₄-CH(NH₂)-COOH        |      C=O        |      O-CH₂-Ph Boc_Lys Nε-Boc-Lysine Boc_structure Structure: -NH-(CH₂)₄-CH(NH₂)-COOH        |      C=O        |      O-C(CH₃)₃

Caption: Chemical structures of the ε-amino group of lysine protected with Z and Boc groups.

Protection and Deprotection Workflows cluster_Z_workflow Z-Group Workflow cluster_Boc_workflow Boc-Group Workflow Lysine_Z Lysine Z_Lysine Nε-Z-Lysine Lysine_Z->Z_Lysine Protection Z_Cl Benzyl Chloroformate (Z-Cl) Deprotected_Lysine_Z Deprotected Lysine Z_Lysine->Deprotected_Lysine_Z Deprotection H2_PdC H₂ / Pd-C Lysine_Boc Lysine Boc_Lysine Nε-Boc-Lysine Lysine_Boc->Boc_Lysine Protection Boc2O Di-tert-butyl dicarbonate (Boc₂O) Deprotected_Lysine_Boc Deprotected Lysine Boc_Lysine->Deprotected_Lysine_Boc Deprotection TFA Trifluoroacetic Acid (TFA)

Caption: General workflows for the protection and deprotection of lysine's side chain.

Decision Workflow for Lysine Protection start Start: Choose Lysine Side-Chain Protection synthesis_type What is the primary synthesis method? start->synthesis_type solution_phase Solution-Phase Synthesis synthesis_type->solution_phase Solution solid_phase Solid-Phase Synthesis (SPPS) synthesis_type->solid_phase Solid use_Z Use Z-group for Nε-protection solution_phase->use_Z alpha_amino_protection What is the α-amino protecting group? solid_phase->alpha_amino_protection use_Boc Use Boc-group for Nε-protection alpha_amino_protection->use_Boc Fmoc consider_orthogonality Consider Z for orthogonality if selective deprotection is needed alpha_amino_protection->consider_orthogonality Boc consider_orthogonality->use_Z

Caption: Decision workflow for selecting between Z and Boc for lysine side-chain protection.

Conclusion

References

Orthogonal Protecting Strategies: A Comparative Guide to Z-D-Lys-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired peptide sequence and structure with high fidelity. Orthogonal protecting strategies, which allow for the selective removal of specific protecting groups under distinct conditions without affecting others, are fundamental to the synthesis of complex peptides, including those with branched structures, site-specific modifications, and post-translational modifications. This guide provides a comprehensive comparison of the benzyloxycarbonyl (Z)-protected D-lysine (Z-D-Lys-OH) with other common orthogonal protecting group strategies for the lysine side chain.

The Principle of Orthogonality in Lysine Protection

Lysine, with its primary amine on the side chain (ε-amino group), necessitates protection during peptide synthesis to prevent unwanted side reactions, such as branching at undesired positions. An orthogonal protection strategy employs a set of protecting groups for the α-amino group of the peptide backbone and the ε-amino group of lysine that can be cleaved under different chemical conditions. The two predominant strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and the Fmoc/tBu approaches.

  • Boc/Bzl Strategy: Utilizes the acid-labile tert-butoxycarbonyl (Boc) group for the α-amino terminus and benzyl-based (Bzl) groups for side-chain protection. While both are removed by acid, their lability to different strengths of acid allows for a degree of selective deprotection, often referred to as "quasi-orthogonal".[1]

  • Fmoc/tBu Strategy: Employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the α-amino terminus and acid-labile tert-butyl (tBu)-based groups for side-chain protection. This represents a truly orthogonal system.[1]

The Z-group (benzyloxycarbonyl or Cbz) offers a third dimension of orthogonality. It is stable to the acidic conditions used to remove Boc and tBu groups and the basic conditions used for Fmoc removal.[1] The Z-group is typically cleaved under reductive conditions, most commonly catalytic hydrogenolysis (H₂/Pd/C).[2] This unique deprotection method makes this compound a valuable tool for the synthesis of highly complex peptides where multiple, distinct deprotection steps are required.

Comparative Analysis of Lysine Protecting Groups

The choice of a protecting group for the lysine side chain is a critical decision that influences the overall synthetic strategy, yield, and purity of the final peptide. Below is a comparison of this compound with other commonly used orthogonally protected lysine derivatives.

Protecting Group StrategyStructure of Protecting Group on ε-AminoDeprotection ConditionsOrthogonality and CompatibilityKey AdvantagesPotential Disadvantages
Z (Benzyloxycarbonyl) BenzyloxycarbonylCatalytic Hydrogenolysis (e.g., H₂/Pd/C), strong acids (HBr/AcOH)[1]Orthogonal to Fmoc (base-labile) and Boc/tBu (acid-labile) groups.High stability to both acidic and basic conditions; enables a third level of orthogonality.Catalytic hydrogenolysis may not be suitable for peptides containing sulfur or other reducible functional groups; requires solution-phase or specialized solid-phase techniques.
Boc (tert-Butoxycarbonyl) tert-ButoxycarbonylStrong acids (e.g., Trifluoroacetic acid - TFA)Used in Fmoc/tBu strategy; orthogonal to Fmoc. Stable to the basic conditions of Fmoc removal.Widely used and well-established; high stability during chain assembly.Deprotection generates a reactive tert-butyl cation that can lead to side reactions with sensitive residues like Trp and Tyr if scavengers are not used.
Alloc (Allyloxycarbonyl) AllyloxycarbonylPd(0) catalysis (e.g., Pd(PPh₃)₄ and a scavenger)Orthogonal to both Fmoc and Boc/tBu strategies. Deprotection occurs under neutral conditions.Mild and highly selective deprotection.Requires the use of a palladium catalyst, which may need to be removed from the final product.
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl2% Hydrazine in DMFOrthogonal to Fmoc and Boc/tBu strategies.Mild, nucleophilic deprotection.Potential for Dde migration to other free amines; hydrazine can be problematic for some peptide sequences.
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl2-5% Hydrazine in DMFOrthogonal to Fmoc and Boc/tBu strategies.More sterically hindered than Dde, reducing the risk of migration.Similar to Dde, relies on hydrazine for deprotection.
Mtt (4-Methyltrityl) 4-MethyltritylVery mild acid (e.g., 1% TFA in DCM, or HFIP)Orthogonal to Fmoc; quasi-orthogonal to Boc/tBu, allowing for selective deprotection with carefully controlled acid concentration.Highly acid-labile, allowing for selective removal in the presence of more robust acid-labile groups.Requires careful control of deprotection conditions to avoid premature removal of other acid-labile groups.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of orthogonal protecting strategies.

Protocol 1: Selective Deprotection of the Z-group from a Lysine Side Chain

This protocol describes the selective removal of a Z-group from the ε-amino group of a lysine residue in a peptide containing other acid- and base-labile protecting groups. This procedure is typically performed in the solution phase or on a resin compatible with hydrogenation.

Materials:

  • Z-protected peptide

  • Palladium on activated carbon (10% Pd/C)

  • Methanol (MeOH) or Dimethylformamide (DMF)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the Z-protected peptide in a suitable solvent such as MeOH or DMF.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

  • Secure a hydrogen-filled balloon to the reaction flask or place the flask in a hydrogenation apparatus.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by an appropriate analytical technique such as TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with additional solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Protocol 2: Synthesis of a Branched Peptide using Fmoc-D-Lys(ivDde)-OH in SPPS

This protocol outlines the synthesis of a branched peptide on a solid support using an orthogonally protected lysine derivative.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-D-Lys(ivDde)-OH

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 5% (v/v) Hydrazine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Main Chain Synthesis:

    • Swell the Rink Amide resin in DMF.

    • Perform standard Fmoc-SPPS cycles to assemble the main peptide chain, incorporating Fmoc-D-Lys(ivDde)-OH at the desired branching point. Each cycle consists of:

      • Fmoc deprotection with 20% piperidine in DMF.

      • Washing with DMF.

      • Coupling of the next Fmoc-amino acid using a coupling reagent and DIPEA in DMF.

      • Washing with DMF.

  • Selective ivDde Deprotection:

    • Once the main chain is assembled, treat the resin-bound peptide with 5% hydrazine in DMF to remove the ivDde group from the lysine side chain.

    • Wash the resin thoroughly with DMF.

  • Branched Chain Synthesis:

    • Synthesize the branched peptide chain on the now-free ε-amino group of the D-lysine residue using standard Fmoc-SPPS cycles.

  • Final Cleavage and Deprotection:

    • After completion of the branched chain synthesis, wash the resin with DMF and then dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove all remaining side-chain protecting groups.

    • Precipitate the crude branched peptide in cold diethyl ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application Spotlight: Synthesis of Ubiquitinated Histones for Studying DNA Damage Response

A powerful application of orthogonal protecting strategies is the chemical synthesis of post-translationally modified proteins, such as ubiquitinated histones, which are crucial for studying cellular signaling pathways. The synthesis of a ubiquitinated histone H2B fragment, for instance, allows researchers to investigate its role in the DNA damage response.

Histone H2A ubiquitination is a key event in the DNA damage response pathway, playing a critical role in the recruitment of repair proteins to sites of DNA double-strand breaks. The precise synthesis of ubiquitinated H2A peptides and proteins, enabled by orthogonal protection of lysine residues, is essential for dissecting the molecular mechanisms of this pathway.

DNA_Damage_Response DSB DNA Double-Strand Break ATM ATM Kinase Activation DSB->ATM gamma_H2AX γ-H2AX Formation ATM->gamma_H2AX MDC1 MDC1 Recruitment gamma_H2AX->MDC1 RNF8 RNF8 E3 Ligase Recruitment MDC1->RNF8 RNF168 RNF168 E3 Ligase Recruitment RNF8->RNF168 H2A_Ub Histone H2A Ubiquitination (on Lys13/15) RNF168->H2A_Ub Repair_Proteins Recruitment of Downstream Repair Proteins (e.g., 53BP1, BRCA1) H2A_Ub->Repair_Proteins DNA_Repair DNA Repair and Cell Cycle Checkpoint Activation Repair_Proteins->DNA_Repair

Caption: DNA damage response pathway initiated by a double-strand break.

The synthesis of histone fragments with ubiquitin attached to a specific lysine residue requires an orthogonal protecting group on that lysine. This allows for the assembly of the main histone peptide chain, followed by the selective deprotection of the target lysine and the subsequent attachment of ubiquitin. The Z-group, with its unique removal condition, provides an excellent tool for such complex synthetic endeavors.

Branched_Peptide_Synthesis cluster_main Main Chain Synthesis (Fmoc-SPPS) cluster_branch Branched Chain Synthesis Resin Solid Support (Resin) AA1 Couple Fmoc-AA-OH Resin->AA1 Fmoc_Deprotection1 Fmoc Deprotection (Piperidine) AA1->Fmoc_Deprotection1 Lys_ivDde Couple Fmoc-D-Lys(ivDde)-OH Fmoc_Deprotection1->Lys_ivDde Fmoc_Deprotection2 Fmoc Deprotection (Piperidine) Lys_ivDde->Fmoc_Deprotection2 AA_n Couple Fmoc-AA-OH (Repeat cycles) Fmoc_Deprotection2->AA_n Main_Chain Completed Main Chain on Resin AA_n->Main_Chain ivDde_Deprotection Selective ivDde Deprotection (Hydrazine) Main_Chain->ivDde_Deprotection Branch_AA1 Couple Fmoc-AA-OH to Lys side chain ivDde_Deprotection->Branch_AA1 Branch_Fmoc_Deprotection Fmoc Deprotection (Piperidine) Branch_AA1->Branch_Fmoc_Deprotection Branch_AA_m Couple Fmoc-AA-OH (Repeat cycles) Branch_Fmoc_Deprotection->Branch_AA_m Branched_Peptide_Resin Completed Branched Peptide on Resin Branch_AA_m->Branched_Peptide_Resin Cleavage Final Cleavage & Deprotection (TFA) Branched_Peptide_Resin->Cleavage Purified_Peptide Purified Branched Peptide Cleavage->Purified_Peptide

Caption: Workflow for the synthesis of a branched peptide using Fmoc-D-Lys(ivDde)-OH.

Conclusion

The selection of an appropriate orthogonal protecting strategy for lysine is a critical step in the design of a successful peptide synthesis. This compound provides a robust and highly stable option that introduces a third dimension of orthogonality, which is invaluable for the synthesis of exceptionally complex peptides and proteins with site-specific modifications. While alternatives such as Fmoc-D-Lys(Boc)-OH and Fmoc-D-Lys(ivDde)-OH are widely used and offer their own advantages within the well-established Fmoc/tBu SPPS framework, the unique deprotection conditions of the Z-group ensure its continued relevance in advanced peptide chemistry. The choice of protecting group should be carefully considered based on the specific requirements of the target peptide, including the presence of other sensitive functional groups and the overall synthetic strategy.

References

A Comparative Guide to Alternative Lysine Derivatives for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and modification, the selection of an appropriate protecting group for the ε-amino function of lysine is a pivotal decision. The widely used Z-D-Lys-OH (Nε-Benzyloxycarbonyl-D-lysine) serves as a foundational building block, but the demands of modern research for complex, multifunctional peptides necessitate a broader palette of derivatives with orthogonal deprotection capabilities. This guide provides an objective comparison of key alternative lysine derivatives, supported by experimental data and detailed protocols, to inform the strategic design of your next breakthrough molecule.

At a Glance: Comparing Lysine Protecting Groups

The choice of a lysine derivative is primarily dictated by the desired orthogonality with other protecting groups in the synthetic strategy, particularly the Nα-protecting group (e.g., Fmoc or Boc). The following table summarizes the key characteristics of prominent alternatives to this compound.

Protecting GroupDerivative ExampleLabilityStable ToCommon Applications
Boc Fmoc-D-Lys(Boc)-OHStrong Acid (e.g., TFA)Base, mild acid, hydrogenolysisStandard Fmoc-based solid-phase peptide synthesis (SPPS).[1][2]
Fmoc Boc-D-Lys(Fmoc)-OHBase (e.g., Piperidine)Acid, hydrogenolysisBoc-based SPPS for on-resin side-chain modification.[3]
Mtt Fmoc-D-Lys(Mtt)-OHVery Mild Acid (e.g., 1% TFA in DCM)Base, hydrogenolysis, Pd(0)On-resin synthesis of branched and cyclic peptides.[4][5]
ivDde Fmoc-D-Lys(ivDde)-OHHydrazine (2% in DMF)Acid, base, Pd(0)Orthogonal side-chain modification, synthesis of branched peptides.
Alloc Fmoc-D-Lys(Alloc)-OHPd(0) catalyst (e.g., Pd(PPh₃)₄)Acid, base, hydrazineOrthogonal protection for side-chain modification and cyclization.
Msc Boc-L-Lys(Msc)-OHBase (e.g., tertiary amine)AcidBoc-based SPPS requiring orthogonal base-labile side-chain protection.
Adpoc Fmoc-L-Lys(Adpoc)-OHHighly Acid Labile (dilute TFA)Base, hydrogenolysisApplications requiring very mild acid deprotection to preserve sensitive moieties.

Quantitative Performance Comparison

Obtaining a direct, side-by-side quantitative comparison of these derivatives under identical conditions is challenging due to the variability in published experimental setups. However, literature reports on the synthesis of complex peptides provide insights into the expected performance. The following table collates representative purity data from various sources.

Derivative Used in SynthesisSynthesized PeptideReported PurityReference
Fmoc-Lys(Mmt)-OHBranched gp41659–67179%
Fmoc-Lys(Alloc)-OHBranched gp41659–67182%
Fmoc-Lys(ivDde)-OHBranched gp41659–67193%
Fmoc-Lys(Dde)-OHMulti-branched peptideHigh
Fmoc-Lys(Fmoc)-OHTetra-branched ACP70%
Fmoc-Lys(Fmoc)-OHTetra-branched M1050%

Note: The purity of the final peptide is highly dependent on the sequence, length, and the efficiency of each coupling and deprotection step throughout the synthesis.

Experimental Protocols: Selective Deprotection on Solid Support

The key to utilizing these alternative lysine derivatives is the ability to selectively remove the side-chain protecting group while the peptide remains attached to the resin, allowing for further modifications.

Protocol 1: Selective Deprotection of the Mtt Group

This protocol is designed for the on-resin removal of the 4-methyltrityl (Mtt) group from a lysine side chain.

Reagents and Materials:

  • Peptide-resin containing a Lys(Mtt) residue

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Prepare the deprotection cocktail: 1% TFA and 5% TIS in DCM (v/v/v).

  • Drain the DCM from the resin and add the deprotection cocktail (approximately 10 mL per gram of resin).

  • Agitate the vessel at room temperature for 30 minutes. A yellow-orange color in the solution indicates the release of the Mtt cation.

  • Drain the deprotection solution and wash the resin thoroughly with DCM (3 x 10 mL).

  • To neutralize the resin, wash with a solution of 5% DIEA in DMF (v/v) (2 x 10 mL).

  • Wash the resin with DMF (3 x 10 mL) and then with DCM (3 x 10 mL).

  • The resin is now ready for the subsequent coupling or modification of the deprotected lysine side chain.

Protocol 2: Selective Deprotection of the ivDde Group

This protocol details the removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group.

Reagents and Materials:

  • Peptide-resin containing a Lys(ivDde) residue

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

Procedure:

  • Place the peptidyl-resin in a suitable reaction vessel.

  • Prepare a 2% solution of hydrazine monohydrate in DMF.

  • Add the deprotection solution to the resin (approximately 25 mL per gram of resin).

  • Allow the reaction to proceed at room temperature. The reaction time can vary from a few minutes to several hours depending on the peptide sequence and steric hindrance. It is recommended to perform the treatment in multiple, shorter intervals (e.g., 3 x 3 minutes).

  • Monitor the deprotection by observing the UV absorbance of the filtrate at 290 nm, which corresponds to the indazole byproduct.

  • Once the deprotection is complete, thoroughly wash the resin with DMF to remove all traces of hydrazine.

Protocol 3: Selective Deprotection of the Alloc Group

This protocol describes the palladium-catalyzed removal of the allyloxycarbonyl (Alloc) group.

Reagents and Materials:

  • Peptide-resin containing a Lys(Alloc)-OH residue

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane or Morpholine as a scavenger

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Swell the peptide-resin in the chosen solvent (DCM or THF).

  • Prepare a solution of the palladium catalyst and the scavenger in the solvent. A typical condition is 0.0312 M Pd(PPh₃)₄ and 0.750 M phenylsilane in DCM.

  • Under an inert atmosphere, add the catalyst solution to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Drain the reaction mixture and wash the resin extensively with the solvent, followed by washes with a chelating agent solution (e.g., 5% sodium diethyldithiocarbamate trihydrate in DMF) to remove palladium residues, and finally with DMF and DCM.

Visualizing Workflows and Concepts

Diagrams are essential for conceptualizing the complex strategies enabled by these lysine derivatives.

Orthogonal_Protection_Strategy Start Peptide-Resin (Nα-Fmoc, Side-chains protected) Fmoc_Deprotection Fmoc Deprotection (Piperidine) Start->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Repeat Repeat n times Coupling->Repeat Repeat->Fmoc_Deprotection for linear elongation Side_Chain_Deprotection Selective Side-Chain Deprotection (e.g., Lys(Mtt) with 1% TFA) Repeat->Side_Chain_Deprotection when modification is needed Final_Cleavage Final Cleavage & Global Deprotection (TFA) Repeat->Final_Cleavage for linear peptide Side_Chain_Modification Side-Chain Modification (e.g., Branching, Labeling) Side_Chain_Deprotection->Side_Chain_Modification Side_Chain_Modification->Final_Cleavage Final_Peptide Modified Peptide Final_Cleavage->Final_Peptide

Logic of an orthogonal protection strategy in SPPS.

Branched_Peptide_Synthesis Resin Solid Support A Couple Fmoc-Lys(Mtt)-OH Resin->A B Synthesize Main Chain (Fmoc SPPS) A->B C Selectively Deprotect Mtt (1% TFA in DCM) B->C D Couple First AA of Branch C->D E Synthesize Branch Chain (Fmoc SPPS) D->E F Final Cleavage and Deprotection E->F G Purified Branched Peptide F->G

Workflow for the synthesis of a branched peptide.

Relevance in Signaling Pathways

Lysine residues are central to many post-translational modifications (PTMs) that regulate cellular signaling. The synthesis of peptides bearing specific modifications at lysine residues is crucial for studying these pathways.

Ubiquitination Signaling

Ubiquitination, the covalent attachment of ubiquitin to lysine residues of a substrate protein, is a key regulator of protein degradation, DNA repair, and signal transduction.

Ubiquitination_Pathway Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 Ub E3 E3 Ligase E2->E3 Ub Ub_Substrate Ubiquitinated Substrate E3->Ub_Substrate Ub Substrate Substrate Protein with Lysine Substrate->E3 Outcome Signal Transduction OR Proteasomal Degradation Ub_Substrate->Outcome

The ubiquitination cascade targeting a lysine residue.
Lysine Acetylation in Gene Regulation

The acetylation of lysine residues on histone tails is a critical epigenetic modification that regulates gene expression. Histone acetyltransferases (HATs) add acetyl groups, generally leading to transcriptional activation, while histone deacetylases (HDACs) remove them, leading to repression.

Lysine_Acetylation_Signaling Signal External Signal HAT HAT (Histone Acetyltransferase) Signal->HAT HDAC HDAC (Histone Deacetylase) Signal->HDAC Acetylated_Histone Acetylated Lysine HAT->Acetylated_Histone Acetyl-CoA Histone Histone Tail (with Lysine) HDAC->Histone Removes Acetyl Histone->HAT Chromatin_Closed Closed Chromatin (Heterochromatin) Histone->Chromatin_Closed Acetylated_Histone->HDAC Chromatin_Open Open Chromatin (Euchromatin) Acetylated_Histone->Chromatin_Open Transcription_On Gene Transcription ACTIVATED Chromatin_Open->Transcription_On Transcription_Off Gene Transcription REPRESSED Chromatin_Closed->Transcription_Off

Regulation of gene expression by lysine acetylation.

References

A Comparative Guide to Z-D-Lys-OH and Dde-Protected Lysine in Peptide Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to the successful synthesis of complex peptides and bioconjugates. The ability to selectively mask and unmask reactive functional groups allows for precise control over the construction of molecular architecture. Among the most critical residues requiring protection is lysine, with its primary ε-amino group. This guide provides an objective comparison between two commonly used protected lysine derivatives: Z-D-Lys-OH and Dde-protected lysine, focusing on their chemical properties, deprotection protocols, and applications, supported by experimental data.

Core Chemical Differences

The primary distinctions between this compound and Dde-protected lysine lie in the protecting group itself, the stereochemistry of the amino acid, and the position of the protection.

  • This compound : This compound features a benzyloxycarbonyl (Z or Cbz) group protecting the α-amino group of the D-stereoisomer of lysine.[1][2] The D-isomer is often incorporated into peptide drugs to enhance their stability against enzymatic degradation. The Z-group is a classic protecting group, typically removed under reductive or strong acidic conditions.[3][4]

  • Dde-Protected Lysine : This reagent utilizes the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group to protect the ε-amino (side-chain) group of L-lysine.[5] The Dde group is renowned for its orthogonality to the common Fmoc and Boc protecting groups, as it is selectively cleaved under mild, hydrazine-based conditions. This orthogonality is crucial for site-specific modifications of peptides while they are still on a solid support resin.

Key Properties at a Glance
FeatureThis compoundDde-Protected Lysine
Protecting Group Benzyloxycarbonyl (Z or Cbz)1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde)
Protected Position α-amino groupε-amino (side-chain) group
Typical Stereoisomer D-LysineL-Lysine
Primary Application Introduction of D-lysine in solution-phase or specific solid-phase synthesis.Site-specific, on-resin modification of lysine side chains (e.g., branching, cyclization, labeling).
Orthogonality Not fully orthogonal to acid-labile groups; stable to Fmoc deprotection.Orthogonal to Fmoc, Boc, and other acid-labile side-chain protecting groups.

Deprotection Chemistry: Mechanisms and Performance

The choice between Z and Dde protection is primarily dictated by the deprotection conditions and their compatibility with the overall synthetic strategy.

Z-Group Deprotection

The Z-group is robust but requires relatively harsh conditions for removal, which can limit its use with sensitive substrates. The two most common methods are:

  • Catalytic Hydrogenolysis : This is the most widely used method due to its mild, neutral pH conditions and high yields. The Cbz group is cleaved by hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. Transfer hydrogenation using reagents like ammonium formate can be a safer alternative to hydrogen gas.

  • Acidic Cleavage : Strong acids, such as hydrogen bromide (HBr) in acetic acid, can effectively cleave the Z-group. This method is useful when the peptide contains functional groups that are incompatible with hydrogenation (e.g., alkynes or alkenes).

Dde-Group Deprotection

The Dde group's key advantage is its selective removal under mild conditions that leave other protecting groups intact.

  • Hydrazine-Mediated Cleavage : The standard and most efficient method involves treating the peptide-resin with a dilute solution of 2% hydrazine monohydrate in a solvent like N,N-dimethylformamide (DMF). The reaction is typically fast, often completing in minutes.

  • Hydroxylamine-Based Cleavage : For substrates where the Fmoc group's stability to hydrazine is a concern, a solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) offers an alternative, fully orthogonal deprotection method.

Quantitative Deprotection Data

The efficiency of deprotection can be influenced by factors such as reagent concentration, reaction time, and peptide sequence.

Protecting GroupReagent & ConditionsTimeTypical Yield/EfficiencyReference
Z-Group H₂, 10% Pd/C in Methanol2 - 16 hGood to Excellent (often >90%)
Z-Group AlCl₃ in HFIP, Room Temp.2 - 16 hHigh Yields
Dde-Group 2% Hydrazine in DMF3 x 3 min~50% completion (can be sequence-dependent)
Dde-Group 4% Hydrazine in DMF3 x 3 minNear-complete removal
Dde-Group Hydroxylamine HCl / Imidazole in NMP30 - 60 minHigh Yields (Fmoc-compatible)

Note: Dde removal efficiency can be sluggish in aggregated peptide sequences. Increasing hydrazine concentration or the number of treatments can improve results.

Experimental Protocols

Protocol 1: Z-Group Deprotection via Catalytic Hydrogenolysis
  • Dissolution : Dissolve the Cbz-protected compound (1.0 equiv) in a suitable solvent such as methanol, ethanol, or THF.

  • Catalyst Addition : Add 10% Palladium on carbon (Pd/C) to the solution, typically at a loading of 5-10 mol%.

  • Hydrogenation : Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a dedicated hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring : Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up : Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation : Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 2: Dde-Group Deprotection with Hydrazine
  • Preparation : Prepare a fresh 2% solution of hydrazine monohydrate in DMF. For example, add 2 mL of hydrazine monohydrate to 98 mL of DMF.

  • Resin Swelling : Swell the Dde-protected peptide-resin in DMF for approximately 30 minutes.

  • Treatment : Drain the DMF and add the 2% hydrazine/DMF solution (approx. 10-25 mL per gram of resin). Agitate the mixture at room temperature for 3 minutes.

  • Iteration : Drain the reagent solution and repeat the hydrazine treatment two more times for a total of three treatments.

  • Washing : Thoroughly wash the resin with DMF (at least 3 times) to remove all traces of hydrazine and the cleaved Dde-adduct. The resin is now ready for subsequent on-resin modification.

Visualizing Workflows and Applications

Diagrams created using Graphviz DOT language illustrate the distinct workflows for each protecting group.

Deprotection Workflow Comparison

This diagram contrasts the deprotection pathways for Z- and Dde-protected lysine.

G cluster_Z Z-Group Deprotection cluster_Dde Dde-Group Deprotection Z_start This compound Z_product D-Lysine Z_start->Z_product H₂ / Pd-C or HBr/AcOH Dde_start Peptide-Lys(Dde)-Resin Dde_product Peptide-Lys(NH₂)-Resin Dde_start->Dde_product 2% Hydrazine / DMF

A comparison of deprotection pathways for Z- and Dde-protected lysine.
Orthogonal Synthesis Strategy with Dde-Lysine

This workflow demonstrates the power of Dde's orthogonality in Solid-Phase Peptide Synthesis (SPPS) for creating a branched peptide.

G start Start: Resin a 1. Couple Fmoc-Lys(Dde)-OH start->a b 2. Deprotect α-amino (Fmoc) (Piperidine/DMF) a->b c 3. Elongate Peptide Chain (Repeat Coupling/Deprotection) b->c d Peptide-Lys(Dde)-Resin c->d e 4. Selectively Deprotect ε-amino (Dde) (Hydrazine/DMF) d->e f Peptide-Lys(NH₂)-Resin e->f g 5. Couple Side Chain (e.g., Label, Peptide, Cargo) f->g h Branched Peptide-Resin g->h i 6. Cleave from Resin (TFA) h->i end Final Product i->end

References

A Comparative Guide to Peptide Synthesis: Z-D-Lys-OH vs. Fmoc-D-Lys-OH in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical decision that profoundly influences the efficiency, purity, and overall success of peptide synthesis. This guide provides an objective, data-supported comparison of two cornerstone approaches for incorporating D-lysine into a peptide chain: the classical benzyloxycarbonyl (Z) protection method, primarily utilized in solution-phase synthesis, and the modern 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy, which is the standard for solid-phase peptide synthesis (SPPS).

The fundamental distinction between these two methodologies lies in the reaction environment and the overarching synthesis strategy. Z-protected amino acids are traditionally employed in solution-phase synthesis, where all reactions and purifications are carried out in a liquid medium. In contrast, Fmoc-protected amino acids are integral to solid-phase peptide synthesis, a technique where the peptide is assembled step-by-step on an insoluble resin support.[1][2] This difference in approach has significant implications for crude peptide purity, yield, and the labor required for synthesis.

Performance Comparison at a Glance: Z- vs. Fmoc-D-Lysine Derivatives

To illustrate the practical differences in performance, this section presents a summary of expected outcomes for the synthesis of a model tripeptide, H-Ala-D-Lys-Gly-OH. The data is based on typical results reported for solution-phase and solid-phase synthesis methodologies.

ParameterZ-D-Lys-OH (Solution-Phase)Fmoc-D-Lys-OH (Solid-Phase)
Synthesis Strategy Solution-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS)
Typical Crude Purity (by HPLC) >90% (after intermediate purifications)[3]70-95%[4][5]
Expected Overall Yield 60-70% (for short peptides)45-65% (for short peptides)
Major Impurities Diastereomers, by-products from coupling/deprotection stepsDeletion sequences, truncated sequences, products of side-chain reactions
Purification of Intermediates Required after each coupling and deprotection stepNot required; excess reagents washed away
Time & Labor High; manual, multi-step purifications requiredLow; amenable to automation, simplified workflow
Scalability Well-suited for large-scale synthesis of short peptidesHighly scalable for both short and long peptides

Visualizing the Synthesis Workflows

The logical flow of each synthesis strategy highlights the key differences in their procedural steps.

cluster_0 This compound (Solution-Phase) Z_start Start: this compound & H-Gly-OMe Z_couple1 Couple (e.g., DCC/HOBt) Z_start->Z_couple1 Z_purify1 Work-up & Purify (Extract/Crystallize) Z_couple1->Z_purify1 Z_deprotect_C Saponify Ester Z_purify1->Z_deprotect_C Z_purify2 Work-up & Purify Z_deprotect_C->Z_purify2 Z_deprotect_N Deprotect Z-group (e.g., H2, Pd/C) Z_purify2->Z_deprotect_N Z_purify3 Work-up & Purify Z_deprotect_N->Z_purify3 Z_couple2 Couple with Z-Ala-OH Z_purify3->Z_couple2 Z_purify4 Work-up & Purify Z_couple2->Z_purify4 Z_final_deprotect Final Deprotection Z_purify4->Z_final_deprotect Z_final_purify Final HPLC Purification Z_final_deprotect->Z_final_purify Z_end End Product: H-Ala-D-Lys-Gly-OH Z_final_purify->Z_end

Solution-Phase Synthesis Workflow

cluster_1 Fmoc-D-Lys-OH (Solid-Phase) Fmoc_start Start: Gly-loaded Resin Fmoc_deprotect1 Fmoc Deprotection (Piperidine) Fmoc_start->Fmoc_deprotect1 Fmoc_wash1 Wash Fmoc_deprotect1->Fmoc_wash1 Fmoc_couple1 Couple Fmoc-D-Lys(Boc)-OH Fmoc_wash1->Fmoc_couple1 Fmoc_wash2 Wash Fmoc_couple1->Fmoc_wash2 Fmoc_deprotect2 Fmoc Deprotection (Piperidine) Fmoc_wash2->Fmoc_deprotect2 Fmoc_wash3 Wash Fmoc_deprotect2->Fmoc_wash3 Fmoc_couple2 Couple Fmoc-Ala-OH Fmoc_wash3->Fmoc_couple2 Fmoc_wash4 Wash Fmoc_couple2->Fmoc_wash4 Fmoc_final_deprotect Final Fmoc Deprotection Fmoc_wash4->Fmoc_final_deprotect Fmoc_cleave Cleave from Resin & Deprotect Side-Chains (TFA cocktail) Fmoc_final_deprotect->Fmoc_cleave Fmoc_precipitate Precipitate & Wash Fmoc_cleave->Fmoc_precipitate Fmoc_end Crude Product for HPLC Fmoc_precipitate->Fmoc_end

Solid-Phase Synthesis Workflow

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the model tripeptide H-Ala-D-Lys-Gly-OH and its subsequent HPLC analysis.

Protocol 1: Solution-Phase Synthesis with this compound

This protocol outlines the synthesis of H-Ala-D-Lys-Gly-OH using Z-protection chemistry.

  • Synthesis of Z-D-Lys(Boc)-Gly-OMe:

    • Dissolve Z-D-Lys(Boc)-OH (1 equivalent) and H-Gly-OMe.HCl (1 equivalent) in dichloromethane (DCM).

    • Add a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 equivalents) to neutralize the hydrochloride salt and facilitate coupling.

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an additive to suppress racemization like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).

    • Stir the reaction at 0°C for 2 hours, then at room temperature overnight.

    • Filter the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute acid, base, and brine. Dry the organic layer and evaporate the solvent. Purify the crude product by column chromatography.

  • Saponification:

    • Dissolve the purified Z-D-Lys(Boc)-Gly-OMe in a mixture of methanol and water.

    • Add lithium hydroxide (LiOH) (1.5 equivalents) and stir until the reaction is complete (monitored by TLC or HPLC).

    • Acidify the reaction mixture and extract the product to obtain Z-D-Lys(Boc)-Gly-OH.

  • Coupling with Alanine:

    • Couple Z-Ala-OH (1 equivalent) to the deprotected N-terminus of H-D-Lys(Boc)-Gly-OH (obtained after removal of the Z-group from a portion of the dipeptide) using the same coupling procedure as in step 1.

  • Final Deprotection:

    • Dissolve the fully protected tripeptide in a suitable solvent (e.g., methanol).

    • Remove the Z-group via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Remove the Boc group using a strong acid like trifluoroacetic acid (TFA).

    • Purify the final peptide by preparative HPLC.

Protocol 2: Solid-Phase Synthesis with Fmoc-D-Lys-OH

This protocol is based on the widely adopted Fmoc/tBu strategy for SPPS.

  • Resin Preparation:

    • Swell Wang resin pre-loaded with Fmoc-Gly-OH in N,N-dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling of Fmoc-D-Lys(Boc)-OH:

    • In a separate vessel, dissolve Fmoc-D-Lys(Boc)-OH (3 equivalents), a coupling agent like HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling completion using a qualitative test (e.g., ninhydrin test).

    • Wash the resin thoroughly with DMF.

  • Chain Elongation:

    • Repeat steps 2 and 3 for the coupling of Fmoc-Ala-OH.

  • Final Fmoc Deprotection:

    • After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail, typically containing 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger, for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.

    • Dry the crude peptide under vacuum.

Protocol 3: HPLC Analysis of Crude Peptides

This protocol is suitable for analyzing the purity of the crude peptides obtained from both synthesis methods.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the crude peptide in a mixture of Mobile Phase A and a small amount of Mobile Phase B to ensure solubility.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm or 220 nm (for the peptide backbone).

    • Injection Volume: 10-20 µL.

    • Gradient: A linear scouting gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point for method development.

  • Purity Calculation: The purity of the crude peptide is determined by calculating the area of the main product peak as a percentage of the total area of all peaks in the chromatogram.

Discussion and Conclusion

The choice between this compound and Fmoc-D-Lys-OH is intrinsically linked to the selection of the overall peptide synthesis strategy. The Z-group, a hallmark of classical solution-phase synthesis, offers the potential for high purity of intermediates and good overall yields for shorter peptides, albeit at the cost of significant time and labor due to the necessity of purification after each step. This method remains relevant for the large-scale production of specific, short peptide sequences.

Conversely, the Fmoc-protecting group is the cornerstone of modern solid-phase peptide synthesis, a methodology that has revolutionized peptide chemistry through its efficiency, speed, and amenability to automation. The use of Fmoc-D-Lys(Boc)-OH within an SPPS framework allows for the rapid assembly of peptide chains with simplified purification of the final crude product. While crude purities from SPPS can be variable and often contain deletion or truncated sequences, the ease of synthesis and purification makes it the preferred method for research, drug discovery, and the production of long and complex peptides.

Ultimately, the HPLC analysis of the crude product provides the definitive measure of the success of the chosen synthesis strategy. For researchers aiming for high throughput, efficiency in synthesizing a diverse range of peptides, and the convenience of automation, the Fmoc-D-Lys-OH/SPPS approach is the superior choice. The this compound/solution-phase method, while more laborious, can still be a valuable tool in specific synthetic contexts, particularly when scalability of short, well-defined peptides is the primary goal.

References

Validating Z-D-Lys-OH Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise verification of unnatural amino acid (UAA) incorporation is a critical step in the development of novel peptide-based therapeutics and research tools. This guide provides an objective comparison of mass spectrometry-based methods with alternative analytical techniques for validating the successful incorporation of N-α-benzyloxycarbonyl-D-lysine (Z-D-Lys-OH) into a peptide sequence.

The site-specific incorporation of this compound, a protected form of a D-amino acid, offers a strategic approach to enhance peptide stability against enzymatic degradation and to introduce specific functionalities. The benzyloxycarbonyl (Z) group provides protection for the α-amino group during synthesis and can be selectively removed. This guide details the experimental protocols for key validation techniques, presents a comparative analysis of their performance, and provides visual workflows to aid in methodological selection.

Comparison of Analytical Validation Methods

The selection of a validation method for this compound incorporation hinges on several factors, including the required level of detail, sample purity, available instrumentation, and throughput needs. Mass spectrometry is a powerful and widely used tool for this purpose, but other techniques can provide valuable orthogonal data.

TechniquePrincipleSample PreparationSensitivityKey AdvantagesKey Disadvantages
LC-MS/MS Separates the peptide from impurities by liquid chromatography, followed by mass analysis of the intact peptide and its fragments to confirm mass and sequence.Simple dissolution in a suitable solvent (e.g., water/acetonitrile with formic acid).High (picomole to femtomole)Provides sequence confirmation and localization of the modification. High throughput is possible.Fragmentation of the Z-group can complicate spectral interpretation. Does not inherently distinguish between D- and L-isomers without chiral chromatography.
MALDI-TOF MS The peptide is co-crystallized with a matrix and ionized by a laser. The time-of-flight of the ions is measured to determine the mass-to-charge ratio of the intact peptide.Co-crystallization with a matrix (e.g., α-cyano-4-hydroxycinnamic acid).High (femtomole to attomole)Rapid analysis of intact peptide mass, confirming the addition of the this compound residue. Tolerant to some impurities.Primarily provides molecular weight information, not sequence. Fragmentation (in TOF/TOF mode) can be complex. Does not distinguish stereoisomers.
Edman Degradation Sequential removal and identification of N-terminal amino acids.The peptide must have a free N-terminus. The Z-group on this compound must be removed prior to sequencing if it is at the N-terminus.Moderate (picomole)Provides direct sequence information. Can be adapted with chiral chromatography to determine the D/L configuration of each amino acid.[1][2]Low throughput. Cannot sequence peptides with a blocked N-terminus.[3] The process can be lengthy.
Amino Acid Analysis (AAA) The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified.Acid hydrolysis of the peptide.Moderate (picomole to nanomole)Can confirm the presence and ratio of D-lysine after hydrolysis when coupled with chiral separation techniques.[4]Destructive method that does not provide sequence information. Racemization can occur during hydrolysis, potentially complicating the analysis of stereochemistry.[1]
Circular Dichroism (CD) Measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's secondary structure and the chirality of its amino acids.The peptide is dissolved in a suitable buffer.LowProvides information about the overall conformation of the peptide, which can be influenced by the incorporation of a D-amino acid. Can be used to distinguish between peptides containing all L-amino acids and those with D-amino acid substitutions.Does not provide sequence-specific information or the exact location of the D-amino acid.

Experimental Protocols

Mass Spectrometry: LC-MS/MS for Peptide Sequencing
  • Sample Preparation: Dissolve the purified peptide containing this compound in 0.1% formic acid in water/acetonitrile (95:5 v/v) to a concentration of 1-10 pmol/µL.

  • Chromatography: Inject the sample onto a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). Elute the peptide using a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) at a flow rate of 0.3 mL/min. A typical gradient might be 5-40% Solvent B over 20 minutes.

  • Mass Spectrometry: Analyze the eluting peptide on a tandem mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) in positive ion mode.

    • MS1 Scan: Acquire full scan mass spectra to determine the m/z of the intact peptide. The observed mass should correspond to the theoretical mass of the peptide with the incorporated this compound.

    • MS2 Scan (Tandem MS): Select the precursor ion corresponding to the peptide of interest for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis: Analyze the MS/MS spectrum to identify the b- and y-ion series. The mass shifts in the fragment ions will confirm the amino acid sequence and the location of the this compound residue. The presence of the Z-group (C₈H₇O₂) will add 133.0497 Da to the lysine residue mass.

Alternative Method 1: Edman Degradation for N-Terminal Sequencing
  • Sample Preparation: If the peptide has an N-terminal this compound, the Z-group must first be removed by catalytic hydrogenation or acidolysis. The deprotected peptide is then dissolved in a suitable solvent.

  • Automated Sequencing: The peptide is loaded onto an automated protein sequencer.

  • Reaction Cycle:

    • Coupling: The free N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.

    • Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain under acidic conditions.

    • Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.

  • Identification: The PTH-amino acid is identified by reverse-phase HPLC by comparing its retention time to that of known standards. For chiral analysis, the PTH-amino acid can be analyzed on a chiral column to determine if it is the D- or L-isomer.

  • Repetition: The cycle is repeated for the next amino acid in the sequence.

Alternative Method 2: Chiral Amino Acid Analysis
  • Hydrolysis: The purified peptide is completely hydrolyzed to its constituent amino acids by incubation in 6 M HCl at 110°C for 24 hours.

  • Derivatization: The amino acids in the hydrolysate are derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers.

  • Chromatography: The diastereomeric amino acid derivatives are separated by reverse-phase HPLC.

  • Detection and Quantification: The separated derivatives are detected by UV absorbance. The retention times are compared to those of derivatized D- and L-amino acid standards to identify and quantify the amount of D-lysine present in the original peptide.

Visualizing the Workflow

Mass_Spec_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Peptide_Sample Peptide Sample (with this compound) LC_Column Reverse-Phase C18 Column Peptide_Sample->LC_Column Injection ESI Electrospray Ionization LC_Column->ESI Elution MS1 MS1 Scan (Intact Mass) ESI->MS1 Fragmentation Collision-Induced Dissociation (CID) MS1->Fragmentation Precursor Selection MS2 MS2 Scan (Fragment Ions) Fragmentation->MS2 Data_Analysis Data Analysis (Sequence Confirmation) MS2->Data_Analysis

Caption: Workflow for LC-MS/MS validation of this compound incorporation.

Edman_Degradation_Workflow Peptide Peptide with Free N-Terminus Coupling Coupling with PITC Peptide->Coupling Cleavage Acid Cleavage Coupling->Cleavage Conversion Conversion to PTH-Amino Acid Cleavage->Conversion Shortened_Peptide Shortened Peptide Cleavage->Shortened_Peptide HPLC Chiral HPLC Analysis Conversion->HPLC Identification Identification of D/L Amino Acid HPLC->Identification Shortened_Peptide->Coupling Next Cycle

Caption: Workflow for Edman degradation with chiral analysis.

Conclusion

The validation of this compound incorporation is a critical quality control step in peptide synthesis. Mass spectrometry, particularly LC-MS/MS, stands out as a powerful and high-throughput method for confirming both the mass and the sequence of the modified peptide. However, for unambiguous determination of the D-configuration of the incorporated lysine, orthogonal methods are highly recommended. Edman degradation coupled with chiral chromatography provides direct evidence of the stereochemistry of each amino acid in the sequence. Chiral amino acid analysis, while destructive to the peptide sequence, offers a quantitative measure of the D-lysine content. The choice of method or combination of methods will ultimately depend on the specific requirements of the research or drug development program.

References

A Comparative Purity Analysis of Z-D-Lys-OH from Various Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact the outcomes of their work. In peptide synthesis and related fields, Nα-Z-D-Lysine (Z-D-Lys-OH) is a crucial building block. This guide provides a comparative analysis of the purity of this compound and its closely related derivatives available from different commercial suppliers. The comparison is based on publicly available data from certificates of analysis and product specifications, highlighting the importance of verifying the purity of such reagents.

Comparison of Supplier Purity Data

The purity of this compound and its derivatives can vary between suppliers and even between different batches from the same supplier. The following table summarizes the available purity data for this compound and the commonly used derivative Nα-Z-Nε-Boc-D-Lysine (Z-D-Lys(Boc)-OH). It is important to note that the analytical method used for purity determination can influence the reported value.

SupplierCompoundLot/Batch NumberPurity (%)Analytical Method
MedChemExpressZ-L-Lys-OH*50976899.96LCMS
MySkinRecipesThis compoundNot Specified98-100HPLC, Titration
MedChemExpressZ-D-Lys(Boc)-OH45100597.04HPLC
Sigma-AldrichZ-D-Lys(Boc)-OHNot Specified≥98.0TLC

*Note: Data for the L-isomer (Z-L-Lys-OH) is included as a representative example of a similar compound from this supplier.[1]

Experimental Protocols for Purity Analysis

Accurate determination of the purity of this compound requires robust analytical methods. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities in a sample. A typical reverse-phase HPLC method for the analysis of this compound is described below.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample diluent: 50:50 mixture of Mobile Phase A and B

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample diluent to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Detection wavelength: 220 nm

    • Injection volume: 10 µL

    • Gradient elution: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound and any impurities.

  • Data Analysis: The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent method for confirming the structure of the compound and identifying any structurally related impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O)

  • Internal standard (for quantitative NMR, qNMR), e.g., maleic acid

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound (and internal standard for qNMR) in the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis: The spectrum is analyzed for the presence of unexpected signals that would indicate impurities. The purity can be quantified by comparing the integral of a characteristic proton signal of this compound to the integral of the internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can be used to identify impurities by their mass-to-charge ratio. It is often coupled with liquid chromatography (LC-MS).

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source

  • LC system (as described for HPLC)

Procedure:

  • LC Separation: The sample is introduced into the mass spectrometer via an LC system, which separates the main compound from impurities.

  • Ionization: The eluting compounds are ionized, typically using ESI in positive ion mode.

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular weight of this compound. The presence of other peaks may indicate impurities.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the purity analysis of this compound.

PurityAnalysisWorkflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample Preparation Sample Preparation (Dissolution, Filtration) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC Inject NMR NMR Spectroscopy Preparation->NMR Analyze MS Mass Spectrometry Preparation->MS Inject Purity Purity Assessment (%) HPLC->Purity Identity Structural Confirmation NMR->Identity MS->Identity Impurity Impurity Profiling MS->Impurity

Workflow for this compound Purity Analysis

Logical Relationships in Purity Assessment

The selection of an analytical method depends on the specific information required. The following diagram illustrates the relationship between the analytical techniques and the type of information they provide.

LogicalRelationships cluster_methods Analytical Methods cluster_info Information Provided HPLC HPLC Quant Quantitative Purity (Area %) HPLC->Quant NMR NMR NMR->Quant qNMR Struct Structural Information (Functional Groups) NMR->Struct MS Mass Spec MW Molecular Weight & Impurity ID MS->MW

Analytical Methods and Information Yield

References

The Strategist's Guide to Lysine Protection: A Cost-Benefit Analysis of Z-D-Lys-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protecting group strategy for trifunctional amino acids like lysine is a critical decision point that profoundly impacts process efficiency, final purity, and overall cost. This guide provides a comprehensive cost-benefit analysis of the classical benzyloxycarbonyl (Z or Cbz) protection for D-lysine (Z-D-Lys-OH), comparing its performance and economic viability against the modern staples of solid-phase peptide synthesis (SPPS): Fmoc-D-Lys(Boc)-OH and Boc-D-Lys(2-Cl-Z)-OH.

The benzyloxycarbonyl group, introduced in the pioneering days of peptide chemistry, remains a relevant tool, particularly in solution-phase peptide synthesis (LPPS) and for specific orthogonal strategies.[1][2] Its primary alternatives, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) and the acid-labile tert-butyloxycarbonyl (Boc) groups, form the bedrock of the two dominant SPPS methodologies.[3] This comparison will dissect the trade-offs between these approaches, offering experimental insights and quantitative data to inform your selection.

Performance and Cost: A Comparative Overview

The selection of a lysine protection strategy is fundamentally linked to the choice between liquid-phase and solid-phase synthesis. Z-protected amino acids are predominantly used in LPPS, a method favored for large-scale synthesis of short peptides where purification of intermediates is feasible.[4][5] In contrast, Fmoc and Boc strategies are optimized for the efficiency and automation of SPPS.

Table 1: Comparison of Key Performance Parameters for Lysine Protection Strategies

ParameterThis compound (in LPPS)Fmoc-D-Lys(Boc)-OH (in SPPS)Boc-D-Lys(2-Cl-Z)-OH (in SPPS)
Primary Synthesis Method Liquid-Phase Peptide Synthesis (LPPS)Solid-Phase Peptide Synthesis (Fmoc/tBu strategy)Solid-Phase Peptide Synthesis (Boc/Bzl strategy)
Typical Per-Step Yield Good to Excellent, but overall yield reduced by purification losses at each step.Excellent (>99%)High (>95-99%)
Crude Purity High purity of isolated intermediates is possible.Good to Excellent, dependent on sequence.Good to Excellent, dependent on sequence.
Synthesis Time (Short Peptide) Longer, due to multi-step workup and purification.Shorter, due to simplified workflow and automation.Shorter, due to simplified workflow and automation.
Scalability Well-suited for large-scale synthesis of short peptides/fragments.Highly scalable and amenable to automation.Highly scalable and amenable to automation.
Orthogonality Orthogonal to Fmoc and Boc groups.Orthogonal to acid-labile side-chain groups (e.g., Boc, tBu).Quasi-orthogonal to side-chain groups cleaved by very strong acid (e.g., Bzl).

Table 2: Cost-Benefit Analysis of Lysine Derivatives and Deprotection Reagents

ComponentThis compound StrategyFmoc-D-Lys(Boc)-OH StrategyBoc-D-Lys(2-Cl-Z)-OH Strategy
Protected Amino Acid Cost This compound: ~$25-43/gFmoc-D-Lys(Boc)-OH: ~$13-40/gBoc-D-Lys(2-Cl-Z)-OH: ~$22-55/g
Deprotection Reagent Palladium on Carbon (Pd/C) & Hydrogen SourcePiperidineTrifluoroacetic Acid (TFA) / Hydrofluoric Acid (HF)
Deprotection Reagent Cost 10% Pd/C: ~$11-14/gPiperidine (Peptide Grade): ~$0.13-0.30/mLTFA (Peptide Grade): ~$0.48-1.05/mL
Key Benefits Orthogonal deprotection; crystalline derivatives aid purification.Mild deprotection conditions; automation friendly; extensive literature support.Robust and well-established for long or difficult sequences.
Key Drawbacks Labor-intensive purification; potential for catalyst poisoning; not ideal for sulfur-containing amino acids.Potential for side reactions (e.g., aspartimide formation, diketopiperazine formation).Requires strong, hazardous acids (TFA/HF) for cleavage; potential for t-butyl cation side reactions.

Signaling Pathways and Experimental Workflows

The logical flow of each peptide synthesis strategy, from the protected amino acid to the final deprotected peptide, can be visualized to better understand the process decisions and chemical transformations involved.

Peptide_Synthesis_Strategy_Comparison Logical Flow of Different Peptide Synthesis Strategies cluster_Z This compound Strategy (LPPS) cluster_Fmoc Fmoc-D-Lys(Boc)-OH Strategy (SPPS) cluster_Boc Boc-D-Lys(2-Cl-Z)-OH Strategy (SPPS) Z_Start This compound Z_Couple Coupling in Solution (e.g., with DCC/HOBt) Z_Start->Z_Couple Z_Intermediate Protected Peptide Fragment Z_Couple->Z_Intermediate Z_Purify Purification (Crystallization/Chromatography) Z_Intermediate->Z_Purify Z_Deprotect Z-Group Deprotection (Catalytic Hydrogenolysis) Z_Purify->Z_Deprotect Z_Final Final Peptide Z_Deprotect->Z_Final Fmoc_Start Fmoc-D-Lys(Boc)-OH Fmoc_Couple Couple to Solid Support Fmoc_Start->Fmoc_Couple Fmoc_Deprotect_N N-alpha Fmoc Deprotection (Piperidine) Fmoc_Couple->Fmoc_Deprotect_N Fmoc_Elongate Chain Elongation (Repeat Coupling/Deprotection) Fmoc_Deprotect_N->Fmoc_Elongate Fmoc_Cleave Cleavage & Side-Chain Deprotection (TFA Cocktail) Fmoc_Elongate->Fmoc_Cleave Fmoc_Final Final Peptide Fmoc_Cleave->Fmoc_Final Boc_Start Boc-D-Lys(2-Cl-Z)-OH Boc_Couple Couple to Solid Support Boc_Start->Boc_Couple Boc_Deprotect_N N-alpha Boc Deprotection (TFA) Boc_Couple->Boc_Deprotect_N Boc_Elongate Chain Elongation (Repeat Neutralization/Coupling/Deprotection) Boc_Deprotect_N->Boc_Elongate Boc_Cleave Cleavage & Side-Chain Deprotection (Strong Acid, e.g., HF) Boc_Elongate->Boc_Cleave Boc_Final Final Peptide Boc_Cleave->Boc_Final

Caption: Comparative workflows for peptide synthesis.

The deprotection of the Z-group is a key differentiator. Catalytic hydrogenolysis offers a mild, orthogonal method for removing the Z-group while leaving acid-labile (Boc, tBu) and base-labile (Fmoc) groups intact.

Z_Group_Deprotection cluster_workflow Z-Group Deprotection via Catalytic Hydrogenolysis cluster_mechanism Chemical Transformation Start Z-Protected Peptide (in solution, e.g., Methanol) Add_Catalyst Add Pd/C Catalyst Start->Add_Catalyst Hydrogenate React under H2 Atmosphere Add_Catalyst->Hydrogenate Filter Filter to Remove Catalyst (Pd/C) Hydrogenate->Filter Evaporate Evaporate Solvent Filter->Evaporate End Deprotected Peptide Evaporate->End R-NH-Z R-NH-Z R-NH2 + Toluene + CO2 R-NH2 + Toluene + CO2 R-NH-Z->R-NH2 + Toluene + CO2 H2, Pd/C

Caption: Workflow for Z-group hydrogenolysis.

Experimental Protocols

Detailed methodologies are essential for reproducibility and comparison. Below are representative protocols for incorporating lysine using each of the three strategies.

Protocol 1: Liquid-Phase Synthesis of a Dipeptide using this compound

This protocol outlines the synthesis of a model dipeptide, Z-D-Lys(Boc)-Gly-OMe, followed by the deprotection of the Z-group.

A. Coupling Step: Synthesis of Z-D-Lys(Boc)-Gly-OMe

  • Materials: Z-D-Lys(Boc)-OH, Glycine methyl ester hydrochloride (H-Gly-OMe·HCl), N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Triethylamine (TEA), and anhydrous Dichloromethane (DCM).

  • Procedure:

    • In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.2 equivalents) in anhydrous DCM. Neutralize with TEA (1.2 equivalents) at 0°C.

    • In a separate flask, dissolve Z-D-Lys(Boc)-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Add the neutralized glycine methyl ester solution to the Z-D-Lys(Boc)-OH solution.

    • Cool the mixture to 0°C and add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.

    • Stir the reaction at 0°C for 2 hours and then at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield Z-D-Lys(Boc)-Gly-OMe.

B. Deprotection Step: Hydrogenolysis of the Z-Group

  • Materials: Purified Z-D-Lys(Boc)-Gly-OMe, 10% Palladium on Carbon (Pd/C), and Methanol.

  • Procedure:

    • Dissolve the purified peptide (1 equivalent) in methanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C catalyst (approx. 10% by weight of the peptide) under an inert atmosphere.

    • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this three times.

    • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Evaporate the solvent under reduced pressure to obtain the deprotected dipeptide, H-D-Lys(Boc)-Gly-OMe.

Protocol 2: Solid-Phase Synthesis using Fmoc-D-Lys(Boc)-OH

This protocol describes a standard Fmoc-SPPS cycle for adding a D-Lysine residue to a growing peptide chain on a solid support.

  • Materials: Peptide-resin (with free N-terminal amine), Fmoc-D-Lys(Boc)-OH, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA), and N,N-Dimethylformamide (DMF).

  • Procedure (Coupling Step):

    • Swell the peptide-resin in DMF.

    • In a separate vessel, pre-activate Fmoc-D-Lys(Boc)-OH (3-5 equivalents relative to resin loading) with HBTU (0.95 equivalents to the amino acid) and DIPEA (2 equivalents to the amino acid) in DMF for 2-5 minutes.

    • Drain the DMF from the swollen resin and add the activated amino acid solution.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Procedure (Fmoc Deprotection):

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes. Drain.

    • Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene adduct. The resin is now ready for the next coupling step.

Protocol 3: Solid-Phase Synthesis using Boc-D-Lys(2-Cl-Z)-OH

This protocol outlines a standard Boc-SPPS cycle. The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a common choice for lysine side-chain protection in Boc chemistry, offering stability to the repeated TFA deprotection steps.

  • Materials: Peptide-resin (with Boc-protected N-terminus), Trifluoroacetic Acid (TFA), Dichloromethane (DCM), N,N-Diisopropylethylamine (DIPEA), Boc-D-Lys(2-Cl-Z)-OH, and a suitable coupling agent (e.g., HBTU/HOBt).

  • Procedure (Boc Deprotection):

    • Swell the peptide-resin in DCM.

    • Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.

    • Wash the resin with DCM to remove excess TFA.

  • Procedure (Neutralization and Coupling):

    • Neutralize the N-terminal ammonium trifluoroacetate salt by washing the resin with a solution of 10% DIPEA in DCM.

    • Wash the resin with DCM and then DMF.

    • Couple the next amino acid, Boc-D-Lys(2-Cl-Z)-OH, using a pre-activation strategy similar to the Fmoc protocol (e.g., with HBTU/DIPEA in DMF).

    • After coupling, wash the resin thoroughly. The cycle of deprotection, neutralization, and coupling is repeated.

Conclusion and Recommendations

The cost-benefit analysis of this compound reveals a nuanced landscape where the "best" choice is dictated by the specific synthetic context.

  • This compound remains a valuable and cost-effective option for solution-phase synthesis , particularly for the large-scale production of short peptides or protected fragments. Its key advantage lies in the orthogonality of the Z-group, which can be removed under neutral hydrogenolysis conditions, preserving acid- and base-labile protecting groups. However, the laborious nature of LPPS, with its repeated purification steps and the potential for catalyst poisoning, makes it less suitable for long or complex sequences and incompatible with standard automated SPPS workflows.

  • Fmoc-D-Lys(Boc)-OH is the undisputed standard for modern Fmoc-based SPPS . The strategy's mild base-lability for N-alpha deprotection, compatibility with a wide range of acid-labile side-chain protecting groups, and amenability to automation make it the most efficient and versatile choice for synthesizing a broad array of peptides, from simple to complex. While the raw material cost can be slightly higher, the overall process efficiency and high purity achievable often offset this initial investment.

  • Boc-D-Lys(2-Cl-Z)-OH represents the classical Boc-based SPPS approach. This strategy is robust and can be advantageous for synthesizing long or "difficult" sequences prone to aggregation. The primary drawback is the requirement for harsh acids like TFA for iterative deprotection and hazardous hydrofluoric acid (HF) for final cleavage, which limits its application and requires specialized equipment.

For the majority of research, discovery, and development applications, the efficiency, high purity, and automation-friendliness of the Fmoc/tBu strategy using Fmoc-D-Lys(Boc)-OH make it the superior choice . The use of this compound should be considered a specialized tool, reserved for specific applications in fragment condensation or LPPS where its unique orthogonality can be strategically leveraged.

References

A Comparative Guide to the Scalability of Peptide Synthesis: Z-D-Lys-OH vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of peptides is a cornerstone of therapeutic innovation. The choice of building blocks, particularly protected amino acids, profoundly impacts yield, purity, and overall process viability at an industrial scale. This guide provides an objective comparison of peptide synthesis scalability using Nα-Z-D-Lysine (Z-D-Lys-OH) against modern alternatives, supported by experimental data and detailed protocols.

The use of the benzyloxycarbonyl (Z or Cbz) group for amine protection represents a classical approach in peptide chemistry. While historically significant, its application in modern, large-scale synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), presents challenges when compared to more contemporary methods.

Comparative Analysis of Lysine Protecting Group Strategies

The selection of a protecting group for the lysine side chain is critical and is dictated by the overall synthetic strategy, especially the chemistry used for Nα-protection (e.g., Fmoc or Boc).[1] The ideal protecting group should be stable during peptide chain elongation and selectively removable under conditions that do not compromise the integrity of the peptide.[1]

ParameterThis compound (in LPPS)Fmoc-D-Lys(Boc)-OH (in SPPS)Boc-D-Lys(Z)-OH (in SPPS)
Synthesis Phase Primarily Liquid-Phase Peptide Synthesis (LPPS)Solid-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS)
Nα-Protection Z (Benzyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butyloxycarbonyl)
Side Chain Protection -Boc (tert-butyloxycarbonyl)Z (Benzyloxycarbonyl)
Deprotection Conditions Harsher: Catalytic hydrogenation or strong acids (e.g., HBr/acetic acid)Milder: Base-labile (e.g., piperidine in DMF)[2]Milder Nα-deprotection (TFA), harsher side chain deprotection (HF)[3]
Scalability Well-suited for large-scale synthesis of short peptides.[2]Highly scalable and amenable to automation for long peptides.Scalable, but the final cleavage step requires specialized equipment for handling strong acids.
Typical Yield Variable, dependent on peptide sequence and purification losses at each step.Generally high (>99% per coupling step).Generally high per coupling step.
Purity Profile Good, but requires laborious purification after each step.Excellent, with well-developed purification protocols.Excellent, with established purification methods.
Process Efficiency Can be lower due to multi-step purifications and longer cycle times.High, due to simplified workflow and automation.High, with well-established protocols, though final cleavage is a bottleneck.
Waste Generation Potential for heavy metal catalyst waste.Generates basic waste from deprotection.Generates acidic waste.
Orthogonality Limited orthogonality with other protecting groups.Excellent orthogonality with acid-labile side-chain protecting groups.Not a true orthogonal scheme as both Boc and Z are acid-labile, but practically useful due to differential acid lability.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The general process for SPPS begins with the attachment of the C-terminal amino acid to a solid resin support. The Nα-amino group and any reactive side chains are protected. The synthesis cycle involves the deprotection of the Nα-group, washing, coupling of the next protected amino acid, and another washing step. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all protecting groups are removed.

Protocol 1: Fmoc/tBu Solid-Phase Peptide Synthesis

This strategy is a cornerstone of modern peptide synthesis due to its mild deprotection conditions and high efficiency.

  • Resin Preparation: Swell the appropriate Fmoc-amino acid-loaded resin (e.g., Fmoc-L-Lys(Boc)-Wang resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20-40% piperidine in DMF to remove the Nα-Fmoc group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid (e.g., Fmoc-D-Lys(Boc)-OH) using a coupling agent (e.g., DIC/HOBt or HBTU/DIPEA) in DMF. Add the activated amino acid to the resin and allow the reaction to proceed to completion. Wash the resin with DMF.

  • Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups (like Boc).

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solution-Phase Peptide Synthesis with this compound

This classical approach is often employed for the large-scale production of shorter peptides.

  • Activation and Coupling: Dissolve this compound and an activating agent (e.g., HOBt) in a suitable solvent like DCM. Cool the solution and add a coupling reagent such as DCC. To this mixture, add the free-based amino acid ester of the subsequent residue. Allow the reaction to proceed to completion.

  • Work-up and Purification: Filter the reaction mixture to remove byproducts (e.g., dicyclohexylurea). Perform a series of aqueous extractions to remove unreacted starting materials and water-soluble byproducts. Crystallize or chromatographically purify the protected dipeptide.

  • Z-Group Deprotection: For the N-terminal residue, remove the Z-group via catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) or by treatment with a strong acid like HBr in acetic acid.

  • Repeat: Repeat the coupling and deprotection steps for each subsequent amino acid.

  • Final Deprotection: After assembling the full peptide sequence, remove any remaining protecting groups to yield the final peptide.

Visualizing the Workflow

SPPS_Workflow Resin Amino Acid-Loaded Resin Deprotection Nα-Deprotection (e.g., Piperidine for Fmoc) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Couple next Fmoc-AA-OH Wash1->Coupling Wash2 Wash Coupling->Wash2 Cycle Repeat Cycle Wash2->Cycle n-1 times Cleavage Cleavage & Global Deprotection (TFA) Wash2->Cleavage Cycle->Deprotection Purification Purification (HPLC) Cleavage->Purification

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Orthogonal_Protection Start Fmoc-Lys(Boc)-Resin Fmoc_Removal Piperidine (Base) Start->Fmoc_Removal Boc_Stable H2N-Lys(Boc)-Resin (Boc group stable) Fmoc_Removal->Boc_Stable Chain_Elongation Peptide Chain Elongation Boc_Stable->Chain_Elongation Final_Peptide Fmoc-...-Lys(Boc)-Resin Chain_Elongation->Final_Peptide Boc_Removal TFA (Acid) Final_Peptide->Boc_Removal Deprotected_Peptide H2N-...-Lys(H2N)-COOH (Final Peptide) Boc_Removal->Deprotected_Peptide

References

Advanced & Niche Applications

Application of Z-D-Lys-OH in the Synthesis of Peptide-Drug Conjugates: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-Drug Conjugates (PDCs) are a promising therapeutic modality that leverages the specificity of peptides to deliver potent cytotoxic drugs to target cells, thereby enhancing efficacy and reducing off-target toxicity. The site-specific conjugation of the drug to the peptide is a critical aspect of PDC design, ensuring homogeneity and optimal pharmacological activity. Lysine, with its reactive ε-amino group, is a frequently utilized residue for drug attachment. The use of orthogonally protected lysine derivatives, such as Nα-benzyloxycarbonyl-D-lysine (Z-D-Lys-OH), provides a robust strategy for the precise control of conjugation.

The benzyloxycarbonyl (Z) group serves as a stable protecting group for the α-amino group of D-lysine during peptide synthesis. Its removal under specific conditions, which are orthogonal to the deprotection of other protecting groups used for the peptide backbone and other side chains, allows for the selective exposure of the lysine's α-amino group for subsequent drug conjugation. This application note provides a comprehensive overview and detailed protocols for the use of this compound in the solid-phase synthesis of peptide-drug conjugates.

Core Principles of the this compound Strategy

The successful synthesis of a site-specific PDC using this compound hinges on an orthogonal protection strategy. In the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the workflow involves:

  • Peptide Assembly: The peptide backbone is assembled on a solid support using Fmoc-protected amino acids. This compound, with its α-amino group protected by the Z-group and its ε-amino group available for coupling to the peptide chain, is incorporated at the desired conjugation site.

  • Orthogonal Deprotection: Following the complete assembly of the peptide chain, the Z-group on the D-lysine is selectively removed while the peptide remains attached to the resin and other side-chain protecting groups remain intact.

  • Drug-Linker Conjugation: An activated drug-linker moiety is then reacted with the newly exposed free amino group of the D-lysine on the solid support.

  • Global Deprotection and Cleavage: Finally, the peptide-drug conjugate is cleaved from the resin, and all remaining side-chain protecting groups are removed.

  • Purification and Analysis: The crude PDC is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and characterized to confirm its identity and purity.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a model peptide-drug conjugate using the this compound strategy. Actual yields and purity will vary depending on the specific peptide sequence, drug-linker, and reaction conditions.

Table 1: Representative Yields for Key Synthetic Steps

StepDescriptionStarting MaterialProductTypical Yield (%)
1Solid-Phase Peptide SynthesisResinResin-Bound Peptide>95% (per coupling step)
2On-Resin Z-Group DeprotectionResin-Bound Z-PeptideResin-Bound Deprotected Peptide>98%
3On-Resin Drug-Linker ConjugationResin-Bound Deprotected PeptideResin-Bound PDC80-95%
4Cleavage and Global DeprotectionResin-Bound PDCCrude PDC70-90%
5RP-HPLC PurificationCrude PDCPurified PDC30-50%

Table 2: Characterization of a Model Peptide-Drug Conjugate

ParameterMethodSpecificationRepresentative Result
PurityRP-HPLC (214 nm)≥95%97.5%
Molecular WeightMass Spectrometry (ESI-MS)Corresponds to calculated mass ± 1 DaObserved: 2545.3 Da, Calculated: 2545.2 Da
Drug-to-Peptide Ratio (DPR)UV-Vis Spectroscopy / MS1.01.0
Peptide ContentAmino Acid Analysis70-85%78%

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide with a Z-D-Lysine Residue

This protocol describes the manual synthesis of a model peptide on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-L-amino acids and this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF. b. Pre-activate for 5-10 minutes. c. Add the activated amino acid solution to the resin. d. Shake at room temperature for 2 hours. e. To incorporate this compound, use it in place of an Fmoc-amino acid in the desired cycle.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Wash: After the last amino acid coupling, wash the resin with DMF, DCM, and methanol, then dry under vacuum.

SPPS_Workflow cluster_0 Peptide Elongation Cycle Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA/Z-D-Lys-OH, DIC, Oxyma) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Final Final Wash & Dry Repeat->Final PDC_Synthesis_Workflow Start Start: Resin-Bound Peptide with Z-D-Lys Z_Deprotection Selective Z-Group Deprotection (TFA/DCM/Anisole) Start->Z_Deprotection Neutralization Neutralization (DIPEA/DMF) Z_Deprotection->Neutralization Drug_Conjugation Drug-Linker Conjugation (Activated Drug-Linker, HATU, DIPEA) Neutralization->Drug_Conjugation Cleavage Global Deprotection & Cleavage (TFA Cocktail) Drug_Conjugation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_PDC Final Peptide-Drug Conjugate Purification->Final_PDC

Application Notes and Protocols for Fluorescent Labeling of Peptides with Z-D-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluorescently labeled peptides are critical tools in biochemical and cellular research, enabling the visualization and tracking of peptides to study their localization, interactions, and trafficking.[1] The incorporation of a specific amino acid, such as Z-D-Lys-OH (Nα-benzyloxycarbonyl-D-lysine), can confer unique properties to a peptide, for instance, by altering its enzymatic stability or conformational constraints. This document provides detailed application notes and protocols for the fluorescent labeling of peptides synthesized with this compound.

The primary challenge in labeling a peptide containing this compound is achieving site-specific conjugation of the fluorescent dye. If the this compound residue itself is the target for labeling, a selective deprotection step is required. However, a more common and often more practical approach involves using an orthogonal protection strategy. This entails incorporating a second lysine residue with a protecting group that can be removed under conditions that leave the Z-group and other protecting groups intact. This allows for precise, site-specific labeling.

This document will focus on an orthogonal protection strategy using Fmoc-Lys(Dde)-OH, as it represents a robust and widely documented method for site-specific lysine labeling in solid-phase peptide synthesis (SPPS).[2]

Applications

Fluorescently labeled peptides containing this compound are valuable in a variety of research applications, including:

  • Enzyme Activity Assays: Designing substrates for proteases where the D-lysine enhances stability against non-specific degradation.

  • Receptor-Ligand Binding Studies: Visualizing the binding of a peptide to its receptor on the cell surface or within a cellular compartment.

  • Cellular Uptake and Trafficking: Monitoring the internalization and subsequent localization of a peptide within live cells using fluorescence microscopy.

  • In Vivo Imaging: Tracking the biodistribution of a peptide in animal models.[3]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the synthesis, labeling, and purification of a fluorescently labeled peptide.

Table 1: Characteristics of Common Amine-Reactive Fluorescent Dyes

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molecular Weight ( g/mol )
FAM (Carboxyfluorescein)495517376.32
TAMRA (Tetramethylrhodamine)555580430.52
Cyanine3 (Cy3) NHS Ester550570765.85
Cyanine5 (Cy5) NHS Ester650670791.91
Alexa Fluor™ 488 NHS Ester495519643.41

Table 2: Example HPLC and Mass Spectrometry Data for Peptide Synthesis and Labeling

Peptide StageHPLC Retention Time (min)Expected Mass (Da)Observed Mass (Da)Purity (%)
Unlabeled Peptide15.21250.41250.5>98
FAM-Labeled Peptide18.51608.71608.8>95

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide with this compound and a Site for Specific Labeling

This protocol describes the synthesis of a hypothetical peptide (Sequence: Tyr-Gly-Gly-Phe-Lys(Dde)-Z-D-Lys-Gly) using Fmoc-based solid-phase peptide synthesis (SPPS). The Dde group on the L-lysine allows for selective deprotection and subsequent labeling.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Lys(Dde)-OH and this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-amino acid (Fmoc-Gly-OH) by dissolving it with DIC and OxymaPure® in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each amino acid in the sequence, including this compound and Fmoc-Lys(Dde)-OH.

  • Selective Dde Deprotection:

    • Once the peptide synthesis is complete, wash the resin with DMF.

    • Treat the resin with 2% hydrazine monohydrate in DMF (2 x 5 minutes).[2]

    • Wash the resin thoroughly with DMF to remove the cleaved Dde group and hydrazine. The peptide is now ready for on-resin labeling.

Protocol 2: On-Resin Fluorescent Labeling

This protocol describes the labeling of the deprotected lysine side chain with an amine-reactive fluorescent dye.

Materials:

  • Peptide-resin from Protocol 1

  • Amine-reactive fluorescent dye (e.g., FAM, NHS ester)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dye Solution Preparation: Dissolve the amine-reactive fluorescent dye (3 equivalents relative to the resin substitution) and DIPEA (6 equivalents) in DMF.

  • Labeling Reaction: Add the dye solution to the peptide-resin. Gently agitate the mixture at room temperature for 4-6 hours, protected from light.

  • Washing: Wash the resin extensively with DMF, DCM, and methanol to remove excess dye and reagents.

  • Drying: Dry the resin under vacuum.

Protocol 3: Peptide Cleavage, Purification, and Characterization

This protocol describes the final cleavage of the labeled peptide from the resin, followed by its purification and characterization.

Materials:

  • Labeled peptide-resin from Protocol 2

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water

  • Cold diethyl ether

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Mass spectrometer

Procedure:

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation: Filter the cleavage mixture to remove the resin and precipitate the peptide by adding cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

    • Purify the peptide using reverse-phase HPLC with a gradient of Mobile Phase B.[4]

    • Monitor the elution at the absorbance wavelength of the peptide bond (e.g., 220 nm) and the excitation wavelength of the fluorophore.

    • Collect the fractions containing the purified labeled peptide.

  • Characterization:

    • Confirm the identity and purity of the labeled peptide by mass spectrometry.

    • Determine the final purity by analytical HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final fluorescently labeled peptide as a powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_labeling On-Resin Labeling cluster_purification Cleavage & Purification start Fmoc-Rink Amide Resin deprotection1 Fmoc Deprotection (Piperidine) start->deprotection1 coupling Amino Acid Coupling (DIC/Oxyma) deprotection1->coupling elongation Repeat for each AA (incl. This compound & Fmoc-Lys(Dde)-OH) coupling->elongation dde_deprotection Selective Dde Deprotection (2% Hydrazine in DMF) elongation->dde_deprotection labeling Fluorescent Dye Coupling (e.g., FAM-NHS Ester) dde_deprotection->labeling cleavage Cleavage from Resin (TFA Cocktail) labeling->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spec & Analytical HPLC purification->characterization lyophilization Lyophilization characterization->lyophilization

Caption: Workflow for synthesis and labeling of a peptide with this compound.

Caption: Orthogonal protection strategy for site-specific peptide labeling.

References

Application Notes and Protocols: Z-D-Lys-OH in the Development of Peptide-Based Biomaterials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Z-D-Lys-OH (Nα-Benzyloxycarbonyl-D-lysine) in the synthesis and development of peptide-based biomaterials, including hydrogels for drug delivery and tissue engineering applications. This document outlines detailed protocols for peptide synthesis, biomaterial fabrication, and characterization, supported by quantitative data and visual diagrams to facilitate experimental design and execution.

Introduction

This compound is a protected amino acid derivative that serves as a critical building block in the synthesis of peptides for biomaterials. The presence of the D-isomeric form of lysine enhances the enzymatic stability of the resulting peptide, a crucial attribute for in vivo applications. The benzyloxycarbonyl (Z) protecting group on the alpha-amino group allows for controlled, stepwise peptide synthesis. The free epsilon-amino group of the lysine side chain provides a reactive site for crosslinking or functionalization of the peptide, enabling the formation of structured biomaterials such as hydrogels. These hydrogels can mimic the native extracellular matrix (ECM), providing a scaffold for 3D cell culture, controlled drug release, and tissue regeneration.

Data Presentation

The following tables summarize representative quantitative data for peptide-based hydrogels containing lysine derivatives, providing a baseline for expected experimental outcomes.

Table 1: Mechanical Properties of Lysine-Containing Peptide Hydrogels

Peptide Concentration (mM)Crosslinking MethodStorage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
5Self-assembly100 - 1,00010 - 100
10Self-assembly1,000 - 10,000100 - 1,000
10Chemical Crosslinking (e.g., glutaraldehyde)10,000 - 50,0001,000 - 5,000
15Enzymatic Crosslinking (e.g., transglutaminase)5,000 - 25,000500 - 2,500

Note: The mechanical properties are highly dependent on the specific peptide sequence, pH, temperature, and ionic strength.

Table 2: In Vitro Drug Release from Lysine-Containing Peptide Hydrogels

Model DrugLoading MethodRelease MechanismBurst Release (% in first 24h)Sustained Release Duration (days)
Doxorubicin (hydrophilic)Physical EncapsulationDiffusion & Electrostatic Interaction15 - 407 - 21
Paclitaxel (hydrophobic)Physical EncapsulationDiffusion10 - 3014 - 28
Vancomycin (antibiotic)Covalent ConjugationEnzymatic/Hydrolytic Cleavage< 10> 28
rh-BMP-2 (growth factor)Affinity BindingCompetitive Displacement20 - 507 - 14

Table 3: Biocompatibility of Lysine-Containing Peptide Hydrogels

Cell LineAssayIncubation Time (h)Cell Viability (%)
Human Dermal Fibroblasts (HDF)MTT Assay24> 95%
Human Dermal Fibroblasts (HDF)MTT Assay72> 90%
Mesenchymal Stem Cells (MSCs)Live/Dead Staining48> 98% (Live)
Osteoblasts (MG-63)AlamarBlue Assay120> 85%

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide

This protocol describes the manual synthesis of a model peptide using Fmoc chemistry, incorporating this compound.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Fmoc-protected amino acids

  • Z-D-Lys(Boc)-OH (Note: The epsilon-amino group is protected with a Boc group)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of Z-D-Lys(Boc)-OH:

    • For the coupling of Z-D-Lys(Boc)-OH, use a standard coupling protocol as in step 3. The Z-group on the alpha-amino group is stable to the basic conditions of Fmoc deprotection.

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the Boc and other side-chain protecting groups. Note: The Z-group is generally stable to TFA and will remain on the D-Lysine alpha-amino group.

  • Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Peptide Hydrogel Formation by pH-Triggered Self-Assembly

Materials:

  • Lyophilized peptide containing this compound

  • Sterile deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Hydrochloric acid (HCl) solution (0.1 M)

Procedure:

  • Peptide Dissolution: Dissolve the lyophilized peptide in sterile deionized water at a concentration twice the desired final concentration. Adjust the pH to ~3-4 with 0.1 M HCl to ensure complete dissolution.

  • Gelation Trigger: To induce self-assembly, rapidly increase the pH by adding an equal volume of PBS (pH 7.4). Mix gently by pipetting.

  • Incubation: Allow the solution to stand at room temperature or 37°C. Gelation should occur within minutes to hours, depending on the peptide sequence and concentration. The hydrogel is formed when the vial can be inverted without the contents flowing.

Protocol 3: Rheological Characterization of Peptide Hydrogels

Equipment:

  • Rheometer with parallel plate geometry (e.g., 20 mm diameter)

Procedure:

  • Sample Loading: Carefully load the hydrogel onto the lower plate of the rheometer, ensuring no air bubbles are trapped. Lower the upper plate to the desired gap (e.g., 1 mm).

  • Time Sweep: To monitor gelation kinetics, perform a time sweep at a constant strain (e.g., 0.5%) and frequency (e.g., 1 Hz). Record the storage modulus (G') and loss modulus (G'') over time. The gelation point is typically where G' > G''.

  • Strain Sweep (Amplitude Sweep): To determine the linear viscoelastic region (LVER), perform a strain sweep from 0.01% to 100% strain at a constant frequency (e.g., 1 Hz). The LVER is the range where G' and G'' are independent of the applied strain.

  • Frequency Sweep: To characterize the mechanical properties of the formed gel, perform a frequency sweep from 0.1 to 100 rad/s at a constant strain within the LVER.

Protocol 4: In Vitro Drug Release Study

Materials:

  • Drug-loaded peptide hydrogel

  • Release buffer (e.g., PBS, pH 7.4)

  • Incubator at 37°C

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Sample Preparation: Prepare drug-loaded hydrogels in vials.

  • Release Initiation: Gently add a known volume of pre-warmed release buffer on top of the hydrogel.

  • Incubation: Place the vials in an incubator at 37°C with gentle shaking.

  • Sampling: At predetermined time points, withdraw a sample of the release buffer and replace it with an equal volume of fresh, pre-warmed buffer.

  • Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Protocol 5: 3D Cell Culture in Peptide Hydrogels

Materials:

  • Sterile peptide solution (as prepared in Protocol 2, step 1)

  • Cell suspension in culture medium

  • Sterile PBS (pH 7.4)

  • Cell culture plates

Procedure:

  • Cell Encapsulation: Mix the sterile peptide solution with the cell suspension at a desired cell density.

  • Initiate Gelation: Add sterile PBS (pH 7.4) to trigger hydrogel formation.

  • Plating: Immediately plate the cell-laden hydrogel solution into the wells of a cell culture plate.

  • Incubation: Allow the hydrogel to solidify in a cell culture incubator (37°C, 5% CO2) for 30-60 minutes.

  • Culture: Gently add cell culture medium on top of the hydrogels. Culture the cells for the desired period, changing the medium every 2-3 days.

  • Analysis: Analyze cell viability, proliferation, and morphology using standard cell-based assays (e.g., Live/Dead staining, MTT assay).

Visualization of Pathways and Workflows

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_fabrication Hydrogel Fabrication cluster_characterization Biomaterial Characterization s1 Solid-Phase Peptide Synthesis (incorporating this compound) s2 Cleavage from Resin s1->s2 s3 RP-HPLC Purification s2->s3 s4 Lyophilization s3->s4 f1 Peptide Dissolution (acidic pH) s4->f1 f2 pH Adjustment (add PBS) f1->f2 f3 Self-Assembly & Gelation f2->f3 c1 Rheology (G', G'') f3->c1 c2 Drug Release Kinetics f3->c2 c3 Biocompatibility (Cell Viability) f3->c3

Caption: Experimental workflow for the synthesis, fabrication, and characterization of this compound-based peptide hydrogels.

signaling_pathway lysine L-Lysine (from scaffold degradation) saccharopine Saccharopine lysine->saccharopine Lysine-ketoglutarate reductase aminoadipate_semialdehyde L-Aminoadipate-semialdehyde saccharopine->aminoadipate_semialdehyde Saccharopine dehydrogenase aminoadipate L-Aminoadipate aminoadipate_semialdehyde->aminoadipate Aminoadipate-semialdehyde dehydrogenase ketoadipate 2-Ketoadipate aminoadipate->ketoadipate Aminoadipate aminotransferase glutaryl_coa Glutaryl-CoA ketoadipate->glutaryl_coa Ketoadipate dehydrogenase crotonyl_coa Crotonyl-CoA glutaryl_coa->crotonyl_coa Glutaryl-CoA dehydrogenase acetyl_coa Acetyl-CoA crotonyl_coa->acetyl_coa tca TCA Cycle acetyl_coa->tca Energy Production & Biosynthesis

Caption: The Lysine Degradation Pathway, relevant for the cellular processing of lysine released from degrading biomaterial scaffolds, can contribute to osteogenic activity.[1][2][3]

References

Application Notes and Protocols for Large-Scale Peptide Synthesis Utilizing Z-D-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The large-scale synthesis of peptides is a critical component in the development and manufacturing of therapeutic peptides and other specialized biochemicals. While solid-phase peptide synthesis (SPPS) is widely utilized for research and smaller-scale production, liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, remains a robust and often preferred method for the industrial-scale production of shorter to medium-length peptides. This is due to the potential for higher purity of intermediates, better scalability, and reduced cost of certain reagents.[1][2]

A key aspect of successful peptide synthesis is the strategic use of protecting groups to prevent unwanted side reactions. The benzyloxycarbonyl (Z or Cbz) group is a well-established amine protecting group, particularly valuable in orthogonal protection strategies where multiple protecting groups must be removed selectively. Z-protected amino acids, such as Nα-Z-Nε-Boc-D-lysine (Z-D-Lys(Boc)-OH), are crucial building blocks in the synthesis of complex peptides, especially in solution-phase methodologies.[3] This document provides detailed application notes and protocols for the large-scale synthesis of a model peptide utilizing Z-D-Lys-OH, highlighting the principles of orthogonal protection and solution-phase fragment condensation.

Orthogonal Protection Strategy in Peptide Synthesis

Orthogonal protection refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups.[4] In the context of a peptide containing D-lysine where the Nα-amino group is protected by a Z-group and the Nε-amino group of the side chain is protected by a tert-butyloxycarbonyl (Boc) group, a third, orthogonal protecting group for the C-terminus, such as a benzyl ester (OBzl), can be employed. This strategy allows for the selective deprotection of each functional group at different stages of the synthesis.

For instance, the Z-group is typically removed by catalytic hydrogenolysis, the Boc group is labile to moderate acid (like trifluoroacetic acid - TFA), and the benzyl ester can be removed by saponification or hydrogenolysis. This orthogonality provides precise control over the peptide chain elongation and modification.

Orthogonal_Protection_Strategy Peptide Protected Peptide (e.g., Z-D-Lys(Boc)-Peptide-OBzl) Z_deprotection Nα-Z Deprotection (Catalytic Hydrogenolysis) Peptide->Z_deprotection H2, Pd/C Boc_deprotection Nε-Boc Deprotection (Trifluoroacetic Acid) Peptide->Boc_deprotection TFA OBzl_deprotection C-terminus-OBzl Deprotection (Saponification/Hydrogenolysis) Peptide->OBzl_deprotection NaOH or H2, Pd/C Free_N_alpha Free Nα-terminus for chain elongation Z_deprotection->Free_N_alpha Free_N_epsilon Free Nε-terminus for side-chain modification Boc_deprotection->Free_N_epsilon Free_C_terminus Free C-terminus for fragment coupling OBzl_deprotection->Free_C_terminus

Caption: Orthogonal deprotection of a peptide containing Z, Boc, and OBzl protecting groups.

Large-Scale Synthesis of a Model Pentapeptide: A Case Study

To illustrate the application of this compound in large-scale synthesis, we will outline the solution-phase synthesis of the model pentapeptide, H-Tyr-Gly-Gly-Phe-D-Lys-OH, using a fragment condensation approach. This method involves the synthesis of smaller peptide fragments which are then coupled to form the final peptide. This strategy is often employed in large-scale synthesis to improve solubility and facilitate the purification of intermediates.

Quantitative Data Summary

The following table summarizes the expected yields and purities for the synthesis of the model pentapeptide via a solution-phase fragment condensation strategy. These values are representative and can vary based on the specific sequence, coupling reagents, and purification methods employed.

Synthesis StepStarting Material ScaleExpected Crude Purity (%)Expected Final Yield (%)
Synthesis of Fragment A: Boc-Tyr(tBu)-Gly-Gly-OH1 kg Boc-Gly-OBzl> 90~85
Synthesis of Fragment B: Z-Phe-D-Lys(Boc)-OH1 kg Z-D-Lys(Boc)-OH> 90~80
Fragment Condensation~0.8 kg of each fragment> 75~70
Final Deprotection and Purification~1.2 kg protected peptide> 98 (after HPLC)~60 (overall)

Experimental Protocols

Materials and Reagents
  • Amino Acids: Boc-Tyr(tBu)-OH, Boc-Gly-OH, Z-Phe-OH, Z-D-Lys(Boc)-OH, Gly-OBzl·TosOH

  • Coupling Reagents: N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), or other suitable carbodiimide/additive systems.

  • Deprotection Reagents: Trifluoroacetic acid (TFA), Piperidine, Palladium on carbon (Pd/C), Hydrogen gas (H2).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Methanol (MeOH), Diethyl ether.

  • Bases: N,N-Diisopropylethylamine (DIEA), Triethylamine (TEA).

General Workflow for Solution-Phase Peptide Synthesis

The following diagram illustrates the general workflow for the solution-phase synthesis of a peptide, including coupling, deprotection, and purification steps.

LPPS_Workflow start Start aa_protection Amino Acid Protection (Nα and Side-chain) start->aa_protection coupling Coupling Reaction (e.g., with DCC/HOBt) aa_protection->coupling workup Work-up & Purification (Extraction, Crystallization) coupling->workup deprotection Nα-Deprotection (e.g., Catalytic Hydrogenolysis for Z-group) workup->deprotection final_deprotection Final Deprotection (Removal of all protecting groups) workup->final_deprotection After final coupling next_coupling Couple Next Protected Amino Acid deprotection->next_coupling Repeat cycle next_coupling->coupling final_purification Final Purification (RP-HPLC) final_deprotection->final_purification end Lyophilized Peptide final_purification->end

References

The Role of Z-D-Lys-OH in Research: A Focus on Its Canonical Application in Peptide and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Nα-benzyloxycarbonyl-D-lysine (Z-D-Lys-OH) is a derivative of the amino acid D-lysine where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group. While the user has requested information on non-canonical applications, a thorough review of the scientific literature indicates that the primary and overwhelmingly documented role of this compound in research is canonical: it serves as a crucial building block in the synthesis of peptides, peptidomimetics, and other complex organic molecules. Its "non-canonical" applications are not described in the available scientific literature.

This document will, therefore, focus on its principal application, providing detailed insights for researchers, scientists, and drug development professionals into how this compound is utilized in synthetic workflows. The information presented here will be valuable for understanding its handling, incorporation into synthetic schemes, and the context of its use in creating functionally active molecules.

Canonical Application: Building Block in Solid-Phase and Solution-Phase Peptide Synthesis

This compound is widely used in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The Z-group provides robust protection of the α-amino group, preventing unwanted side reactions during peptide bond formation. The free carboxyl group is available for activation and coupling to the N-terminus of a growing peptide chain. The D-configuration of the lysine is of particular interest in designing peptides with increased stability against enzymatic degradation, as naturally occurring proteases primarily recognize L-amino acids.

Key Features and Applications:

  • Increased Proteolytic Stability: Peptides incorporating D-amino acids, such as D-lysine from this compound, exhibit enhanced resistance to proteases, leading to longer in vivo half-lives, a desirable property for therapeutic peptides.

  • Conformational Constraints: The incorporation of D-amino acids can induce specific secondary structures, such as β-turns, which can be crucial for biological activity.

  • Peptidomimetic and Drug Development: this compound is a key component in the synthesis of peptidomimetics and other small molecules in drug discovery programs. The lysine side chain offers a site for further modification or for interaction with biological targets.

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a general procedure for the incorporation of this compound into a peptide sequence on a solid support using the popular Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.

Materials:

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group from the resin's linker.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the solution and pre-activate for 5 minutes.

  • Coupling:

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • To monitor the reaction completion, a Kaiser test can be performed. A negative test (beads remain colorless) indicates a complete coupling.

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation (for subsequent amino acids):

    • The Z-group on the newly added D-lysine is stable to the piperidine used for Fmoc deprotection, allowing for the continuation of peptide chain elongation using standard Fmoc-protected amino acids by repeating the deprotection and coupling steps.

  • Cleavage and Deprotection:

    • Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin to cleave the peptide from the support and remove the side-chain protecting groups (note: the Z-group is also cleaved by the TFA in the cocktail).

    • Agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The utility of incorporating this compound is often evaluated by comparing the properties of the resulting peptide with its L-amino acid counterpart.

PropertyPeptide with L-LysinePeptide with D-Lysine (from this compound)Rationale for Improvement
Serum Stability (t½) Typically shorterSignificantly longerResistance to degradation by endogenous proteases that recognize L-amino acids.
Receptor Binding (Ki) VariableCan be higher or lowerThe change in stereochemistry can alter the peptide's conformation, affecting its fit in the binding pocket.
In vivo Efficacy Often lowerPotentially higherThe increased stability and potentially altered binding affinity can lead to improved therapeutic outcomes.

Visualizations

Logical Workflow for Utilizing this compound in Drug Discovery

G A Identify Target Peptide/Molecule B Design Analogs with D-Lysine A->B C Synthesize Peptides using this compound B->C D Purification and Characterization (HPLC, MS) C->D E In Vitro Assays (Stability, Binding, Activity) D->E F In Vivo Studies (Pharmacokinetics, Efficacy) E->F G Lead Optimization E->G F->G

Caption: Workflow for D-Lysine containing peptide drug discovery.

Conceptual Diagram of this compound in Peptide Synthesis

G cluster_0 Activation cluster_1 Solid Support Z_D_Lys_OH This compound Activated_AA Activated this compound Z_D_Lys_OH->Activated_AA + Coupling_Reagents HBTU/HOBt, DIPEA Coupling_Reagents->Activated_AA Deprotected_Resin Resin-NH2-Peptide Activated_AA->Deprotected_Resin Coupling Resin Resin-NH-Peptide Resin->Deprotected_Resin Fmoc Removal Deprotection 20% Piperidine/DMF Deprotection->Deprotected_Resin Final_Peptide Resin-NH-Peptide-D-Lys(Z) Deprotected_Resin->Final_Peptide Forms Peptide Bond

Caption: this compound activation and coupling in SPPS.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Z-D-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Information

Before proceeding with any disposal protocol, it is crucial to be aware of the immediate safety measures required when handling Z-D-Lys-OH and similar chemical compounds. The following table summarizes key safety and handling data synthesized from information on related lysine derivatives.

ParameterRecommendationSource
Personal Protective Equipment (PPE) Eyeshields, chemical-resistant gloves (e.g., nitrile), and a lab coat should be worn at all times. In case of dust formation, a type N95 (US) respirator is recommended.[1][2][3]
Handling Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Ensure adequate ventilation in areas where the substance is handled.[2]
Storage Keep the container tightly closed and dry in a well-ventilated place.
Spill Response (Small) Sweep up the material and place it in a suitable, labeled container for disposal according to local regulations.
Spill Response (Large) Sweep up and shovel the material into suitable, labeled containers for disposal. Do not allow the product to enter drains.
First Aid (Inhalation) Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
First Aid (Skin Contact) Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.
First Aid (Eye Contact) Flush eyes with water as a precaution.

Step-by-Step Disposal Protocol for this compound

The primary principle for the disposal of this compound, as with other peptides, is to treat it as chemical waste. It should never be disposed of down standard laboratory drains or in regular solid waste. Always consult and adhere to your institution's specific guidelines for chemical and hazardous waste disposal.

Experimental Protocol: this compound Waste Disposal

  • Personal Protective Equipment (PPE) Confirmation: Before beginning the disposal process, ensure you are wearing the appropriate PPE as outlined in the table above (safety goggles, chemical-resistant gloves, and a lab coat).

  • Waste Segregation and Collection:

    • Solid Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed container designated for chemical waste.

    • Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other incompatible waste streams.

  • Container Labeling:

    • All waste containers must be clearly and accurately labeled with the full chemical name: "this compound".

    • Include any known hazard information. If specific hazard data is unavailable, it is prudent to handle it with caution as a potentially hazardous substance.

  • Temporary Storage:

    • Store the sealed waste containers in a designated, secure area.

    • This area should be away from incompatible materials such as strong oxidizing agents and strong acids.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer to arrange for the pickup and disposal of the this compound waste.

    • The material may be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.

  • Contaminated Packaging:

    • Containers that held this compound can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.

    • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of as solid waste, in accordance with institutional guidelines.

Visualizing the Disposal Workflow

To further clarify the procedural logic, the following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Disposal ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type 2. Identify Waste Type ppe->waste_type solid_waste 3a. Collect in Labeled Solid Chemical Waste Container waste_type->solid_waste Solid liquid_waste 3b. Collect in Labeled Liquid Chemical Waste Container waste_type->liquid_waste Liquid storage 4. Store in Designated Secure Area solid_waste->storage liquid_waste->storage contact_ehs 5. Contact EHS for Pickup and Final Disposal storage->contact_ehs end End: Disposal Complete contact_ehs->end

This compound Disposal Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.